molecular formula C22H32ClN3O6S2 B15563598 Tebipenem pivoxil hydrochloride CAS No. 211558-19-9

Tebipenem pivoxil hydrochloride

货号: B15563598
CAS 编号: 211558-19-9
分子量: 534.1 g/mol
InChI 键: ZXGTYOBSVQZXSC-HXLQFWNVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tebipenem pivoxil hydrochloride is a useful research compound. Its molecular formula is C22H32ClN3O6S2 and its molecular weight is 534.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

211558-19-9

分子式

C22H32ClN3O6S2

分子量

534.1 g/mol

IUPAC 名称

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C22H31N3O6S2.ClH/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21;/h11-15,26H,6-10H2,1-5H3;1H/t11-,12-,14-,15-;/m1./s1

InChI 键

ZXGTYOBSVQZXSC-HXLQFWNVSA-N

产品来源

United States

Foundational & Exploratory

Tebipenem pivoxil hydrochloride mechanism of action against gram-negative bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Tebipenem (B1682724) Pivoxil Hydrochloride Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem pivoxil hydrochloride is an orally available carbapenem (B1253116) antibiotic, a class of β-lactams known for their broad-spectrum activity.[1][2][3] Its active form, tebipenem, demonstrates potent efficacy against a wide range of Gram-negative bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the core mechanism of action of tebipenem against these challenging pathogens. We will delve into its interaction with penicillin-binding proteins (PBPs), its ability to permeate the formidable outer membrane of Gram-negative bacteria, and its stability in the presence of various β-lactamases. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate complex pathways and workflows, serving as a critical resource for professionals in the field of antimicrobial research and development.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

Like all β-lactam antibiotics, the fundamental mechanism of action of tebipenem is the disruption of bacterial cell wall synthesis.[1][2][3] The structural integrity of the bacterial cell wall is primarily due to the peptidoglycan layer, a mesh-like structure of glycan chains cross-linked by short peptides. The final step in this cross-linking process is catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][3]

Tebipenem pivoxil is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed by esterases in the intestinal mucosa to its active form, tebipenem.[1] Tebipenem then penetrates the bacterial cell and covalently binds to the active site of PBPs. This acylation inactivates the enzymes, preventing the transpeptidation reaction required for peptidoglycan cross-linking. The inhibition of cell wall biosynthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1][3]

Penetration of the Gram-Negative Outer Membrane

A significant challenge for antibiotics targeting Gram-negative bacteria is the presence of an outer membrane, which acts as a highly selective permeability barrier.[4] For tebipenem to reach its PBP targets in the periplasmic space, it must first traverse this membrane. It is understood that small, polar molecules can diffuse through porin channels in the outer membrane.[4] Tebipenem's ability to effectively penetrate this barrier is a key factor in its potent activity against many Gram-negative pathogens.

Binding Affinity for Penicillin-Binding Proteins (PBPs)

The efficacy of a β-lactam antibiotic is highly dependent on its affinity for specific PBPs. Tebipenem has demonstrated potent binding to multiple essential PBPs in Gram-negative bacteria.[5][6] Notably, studies have identified it as a primary inhibitor of PBP 2 in Gram-negative bacteria, similar to other carbapenems.[5][6][7] This high affinity for multiple PBP targets enhances its antibacterial activity and contributes to its broad spectrum.[1]

The following diagram illustrates the general mechanism of action of tebipenem against Gram-negative bacteria.

Tebipenem_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Tebipenem_Pivoxil Tebipenem Pivoxil (Oral Prodrug) Tebipenem_Active Tebipenem (Active Form) Tebipenem_Pivoxil->Tebipenem_Active Hydrolysis (Intestinal Esterases) Porin Porin Channel Tebipenem_Active->Porin Penetration PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Target Binding Beta_Lactamase β-Lactamases (e.g., ESBL, AmpC) Porin->Beta_Lactamase Potential Inactivation Cell_Wall Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall Inhibition Lysis Cell Lysis and Death Cell_Wall->Lysis Tebipenem_Stability cluster_stable Stable Against cluster_susceptible Susceptible To Tebipenem Tebipenem ESBLs Class A ESBLs (e.g., CTX-M) Tebipenem->ESBLs AmpC Class C AmpC Tebipenem->AmpC TEM1 TEM-1 Tebipenem->TEM1 KPC Class A Carbapenemases (e.g., KPC) Tebipenem->KPC NDM Class B Metallo-β-Lactamases (e.g., NDM-1) Tebipenem->NDM OXA Class D Carbapenemases (e.g., OXA-48) Tebipenem->OXA PBP_Assay_Workflow Start Start: Bacterial Culture (Log Phase) Harvest Cell Harvesting & Lysis Start->Harvest Isolate Isolate Membranes (via Ultracentrifugation) Harvest->Isolate Incubate_Tebipenem Incubate Membranes with Varying [Tebipenem] Isolate->Incubate_Tebipenem Add_Probe Add Fluorescent Probe (e.g., Bocillin™ FL) Incubate_Tebipenem->Add_Probe SDS_PAGE Separate Proteins (SDS-PAGE) Add_Probe->SDS_PAGE Visualize Visualize Gel with Fluorescence Imager SDS_PAGE->Visualize Analyze Quantify Band Intensity & Calculate IC50 Visualize->Analyze End End: PBP Affinity Profile Analyze->End

References

The Synthesis and Structural Elucidation of Tebipenem Pivoxil Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil hydrochloride, the orally bioavailable prodrug of the carbapenem (B1253116) antibiotic tebipenem, represents a significant advancement in the treatment of bacterial infections. Its chemical synthesis is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The structural integrity and polymorphic form of the final active pharmaceutical ingredient (API) are critical for its stability, bioavailability, and efficacy. This technical guide provides an in-depth overview of the chemical synthesis and comprehensive structural characterization of Tebipenem pivoxil hydrochloride, offering detailed experimental protocols and tabulated data for key analytical techniques.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the core carbapenem structure followed by the introduction of the pivoxil moiety to create the prodrug, and finally, salt formation to yield the hydrochloride salt. The overall synthesis can be broken down into three key stages:

  • Synthesis of the Tebipenem Core: This involves the condensation of a protected carbapenem precursor with the pivotal side chain, 1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-ylthiol.

  • Esterification to Tebipenem Pivoxil: The carboxylic acid group of the tebipenem core is esterified with pivaloyloxymethyl chloride to enhance its oral bioavailability.

  • Salt Formation: The final step involves the reaction of Tebipenem pivoxil with hydrochloric acid to form the stable hydrochloride salt.

A generalized workflow for the synthesis is depicted below:

This compound Synthesis Carbapenem Precursor Carbapenem Precursor Tebipenem Core Tebipenem Core Carbapenem Precursor->Tebipenem Core Condensation Thiazolylazetidinylthiol Side Chain Thiazolylazetidinylthiol Side Chain Thiazolylazetidinylthiol Side Chain->Tebipenem Core Tebipenem Pivoxil Tebipenem Pivoxil Tebipenem Core->Tebipenem Pivoxil Esterification Pivaloyloxymethylating Agent Pivaloyloxymethylating Agent Pivaloyloxymethylating Agent->Tebipenem Pivoxil This compound This compound Tebipenem Pivoxil->this compound Salt Formation Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->this compound

Figure 1: Generalized Synthesis Workflow
Experimental Protocols

A common route to Tebipenem involves the reaction of a protected carbapenem intermediate with the key side chain. A representative procedure is as follows[1][2]:

  • Condensation: An azabicyclo phosphate (B84403) intermediate is reacted with 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine (B1206935) hydrochloride in acetonitrile (B52724) in the presence of diisopropylethylamine[1]. The molar ratio of the azabicyclo phosphate to the azetidine hydrochloride and diisopropylethylamine is typically around 1:1.1:2.4[2].

  • Deprotection: The resulting compound, often protected with a p-nitrobenzyl group, is then subjected to hydrogenization to remove the protecting group. This is typically carried out in a mixed solvent system of ethyl acetate (B1210297) and an aqueous potassium bicarbonate solution[1].

  • Isolation: The Tebipenem free acid is then isolated, often through crystallization, after adjusting the pH of the solution[2].

The esterification of Tebipenem is a critical step to form the orally active prodrug[1][3]:

  • Reaction Setup: Tebipenem is dissolved in a suitable solvent, such as N,N-Dimethylformamide (DMF)[3].

  • Esterification: An acid-binding agent, such as anhydrous potassium carbonate or cesium carbonate, and a phase-transfer catalyst like benzyl (B1604629) triethylammonium (B8662869) chloride may be added[1][4]. Subsequently, an iodomethyl pivalate (B1233124) or chloromethyl pivalate is added to the mixture[1][3]. The reaction is typically carried out at a controlled temperature, for instance, between -20°C and 0°C[4].

  • Workup and Purification: After the reaction is complete, the mixture is worked up through extraction with a solvent like ethyl acetate. The organic phase is washed, dried, and concentrated. The crude product is then purified by crystallization to yield Tebipenem pivoxil[4]. A reported industrial preparation method boasts a yield of over 88% and a purity of over 99.7%[3].

The final step is the formation of the hydrochloride salt to improve the stability and handling of the API[5]:

  • Dissolution: Tebipenem pivoxil is dissolved in a suitable organic solvent, such as acetonitrile[5].

  • Acidification: A solution of hydrochloric acid (e.g., 1 M HCl in THF) is added to the Tebipenem pivoxil solution with stirring[5].

  • Crystallization and Isolation: The mixture is cooled to induce crystallization. The resulting solid, this compound, is then collected by filtration, washed, and dried[5].

Quantitative Data Summary
ParameterValueReference
Tebipenem Pivoxil Synthesis
Molar Ratio (Tebipenem:Salt:Catalyst:Ester)1:1.2:0.025:1.5 (for one method)[3]
Reaction Temperature-20°C to 35°C (varies by method)[3][4]
Yield>88% (optimized industrial method)[3]
Purity>99.7% (optimized industrial method)[3]
This compound
Molecular FormulaC₂₂H₃₂ClN₃O₆S₂
Molecular Weight534.09 g/mol

Structural Characterization

A comprehensive structural characterization is essential to confirm the identity, purity, and solid-state properties of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Powder Diffraction (XRPD).

The logical workflow for the structural characterization of a synthesized batch of this compound is outlined below:

Structural Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_solid_state Solid-State Analysis Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR Structural Elucidation MS MS Synthesized Compound->MS Molecular Weight Confirmation FT-IR FT-IR Synthesized Compound->FT-IR Functional Group Analysis XRPD XRPD Synthesized Compound->XRPD Crystalline Form Identification Final Structure Confirmation Final Structure Confirmation NMR->Final Structure Confirmation MS->Final Structure Confirmation FT-IR->Final Structure Confirmation XRPD->Final Structure Confirmation

Figure 2: Structural Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for assigning the chemical structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete assignment of all proton and carbon signals.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid for positive ionization mode.

  • Instrumentation: Utilize an ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument[1].

  • Data Acquisition: Acquire mass spectra in positive electrospray ionization (ESI) mode. The high-resolution capability allows for the determination of the accurate mass of the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the finely ground sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared[6].

  • Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹. The spectrum will show characteristic absorption bands for the β-lactam carbonyl, ester carbonyl, hydroxyl, and other functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
β-Lactam C=O~1750
Ester C=O~1740
O-H (alcohol)~3400 (broad)
C-H (alkane)~2850-2960
C=C (alkene)~1640
X-ray Powder Diffraction (XRPD)

XRPD is a critical technique for characterizing the solid-state properties of this compound, including its crystallinity and polymorphic form. Different crystalline forms can exhibit different physical properties, such as solubility and stability.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Instrumentation: An X-ray powder diffractometer with a Cu Kα radiation source is typically used.

  • Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°). The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form.

For example, one crystalline form of this compound (Form A) is reported to have characteristic XRPD peaks at 2θ values of approximately 9.6, 13.0, 17.6, 20.8, and 26.8 degrees[7].

Conclusion

The synthesis and structural characterization of this compound are well-established processes that are crucial for ensuring the quality, safety, and efficacy of this important oral carbapenem antibiotic. The detailed protocols and analytical data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and manufacturing. Adherence to these rigorous analytical methodologies is paramount for the successful production and regulatory approval of this compound.

References

In Vitro Antibacterial Spectrum of Tebipenem Pivoxil Against Multidrug-Resistant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem (B1682724) pivoxil is the oral prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1] It represents a significant advancement in the treatment of infections caused by multidrug-resistant (MDR) bacteria, offering an oral therapeutic option where intravenous administration was previously necessary.[2][3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of tebipenem against a range of clinically relevant MDR pathogens, details the experimental protocols for its evaluation, and illustrates key mechanistic and workflow concepts. Tebipenem exerts its bactericidal action by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[4][5] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, contributes to its efficacy against resistant strains.[6][7]

Quantitative In Vitro Activity

The in vitro potency of tebipenem has been extensively evaluated against a variety of Gram-positive and Gram-negative bacteria, including strains exhibiting resistance to multiple other antibiotic classes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key measure of an antibiotic's in vitro activity, from various studies.

Table 1: In Vitro Activity of Tebipenem Against Multidrug-Resistant Gram-Negative Bacteria
Bacterial SpeciesResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference(s)
Escherichia coliESBL-producing1000.060.06≤ 0.06 - 0.25[8]
Escherichia coliUTI isolates101≤0.0150.03-[9]
Klebsiella pneumoniaeUTI isolates2080.030.06-[9]
Proteus mirabilisUTI isolates1030.060.12-[9]
EnterobacteralesUTI isolates3,576-0.06-[10]
Enterobacter aerogenes---≤0.125-[11][12]
Haemophilus influenzae---0.25-[11][12]
Burkholderia mallei-30--0.25 - 1[13]
Burkholderia pseudomallei-30--1 - 4[13]
Yersinia pestis-30--≤0.0005 - 0.03[13]
Pseudomonas aeruginosa---64-[14]
Acinetobacter baumannii---64-[14]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Tebipenem Against Gram-Positive Bacteria
Bacterial SpeciesResistance PhenotypeNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)-≤0.125≤0.125[14]
Staphylococcus aureusMethicillin-Resistant (MRSA)-816[14]
Staphylococcus epidermidisMethicillin-Susceptible (MSSE)-≤0.1250.5[14]
Staphylococcus epidermidisMethicillin-Resistant (MRSE)-88[14]
Enterococcus faecalis--0.2532[14][15]
Enterococcus faecium--64128[14][15]
Streptococcus pyogenes--≤0.125≤0.125[14]
Bacillus anthracis-30--0.001 - 0.008[13]

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to tebipenem is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantitative antimicrobial susceptibility testing.[16][17]

1. Preparation of Materials:

  • Bacterial Strains: Clinical isolates of multidrug-resistant pathogens are grown overnight on appropriate agar (B569324) plates (e.g., Blood Agar for Streptococci, MacConkey Agar for Enterobacterales) at 35-37°C.
  • Tebipenem Stock Solution: A stock solution of tebipenem is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration and then serially diluted.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic bacteria.[18]
  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Inoculum Preparation:

  • Several colonies of the test organism are transferred to a tube of sterile saline or broth.
  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Two-fold serial dilutions of tebipenem are prepared in CAMHB directly in the microtiter plates. A typical concentration range for tebipenem testing is 0.001 to 64 µg/mL.
  • The standardized bacterial inoculum is added to each well containing the antibiotic dilutions.
  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of tebipenem that completely inhibits visible growth of the organism as detected by the unaided eye.
  • The results are interpreted based on breakpoints established by regulatory bodies like the FDA and CLSI.[19]

Visualizations: Pathways and Workflows

Mechanism of Action and Resistance

Tebipenem, the active form of tebipenem pivoxil, targets the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall. This process and the primary mechanism of resistance are depicted below.

cluster_drug Tebipenem Pivoxil (Oral Prodrug) cluster_bacterium Bacterial Cell Tebipenem_Pivoxil Tebipenem Pivoxil Tebipenem_Active Tebipenem (Active Form) Tebipenem_Pivoxil->Tebipenem_Active Hydrolysis by intestinal esterases PBP Penicillin-Binding Proteins (PBPs) Tebipenem_Active->PBP Binds to & Inhibits Carbapenemases Carbapenemase (e.g., KPC, NDM-1) Tebipenem_Active->Carbapenemases Target for Cell_Wall Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall Catalyzes Lysis Cell Lysis & Bacterial Death Cell_Wall->Lysis Inhibition leads to Hydrolyzed_Tebipenem Inactive Tebipenem Carbapenemases->Hydrolyzed_Tebipenem Hydrolyzes

Caption: Mechanism of action of Tebipenem and enzymatic resistance.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC of tebipenem against a panel of multidrug-resistant bacterial isolates.

Start Isolate MDR Pathogen from Clinical Sample Culture Subculture and Purify Bacterial Isolate Start->Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum Inoculate Inoculate Plate with Standardized Bacteria Inoculum->Inoculate Dilution Perform Serial Dilution of Tebipenem in 96-Well Plate Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read Determine_MIC Determine MIC Value (Lowest concentration with no growth) Read->Determine_MIC End Report MIC and Interpret Results Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Tebipenem demonstrates potent in vitro activity against a broad spectrum of multidrug-resistant Gram-negative and Gram-positive pathogens.[11][15] Its efficacy against ESBL-producing Enterobacterales makes it a promising oral therapeutic option for complicated urinary tract infections and other infections caused by these challenging organisms.[2][10] While active against many MDR strains, tebipenem is susceptible to hydrolysis by carbapenemases, highlighting the importance of ongoing surveillance and understanding of resistance mechanisms.[7] The standardized methodologies outlined in this guide are crucial for the accurate in vitro assessment of tebipenem's antibacterial spectrum, providing essential data for drug development, clinical decision-making, and antimicrobial stewardship efforts.

References

The Advent of Oral Carbapenem Therapy: A Technical Deep Dive into the Discovery and Development of Tebipenem Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724) pivoxil represents a significant milestone in antibacterial therapy as the first orally available carbapenem (B1253116). This technical guide provides a comprehensive overview of its discovery, development, and mechanism of action. It details the journey from its initial synthesis to its clinical evaluation for treating complicated urinary tract infections (cUTIs) and other serious bacterial infections. This document collates key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visually represents its mechanism of action and development pathway to offer a thorough resource for researchers and drug development professionals in the field of infectious diseases.

Introduction: The Unmet Need for an Oral Carbapenem

Carbapenems are a class of β-lactam antibiotics renowned for their broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including multi-drug resistant (MDR) strains.[1][2] Historically, the administration of carbapenems has been limited to intravenous routes, posing challenges for outpatient therapy and increasing healthcare costs. The development of an orally bioavailable carbapenem was a long-sought goal to address this therapeutic gap. Tebipenem pivoxil was developed to meet this need, offering a potential transition from intravenous to oral therapy for serious infections.[2][3]

Tebipenem pivoxil (TBPM-PI) is a prodrug of tebipenem.[1][3] The pivoxil ester formulation enhances oral absorption and bioavailability.[3] After oral administration, it is rapidly absorbed and converted to its active form, tebipenem, by esterases in the intestinal mucosa.[1]

Discovery and Synthesis

The journey of Tebipenem Pivoxil began with the recognition of the need for an oral carbapenem to combat antibiotic resistance.[3] The drug candidate was originally developed at Wyeth Pharmaceuticals (now Pfizer) and was subsequently licensed to Meiji Seika Pharma Co., Ltd. It was first launched in Japan in 2009 by Meiji Seika Pharma for treating bacterial infections in children. Later, Spero Therapeutics licensed the product for worldwide development and commercialization, excluding certain Asian countries.[4]

The synthesis of tebipenem pivoxil is a multi-step process. One described method involves the condensation reaction of azabicyclo phosphate (B84403) and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine (B1206935) hydrochloride. This is followed by hydrogenation to remove a p-nitrobenzyl protecting group, yielding tebipenem. Finally, a condensation reaction with iodomethyl pivalate (B1233124) under the catalysis of a phase transfer catalyst results in tebipenem pivoxil.[5] Another method describes the use of cesium carbonate as an acid-binding agent to introduce methyl pivalate into the tebipenem molecule, a process noted for its mild conditions and high yield suitable for commercial production.[6]

Mechanism of Action

Tebipenem, the active moiety of tebipenem pivoxil, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][7] This mechanism is characteristic of β-lactam antibiotics. Specifically, tebipenem binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] By disrupting peptidoglycan cross-linking, tebipenem weakens the cell wall, leading to cell lysis and bacterial death.[7] A key advantage of tebipenem is its stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance to other β-lactam antibiotics.[1][7]

Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Bacterial Cell Wall (Peptidoglycan) PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death PBPs->Cell_Lysis Peptidoglycan_Synthesis->Bacterial_Cell_Wall Maintains Integrity Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to Tebipenem Tebipenem (Active Form) Tebipenem->PBPs Binds to and Inhibits

Caption: Mechanism of action of Tebipenem.

Preclinical Development and In Vitro Activity

Tebipenem has demonstrated a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative pathogens.[9] This includes activity against extended-spectrum β-lactamase (ESBL)-producing and multidrug-resistant (MDR) Enterobacterales.[10]

Table 1: In Vitro Activity of Tebipenem Pivoxil (MIC90 values)
OrganismMIC90 (μg/mL)
Methicillin-sensitive Staphylococcus aureus (MSSA)≤0.125[11]
Methicillin-resistant Staphylococcus aureus (MRSA)16[11]
Methicillin-sensitive Staphylococcus epidermidis (MSSE)0.5[11]
Methicillin-resistant Staphylococcus epidermidis (MRSE)8[11]
Pyogenic streptococcus≤0.125[11]
Enterococcus faecalis32[11]
Escherichia coli1[11]
Klebsiella pneumoniae0.5[11]
Enterobacter aerogenes≤0.125[11]
Haemophilus influenzae0.25[11]
Pseudomonas aeruginosa64[11]
Acinetobacter baumannii64[11]

Clinical Development

The clinical development of tebipenem pivoxil hydrobromide (TBPM-PI-HBr) has focused on its utility in treating complicated urinary tract infections (cUTI), including acute pyelonephritis (AP).

Clinical_Development_Workflow Phase1 Phase 1 Studies (Safety, Tolerability, PK) Phase3_ADAPT_PO Phase 3 ADAPT-PO Trial (vs. Ertapenem) Phase1->Phase3_ADAPT_PO Positive Outcomes NDA_Submission New Drug Application (NDA) Submission to FDA Phase3_ADAPT_PO->NDA_Submission Positive Topline Data Phase3_PIVOT_PO Phase 3 PIVOT-PO Trial (vs. Imipenem-cilastatin) NDA_Submission->Phase3_PIVOT_PO Further Data Required Regulatory_Review Regulatory Review and Potential Approval Phase3_PIVOT_PO->Regulatory_Review Positive Efficacy Data

Caption: Clinical development workflow of Tebipenem Pivoxil HBr.

Pharmacokinetics

Pharmacokinetic studies have been crucial in determining the appropriate dosing and understanding the drug's behavior in the body.

A study in healthy adult subjects evaluated the safety and pharmacokinetics of single and multiple ascending oral doses of TBPM-PI-HBr in both fed and fasted states.[12] The multiple ascending dose (MAD) phase involved administering doses of 300 mg and 600 mg every 8 hours.[12]

Table 2: Pharmacokinetic Parameters of Tebipenem (MAD Phase)
Parameter300 mg q8h600 mg q8h
Day 1
CmaxDose proportional-
AUC-2.7-fold greater than 300 mg
Day 14 (Steady State)
Cmax-2.7-fold greater than 300 mg
AUC-2.5-fold greater than 300 mg
Tmax< 1.5 h< 1.5 h
Urine Recovery~55-60%~55-60%
Data from a study in healthy adults.[12]

Studies have also been conducted in subjects with renal impairment, showing that as the severity of renal impairment increases, the plasma area under the curve (AUC) of tebipenem increases, and renal clearance decreases.[10][13] This suggests that dose adjustments may be necessary for patients with significant renal impairment.[10][13]

Key Clinical Trials

The ADAPT-PO trial was a Phase 3, randomized, double-blind, double-dummy study comparing oral tebipenem pivoxil hydrobromide to intravenous ertapenem (B1671056) for the treatment of cUTI or acute pyelonephritis.[14][15][16]

  • Experimental Protocol: Patients were randomized to receive either oral tebipenem HBr (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours).[16] The primary endpoint was the overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[16]

  • Results: The trial demonstrated the non-inferiority of oral tebipenem HBr to intravenous ertapenem.[16]

Table 3: Efficacy Results from the ADAPT-PO Trial
OutcomeTebipenem HBr (600 mg q8h)Ertapenem (1g q24h)
Overall Response at TOC58.8% (264/449)61.6% (258/419)
Clinical Cure Rate at TOC93.1%93.6%
Microbiological Eradication59.5%63.5%
TOC: Test of Cure.[16]

The PIVOT-PO trial was a global, randomized, double-blind, pivotal Phase 3 clinical trial comparing oral tebipenem pivoxil HBr to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis.[17][18]

  • Experimental Protocol: Patients were randomized 1:1 to receive either tebipenem pivoxil HBr (600 mg) orally every six hours or imipenem-cilastatin (500 mg) IV every six hours for 7 to 10 days.[17] The primary efficacy endpoint was the overall response (a composite of clinical cure plus microbiological eradication) at the test-of-cure visit.[17]

  • Results: The trial was stopped early for efficacy after an interim analysis by an Independent Data Monitoring Committee, as it met the primary endpoint of non-inferiority to IV imipenem-cilastatin.[17][18]

Safety and Tolerability

Across clinical trials, tebipenem pivoxil hydrobromide has been generally well-tolerated.[12][18] The most commonly reported adverse events are mild and transient, including diarrhea and headache.[12][18]

Conclusion and Future Directions

Tebipenem pivoxil stands as a pioneering achievement in the field of antibacterial drug development, successfully addressing the long-standing challenge of creating an oral carbapenem. Its broad spectrum of activity, particularly against MDR Gram-negative pathogens, combined with a favorable pharmacokinetic and safety profile, positions it as a valuable therapeutic option. The successful outcomes of the Phase 3 clinical trials underscore its potential to facilitate earlier hospital discharge and reduce the reliance on intravenous therapies for serious infections like cUTI. Future research may explore its utility in other infections and its role in combating the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Binding Affinity of Tebipenem Pivoxil to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem (B1682724) pivoxil is an orally administered carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is a prodrug that is rapidly converted to its active form, tebipenem, in the body.[1] The bactericidal action of tebipenem, like all β-lactam antibiotics, is achieved through the inhibition of bacterial cell wall synthesis. This is accomplished by the acylation of essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. The efficacy of tebipenem is directly related to its binding affinity for these target PBPs. This technical guide provides a comprehensive overview of the binding affinity of tebipenem to various PBPs, details the experimental protocols for determining these interactions, and presents a visual representation of the experimental workflow.

Core Mechanism of Action

Tebipenem's primary mechanism of action is the disruption of bacterial cell wall synthesis.[1][2] It covalently binds to the active site of PBPs, preventing the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately cell lysis and death.[1] Tebipenem has demonstrated a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[1]

Data Presentation: Tebipenem PBP Binding Affinity

The following tables summarize the 50% inhibitory concentrations (IC50) of tebipenem (referred to as SPR859 in the cited literature) against various PBPs from key bacterial pathogens. The data is derived from competitive binding assays using a fluorescently labeled penicillin derivative.

Table 1: Binding Affinity (IC50, µg/mL) of Tebipenem (SPR859) to PBPs of Gram-Negative Bacteria [1]

StrainPBP 1a/1bPBP 2PBP 3PBP 4PBP 5/6
Escherichia coli K-120.960.0220.560.652.07
Klebsiella pneumoniae ATCC 138830.770.0100.160.0113.31
Pseudomonas aeruginosa ATCC 278530.290.0260.00940.0494.77

Table 2: Binding Affinity (IC50, µg/mL) of Tebipenem (SPR859) to PBPs of Gram-Positive Bacteria [1]

StrainPBP 1PBP 2PBP 3PBP 4
Staphylococcus aureus ATCC 292130.0270.0620.0420.017

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

The determination of PBP binding affinity is crucial for understanding the antibacterial profile of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin analog, such as Bocillin™ FL.

Protocol: Competitive PBP Binding Assay using Bocillin™ FL

This protocol is adapted from methodologies described in the literature for determining the IC50 of an antibiotic for various PBPs.[1][2]

1. Preparation of Bacterial Membranes:

  • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate growth medium.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline) and lyse the cells using methods such as sonication or a French press.

  • Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and large debris. The resulting supernatant is then subjected to ultracentrifugation to pellet the bacterial membranes.

  • Washing and Storage: Wash the membrane pellet to remove cytosolic proteins and resuspend it in a storage buffer. Determine the protein concentration and store the membrane preparation at -80°C.

2. Competitive Binding Assay:

  • Incubation with Test Compound: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of tebipenem. This pre-incubation allows tebipenem to bind to the PBPs.

  • Addition of Fluorescent Probe: Add a fixed concentration of Bocillin™ FL to each tube. Bocillin™ FL will bind to the PBP active sites that are not already occupied by tebipenem.

  • Labeling Reaction: Incubate the mixture to allow for the binding of Bocillin™ FL.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

3. Detection and Analysis:

  • SDS-PAGE: Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Quantification: Quantify the fluorescence intensity of each PBP band.

  • IC50 Determination: Plot the percentage of Bocillin™ FL binding (relative to a control without tebipenem) against the concentration of tebipenem. The IC50 value is the concentration of tebipenem that results in a 50% reduction in Bocillin™ FL binding.

Visualizations

Experimental Workflow: Competitive PBP Binding Assay

The following diagram illustrates the key steps in the competitive PBP binding assay used to determine the binding affinity of tebipenem.

PBP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Analysis culture Bacterial Culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis isolate Membrane Isolation lysis->isolate quantify Protein Quantification isolate->quantify preincubate Pre-incubation: Membranes + Tebipenem (serial dilutions) quantify->preincubate add_bocillin Addition of Bocillin™ FL preincubate->add_bocillin incubate_bocillin Incubation add_bocillin->incubate_bocillin terminate Reaction Termination incubate_bocillin->terminate sds_page SDS-PAGE terminate->sds_page scan Fluorescence Scanning sds_page->scan quant Band Quantification scan->quant ic50 IC50 Calculation quant->ic50 PBP_Inhibition_Mechanism PBP PBP Inactive_PBP Inactive PBP PBP->Inactive_PBP Fluorescent_PBP Fluorescent PBP PBP->Fluorescent_PBP Tebipenem Tebipenem Tebipenem->PBP Binds & Inhibits Bocillin Bocillin™ FL Bocillin->PBP Binds & Labels

References

Molecular Basis for Tebipenem Pivoxil Stability Against Beta-Lactamases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem (B1682724), the active moiety of the oral prodrug tebipenem pivoxil, is a carbapenem (B1253116) antibiotic demonstrating potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains producing extended-spectrum β-lactamases (ESBLs). Its efficacy is rooted in a high affinity for essential penicillin-binding proteins (PBPs) and notable stability against hydrolysis by numerous β-lactamases. This guide delves into the molecular underpinnings of tebipenem's stability, providing a comprehensive overview of its interactions with β-lactamases, quantitative data on its efficacy, and detailed experimental protocols for relevant assays.

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. Carbapenems have long been a last-resort class of antibiotics due to their broad spectrum and stability against many β-lactamases. Tebipenem pivoxil, as an orally bioavailable carbapenem, offers a significant therapeutic advantage.[1][2] Understanding the molecular basis of its stability is crucial for its effective clinical use and for the development of future antimicrobial agents.

Mechanism of Action of Tebipenem

Like other β-lactam antibiotics, tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] It achieves this by forming a stable covalent bond with the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The inactivation of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. Tebipenem has been shown to have a particular affinity for PBP 2.

Bacterial Cell Wall Synthesis and Inhibition by Tebipenem

The synthesis of the bacterial cell wall is a complex process involving multiple enzymatic steps. The final stage, transpeptidation, is catalyzed by PBPs. Tebipenem, with its carbapenem core structure, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. The subsequent acylation of the PBP active site serine residue forms a stable complex, effectively inactivating the enzyme.

Bacterial Cell Wall Synthesis Inhibition by Tebipenem cluster_synthesis Bacterial Cell Wall Synthesis cluster_inhibition Inhibition Pathway Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II Transglycosylation Peptidoglycan_Precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_Precursor Translocation Nascent_Peptidoglycan Nascent Peptidoglycan Peptidoglycan_Precursor->Nascent_Peptidoglycan Polymerization Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Nascent_Peptidoglycan->Cross_linked_Peptidoglycan Transpeptidation (catalyzed by PBPs) Tebipenem Tebipenem PBP Penicillin-Binding Protein (PBP) Tebipenem->PBP Binding to active site Inactive_Complex Stable Acyl-Enzyme Complex (Inactive) PBP->Inactive_Complex Acylation Cell_Lysis Cell Lysis Inactive_Complex->Cell_Lysis Inhibition of cell wall synthesis

Figure 1: Bacterial Cell Wall Synthesis and Inhibition by Tebipenem.

Structural Basis for Stability Against β-Lactamases

Tebipenem's stability against many β-lactamases is attributed to key structural features of the carbapenem class, including the stereochemistry of the C6-hydroxyethyl side chain and the presence of a 1-β-methyl group. This 1-β-methyl group provides steric hindrance that protects the β-lactam ring from hydrolysis by many serine-β-lactamases.[4]

Furthermore, the C2 side chain of tebipenem plays a crucial role in its interaction with both PBPs and some β-lactamases. Crystal structures of tebipenem complexed with PBPs reveal that the C2 side chain engages in hydrophobic interactions with conserved tryptophan and threonine residues in the active site, contributing to its high binding affinity.[5]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

Tebipenem demonstrates potent activity against a wide range of pathogens, including those producing ESBLs and AmpC β-lactamases. However, its activity is diminished against carbapenemase-producing isolates.[6][7]

Organismβ-Lactamase ProfileTebipenem MIC₅₀ (mg/L)Tebipenem MIC₉₀ (mg/L)Reference(s)
Escherichia coliWild-type/ESBL/AmpC≤0.015 - 0.030.03 - 0.06[5][6][8]
Klebsiella pneumoniaeWild-type/ESBL/AmpC0.030.06 - 0.125[5][6][8]
Proteus mirabilisWild-type/ESBL/AmpC0.060.12[5][6]
Klebsiella pneumoniaeKPC-producing≥8>4[7][9]
Klebsiella pneumoniaeOXA-48-producing≥8>4[7][9]
Klebsiella pneumoniaeNDM-producing≥8>4[9]
Burkholderia pseudomallei--2[1]
Burkholderia mallei--1[1]
Kinetic Parameters of Tebipenem Hydrolysis by β-Lactamases

Tebipenem is stable to hydrolysis by common β-lactamases such as TEM-1, CTX-M, and AmpC. However, it is susceptible to hydrolysis by carbapenemases like KPC, OXA-48, and NDM-1 enzymes.[1][10]

β-Lactamasek_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
TEM-1NDNDND[1][10]
AmpCNDNDND[1][10]
CTX-M-14NDNDND[1][10]
CTX-M-15NDNDND[1][10]
KPC-20.11166.9 x 10³[11]
KPC-30.094303.1 x 10³[11]
OXA-483.092.21.4 x 10⁶[11]
NDM-161312.0 x 10⁶[11]

ND: Not Detected

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

MIC_Workflow Prepare_Antibiotic Prepare serial dilutions of Tebipenem in a 96-well microtiter plate Inoculate Inoculate each well with the bacterial suspension Prepare_Antibiotic->Inoculate Prepare_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results

Figure 2: Workflow for MIC Determination by Broth Microdilution.

Methodology:

  • Preparation of Tebipenem Stock Solution: Prepare a stock solution of tebipenem at a concentration of at least 1000 µg/mL.[12]

  • Preparation of Microtiter Plates: Using a multichannel pipette, perform serial two-fold dilutions of the tebipenem stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From an 18- to 24-hour agar (B569324) plate, select isolated colonies and suspend them in broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 to 2 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of tebipenem that completely inhibits visible bacterial growth.

Enzyme Kinetics of β-Lactamase Hydrolysis

Steady-state kinetic parameters (k_cat and K_m) for the hydrolysis of tebipenem by β-lactamases can be determined by monitoring the decrease in absorbance of tebipenem over time.

Enzyme_Kinetics_Workflow Prepare_Reagents Prepare purified β-lactamase and varying concentrations of Tebipenem solution Mix Mix enzyme and substrate in a cuvette Prepare_Reagents->Mix Spectrophotometry Monitor absorbance change (e.g., at 297 nm) over time using a spectrophotometer Mix->Spectrophotometry Data_Analysis Calculate initial velocities and fit data to the Michaelis-Menten equation Spectrophotometry->Data_Analysis Determine_Parameters Determine k_cat and K_m Data_Analysis->Determine_Parameters

Figure 3: Workflow for β-Lactamase Enzyme Kinetics Assay.

Methodology:

  • Enzyme and Substrate Preparation: Use purified β-lactamase enzymes (e.g., KPC-2, OXA-48, NDM-1). Prepare a range of tebipenem concentrations in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

  • Assay: The hydrolysis of tebipenem can be monitored by the decrease in its absorbance at approximately 297 nm.

  • Data Collection: In a quartz cuvette, mix the enzyme with a specific concentration of tebipenem and immediately begin recording the absorbance change over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. Repeat this for each tebipenem concentration.

  • Parameter Determination: Plot v₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the K_m and V_max. The k_cat can then be calculated from V_max and the enzyme concentration.

X-ray Crystallography of Tebipenem-PBP Complexes

Determining the crystal structure of tebipenem in complex with a PBP provides atomic-level insights into their interaction.

Methodology:

  • Protein Expression and Purification: Express and purify a soluble, active form of the target PBP (e.g., PBP2x from Streptococcus pneumoniae).[10]

  • Crystallization:

    • Grow crystals of the apo-PBP using methods such as hanging-drop vapor diffusion. For PBP2x, crystallization conditions may involve using polyethylene (B3416737) glycol (PEG) 10,000 as a precipitant at a pH range of 3.9 to 6.0.[13]

    • For PBP1a, crystallization conditions may involve 100 mM MES buffer (pH 6.5–7.0), 7–10% (w/v) PEG 1000, and 5 mM ZnSO₄.[3]

  • Complex Formation: Soak the apo-PBP crystals in a solution containing tebipenem to allow the antibiotic to diffuse into the crystal and bind to the active site. Soaking times can range from 1 to 6 hours with tebipenem concentrations around 5-10 mg/ml.[6]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known PBP structure as a model.

    • Refine the model and build the tebipenem molecule into the electron density map.

Conclusion

Tebipenem's stability against a broad range of β-lactamases, particularly ESBLs and AmpC enzymes, is a key contributor to its clinical efficacy. This stability is conferred by its carbapenem core structure, including the 1-β-methyl group. While tebipenem is susceptible to carbapenemases, its potent activity against many common and resistant pathogens makes it a valuable oral therapeutic option. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the interactions of tebipenem and other novel carbapenems with β-lactamases and their targets.

References

An In-depth Technical Guide on Initial Studies of Tebipenem Pivoxil for Pediatric Respiratory Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebipenem (B1682724) pivoxil, an oral carbapenem (B1253116) antibiotic, has emerged as a significant therapeutic option for pediatric respiratory infections, demonstrating broad-spectrum activity against common pathogens, including drug-resistant strains. This technical guide synthesizes the findings from initial clinical studies, focusing on its efficacy, safety, and pharmacokinetic profile in children with pneumonia, acute otitis media, and sinusitis. Detailed experimental methodologies are provided alongside a comprehensive analysis of its mechanism of action, including its interaction with penicillin-binding proteins (PBPs).

Introduction

Tebipenem pivoxil is the oral prodrug of tebipenem, a carbapenem antibiotic with potent bactericidal activity. Its development has been a crucial advancement in pediatric infectious disease management, offering an oral alternative to intravenous carbapenems for infections caused by multidrug-resistant pathogens. This guide provides a deep dive into the foundational studies that have shaped our understanding of tebipenem pivoxil's role in treating pediatric respiratory infections.

Mechanism of Action

Tebipenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]

Tebipenem has demonstrated high binding affinity for specific PBPs in key pediatric respiratory pathogens:

  • Streptococcus pneumoniae : Tebipenem exhibits strong binding to PBP 1A, PBP 2X, and PBP 2B, including the mutated PBPs found in penicillin-resistant strains.[3][4]

  • Haemophilus influenzae : The primary target for tebipenem in this pathogen is PBP3.[4]

The following diagram illustrates the signaling pathway of tebipenem's mechanism of action.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Tebipenem Tebipenem PBP Penicillin-Binding Proteins (PBPs) Tebipenem->PBP Binds to Peptidoglycan Peptidoglycan PBP->Peptidoglycan Synthesizes Inhibition Inhibition of Transpeptidation PBP->Inhibition Leads to Precursors Peptidoglycan Precursors Precursors->PBP Utilized by Weakened_Wall Weakened Cell Wall Inhibition->Weakened_Wall Results in Lysis Cell Lysis Weakened_Wall->Lysis Causes

Caption: Mechanism of Action of Tebipenem.

Clinical Efficacy

Initial studies have consistently demonstrated the high clinical efficacy of tebipenem pivoxil in pediatric respiratory infections.

Pneumonia

A study by Sakata et al. (2017) evaluated a 3-day course of tebipenem pivoxil for pediatric community-acquired pneumonia.[5] Another open clinical study assessed 7-day treatment regimens.[6]

Acute Otitis Media (AOM) and Sinusitis

A large-scale post-marketing surveillance study provided substantial data on the effectiveness of tebipenem pivoxil for AOM and sinusitis.[7]

The following table summarizes the clinical efficacy data from these key studies.

Indication Study Dosage Regimen Number of Patients Clinical Efficacy Rate
PneumoniaSakata H, et al. 2017[5]4 mg/kg twice daily for 3 days34100% (fever resolution within 24h)
PneumoniaIwata S, et al. 2009[6]4 mg/kg or 6 mg/kg twice daily for 7 days5998.3%
PneumoniaKataoka H, et al. 2016[7]Not specified43495.6%
Acute Otitis MediaKataoka H, et al. 2016[7]Not specified1,48293.7%
SinusitisKataoka H, et al. 2016[7]Not specified70493.6%

Bacteriological Efficacy

Tebipenem pivoxil has shown high rates of eradication against the most common causative pathogens in pediatric respiratory infections.

The table below presents the bacteriological eradication rates from a major post-marketing surveillance study.[7]

Pathogen Number of Strains Eradication Rate
Streptococcus pneumoniae14294.4%
Haemophilus influenzae14192.2%
Moraxella catarrhalis4697.8%

Safety and Tolerability

Across multiple studies, tebipenem pivoxil has been generally well-tolerated in the pediatric population. The most commonly reported adverse drug reactions are gastrointestinal in nature.

Study Number of Patients in Safety Analysis Incidence of Adverse Drug Reactions (ADRs) Most Common ADRs
Sakata H, et al. 2017[5]3423.5%Diarrhea
Iwata S, et al. 2009[6]6636.4% (subjective/objective findings)Watery/mushy/loose stools, increased platelet count
Kataoka H, et al. 2016[7]3,3319.97%Diarrhea (9.52%)

Pharmacokinetics in Pediatric Patients

A population pharmacokinetic study by Sato et al. (2008) characterized the pharmacokinetic profile of tebipenem in pediatric patients with otolaryngological infections or pneumonia.[8]

Parameter Value Covariates
ModelOne-compartment with first-order absorption
Apparent Clearance (CL/F)Increased with weight-normalized creatinine (B1669602) clearanceWeight-normalized creatinine clearance
Volume of Distribution (Vd/F)Decreased with ageAge
Doses Studied4 mg/kg or 6 mg/kg twice daily

Experimental Protocols

Clinical Trial for Pediatric Pneumonia (Sakata H, et al. 2017)[5][9]
  • Study Design: Retrospective evaluation of medical charts.

  • Patient Population: 34 pediatric patients (6 months to 8 years old) with community-acquired pneumonia.

  • Inclusion Criteria:

    • Chest X-ray findings indicative of pneumonia.

    • C-reactive protein (CRP) value of at least 3.0 mg/dL.

  • Dosage and Administration: 4 mg/kg of tebipenem pivoxil administered twice daily for 3 days.

  • Efficacy Assessment:

    • Resolution of fever.

    • Improvement in respiratory symptoms.

    • Changes in CRP levels.

  • Safety Assessment: Monitoring and recording of adverse drug reactions.

The following diagram illustrates the workflow of this clinical evaluation.

Patient_Selection Patient Selection (n=34) Inclusion_Criteria Inclusion Criteria: - Pneumonia on Chest X-ray - CRP >= 3.0 mg/dL Patient_Selection->Inclusion_Criteria Treatment Treatment: Tebipenem Pivoxil 4 mg/kg BID for 3 days Patient_Selection->Treatment Evaluation Evaluation Treatment->Evaluation Efficacy Clinical Efficacy: - Fever Resolution - Symptom Improvement - CRP levels Evaluation->Efficacy Safety Safety: - Adverse Drug Reactions Evaluation->Safety Results Results Efficacy->Results Safety->Results

Caption: Workflow of the Sakata et al. (2017) study.
Post-marketing Surveillance (Kataoka H, et al. 2016)[7]

  • Study Design: Post-marketing surveillance.

  • Patient Population: 3,540 pediatric patients with pneumonia, otitis media, or sinusitis.

  • Data Collection: Survey forms collected from medical institutions across Japan.

  • Analysis Sets:

    • Safety analysis set (n=3,331)

    • Efficacy analysis set (n=2,844)

    • Clinical efficacy analysis set (n=2,769)

    • Bacteriological efficacy analysis set (n=461)

  • Efficacy Assessment:

    • Clinical Efficacy: Judged by the attending physician based on improvement in signs and symptoms.

    • Bacteriological Efficacy: Based on the eradication of causative pathogens identified from clinical specimens.

  • Safety Assessment: Recording and analysis of all adverse drug reactions.

  • Compliance Assessment: Evaluation of patient adherence to the prescribed treatment.

Conclusion

The initial studies on tebipenem pivoxil provide robust evidence for its efficacy and safety in the treatment of common pediatric respiratory infections. Its favorable pharmacokinetic profile and high bacteriological eradication rates against key pathogens, including resistant strains, position it as a valuable oral therapeutic option. This guide provides drug development professionals and researchers with a comprehensive technical overview of the foundational data, methodologies, and mechanism of action of this important pediatric antibiotic. Further research should continue to monitor for the emergence of resistance and explore its role in other pediatric infections.

References

A Technical Guide to the Crystalline Structure and Polymorphic Forms of Tebipenem Pivoxil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem (B1682724) pivoxil, the oral prodrug of the carbapenem (B1253116) antibiotic tebipenem, represents a significant advancement in the treatment of bacterial infections, particularly those caused by drug-resistant pathogens. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphism, are of paramount importance in drug development. These properties can profoundly influence the drug's stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the known crystalline structures and polymorphic forms of tebipenem pivoxil and its hydrochloride salt, compiling available data to aid researchers and professionals in the field.

Crystalline Structure of Tebipenem Pivoxil (Free Base)

The molecular structure of tebipenem pivoxil has been elucidated by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P1 with one molecule in the asymmetric unit.[1][2] The crystal structure confirms the configurations of the four chiral centers.[1][2] In the crystal lattice, molecules are linked by O-H⋯N hydrogen bonds, forming chains.[1][2]

Table 1: Crystallographic Data for Tebipenem Pivoxil [3][4]

ParameterValue
Formula C₂₂H₃₁N₃O₆S₂
Space Group P1
a 7.7292 Å
b 7.9892 Å
c 11.2035 Å
α 108.300°
β 92.553°
γ 101.499°
Z 1

Polymorphic Forms of Tebipenem Pivoxil Hydrochloride

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a drug substance can exhibit different physicochemical properties. For this compound, several crystalline forms have been identified and characterized, primarily through X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[5][6]

Crystalline Form A

Form A is a known crystalline form of this compound.[5][6] Its characterization data is summarized below.

Table 2: XRPD and DSC Data for this compound Form A [5][6]

TechniqueData
XRPD (2θ values) Peaks at approximately 9.6, 12.4, 15.1, 19.0, and 20.3 ± 0.2 degrees.
DSC Data not explicitly detailed in the provided search results.

Other Crystalline Salt Forms of Tebipenem Pivoxil

Beyond the hydrochloride salt, various other salt forms of tebipenem pivoxil have been investigated to identify crystalline forms with optimal properties. These include hydrobromide, edisylate, ketoglutarate, maleate, and methane (B114726) sulfonate salts, with several polymorphic forms identified for some of these salts.[5][6][7]

Table 3: Summary of Characterized Crystalline Forms of Various Tebipenem Pivoxil Salts [5][6][8][9]

SaltCrystalline FormKey XRPD Peaks (2θ ± 0.2°)DSC Endotherms (Onset °C / Minima °C)
Hydrobromide Form B9.6, 13.0, 17.6, 20.8, 26.832.9 / 66.3 and 186.8 / 190.8
Hydrobromide Form CNot specifiedNot specified
Hydrobromide Form DNot specifiedNot specified
Hydrobromide Form H9.3, 9.5, 10.7, 13.0, 14.0, 17.6, 19.1, 20.0, 20.7, 22.6, 23.5Exothermic peak between 180 °C and 210 °C
Edisylate Form A4.1, 5.0, 7.7, 8.2, 8.5, 9.5, 10.1, 13.1, 13.5, 15.4, 16.0, 16.9, 17.3, 18.0, 19.1, 20.3, 20.7, 21.2, 22.7, 23.1, 24.5, 25.7, 27.3, 28.856.3 / 79.3 and 144.5 / 157.5
Ketoglutarate Form A8.6, 10.7, 13.2, 16.2, 17.236.6 / 57.0 and 106.5 / 117.0
Maleate Form A8.0, 12.6, 15.4, 16.0, 18.750.6 / 74.3 and 103.0 / 110.1
Maleate Form B5.5, 8.9, 10.1, 10.6, 11.0, 12.8, 13.6, 14.3, 14.9, 16.7, 17.0, 17.2, 17.9, 18.6, 19.0, 19.4, 20.2, 20.5, 20.8, 21.4, 21.9, 22.2, 23.1, 24.0, 24.5, 25.1, 25.5, 26.2, 27.5, 28.1, 28.9, 29.6Not specified
Methane Sulfonate Form B9.1, 9.6, 10.9, 12.6, 13.9, 14.6, 15.4, 17.2, 17.5, 18.2, 18.4, 18.7, 19.4, 19.6, 19.8, 20.4, 20.6, 21.5, 21.9, 22.2, 22.9, 23.6, 24.5, 25.3, 25.6, 26.4, 26.9, 27.1, 27.5, 27.8, 28.0, 28.6, 29.4, 29.8Not specified

Experimental Protocols

The characterization of these polymorphic forms relies on standard solid-state analytical techniques. The general methodologies are described below.

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying and differentiating crystalline forms.

  • Instrumentation : A PANalytical Empyrean system or equivalent is typically used.[10]

  • Radiation : Cu Kα radiation (λ = 1.54056 Å) is commonly employed.[10]

  • Instrument Settings : The X-ray tube is operated at a voltage of 45 kV and a current of 40 mA.[10]

  • Sample Preparation : The sample is typically packed into a sample holder and flattened to ensure a smooth surface.

  • Data Collection : The diffraction pattern is recorded over a specific 2θ range, for example, from 2° to 40°.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting points and phase transitions, which are characteristic of a specific polymorphic form.

  • Instrumentation : A TA Instruments Q100 or Q2000 differential scanning calorimeter equipped with a refrigerated cooling system is often used.[5]

  • Sample Preparation : A small amount of the sample (typically 1-5 mg) is weighed into an aluminum pan and sealed. An empty pan is used as a reference.

  • Analysis Conditions : The sample is heated at a constant rate, for example, 5 °C/min, under a nitrogen purge (e.g., 40 mL/min).[5] The heat flow to the sample is monitored as a function of temperature.

Logical Workflow for Polymorphic Screening and Characterization

The process of identifying and characterizing different polymorphic forms of an API like this compound follows a logical progression. This workflow is crucial for ensuring that the most stable and suitable form is selected for further development.

Polymorph_Screening_Workflow Start Start: Tebipenem Pivoxil API Salt_Formation Salt Formation (e.g., with HCl, HBr) Start->Salt_Formation Crystallization Crystallization Studies (Varying solvents, temperatures, etc.) Salt_Formation->Crystallization Solid_Forms Generation of Multiple Solid Forms Crystallization->Solid_Forms Characterization Primary Characterization Solid_Forms->Characterization XRPD XRPD Characterization->XRPD DSC DSC/TGA Characterization->DSC Microscopy Microscopy Characterization->Microscopy Spectroscopy Spectroscopy (IR, Raman) Characterization->Spectroscopy Data_Analysis Data Analysis and Form Identification XRPD->Data_Analysis DSC->Data_Analysis Microscopy->Data_Analysis Spectroscopy->Data_Analysis Polymorphs Identified Polymorphs (e.g., Form A, Form B) Data_Analysis->Polymorphs Stability Stability and Physicochemical Property Assessment Polymorphs->Stability Selection Selection of Optimal Form for Development Stability->Selection End End: Drug Product Formulation Selection->End

Polymorphic Screening and Characterization Workflow.

Conclusion

The solid-state chemistry of tebipenem pivoxil and its salts is complex, with multiple crystalline forms having been identified. A thorough understanding and characterization of these forms are critical for the successful development of a stable, safe, and effective drug product. This guide has summarized the key publicly available data on the crystalline structure of the free base and the polymorphic forms of its hydrochloride and other salts. The experimental protocols and logical workflows presented herein provide a framework for researchers and drug development professionals working with this important antibiotic. Further investigation into the interconversion of these polymorphic forms and their impact on biopharmaceutical properties will continue to be an area of significant interest.

References

Methodological & Application

Application Note: Quantification of Tebipenem in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of tebipenem (B1682724) in human plasma. Tebipenem is the active moiety of the oral carbapenem (B1253116) prodrug, tebipenem pivoxil. The described method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Tebipenem-D5) to ensure high accuracy and precision. This method was validated according to regulatory guidelines and demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Introduction

Tebipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. It is the active form of the orally administered prodrug, tebipenem pivoxil. Accurate quantification of tebipenem in human plasma is crucial for pharmacokinetic and bioequivalence studies, which are essential for its clinical development and therapeutic use. UPLC-MS/MS offers the high sensitivity, selectivity, and speed required for the reliable determination of drug concentrations in complex biological matrices like plasma. This application note provides a detailed protocol for a validated UPLC-MS/MS method for tebipenem quantification in human plasma.

Experimental Protocols

Materials and Reagents
  • Tebipenem reference standard

  • Tebipenem-D5 internal standard (IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3-morpholinopropanesulfonic acid (MOPS)

  • Human plasma (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • UPLC Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of tebipenem and tebipenem-D5 in a suitable solvent.

  • Working Standard Solutions: Prepare working standard solutions of tebipenem by serial dilution of the stock solution with a mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of tebipenem-D5 at an appropriate concentration.

  • Stabilizing Buffer: Prepare a 50 mM MOPS buffer and adjust the pH to 7.0.[1]

Sample Preparation Protocol
  • Allow frozen human plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma, add an equal volume of 50 mM MOPS buffer (pH 7.0) to stabilize the analyte.[1]

  • Add the internal standard working solution to each sample.

  • Perform protein precipitation by adding acetonitrile.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with water containing 0.1% formic acid.

  • Inject an aliquot of the final solution into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)[1]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile[2]
Flow Rate 0.65 mL/min[2]
Gradient Program A gradient program should be optimized to ensure proper separation.
Column Temperature Maintained at an optimized temperature.
Injection Volume 2 µL
Total Run Time Approximately 2.75 - 3.0 minutes[1][2]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Tebipenem) To be determined based on specific instrument optimization
MRM Transition (Tebipenem-D5) To be determined based on specific instrument optimization
Source Temperature Optimized for the specific instrument.
Gas Flow Rates Optimized for the specific instrument.

Data Presentation

Calibration Curve

The method was linear over the concentration range of 0.1 to 20 µg/mL for tebipenem in human plasma.[1] The coefficient of determination (r²) was consistently greater than 0.99.[1]

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
Tebipenem0.1 - 20> 0.99[1]
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ (0.1 µg/mL)< 3.81%[1]< 3.81%[1]± 8.56%[1]± 8.56%[1]
LQC< 3.81%[1]< 3.81%[1]± 8.56%[1]± 8.56%[1]
MQC< 3.81%[1]< 3.81%[1]± 8.56%[1]± 8.56%[1]
HQC< 3.81%[1]< 3.81%[1]± 8.56%[1]± 8.56%[1]
Recovery and Matrix Effect

The extraction recovery of tebipenem from human plasma was high and consistent across different concentration levels. The matrix effect was found to be minimal, indicating that the method is free from significant ion suppression or enhancement.

ParameterResult
Extraction Recovery 90.19 - 95.74%[1]
Matrix Effect Minimal[1]
Stability

Tebipenem was found to be stable in human plasma under various storage and handling conditions, as summarized below.

Stability ConditionDurationStability (% of Nominal)
Room Temperature 4 hours91.11 - 106.33%[1]
-20°C 3 days91.11 - 106.33%[1]
-80°C 30 days91.11 - 106.33%[1]
Freeze-Thaw Cycles 5 cycles91.11 - 106.33%[1]
Autosampler (8°C) 24 hours91.11 - 106.33%[1]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample stabilize Add MOPS Buffer (pH 7.0) plasma->stabilize add_is Add Tebipenem-D5 (IS) stabilize->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase A supernatant->dilute inject Inject into UPLC dilute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of tebipenem in human plasma.

validation_parameters method Validated UPLC-MS/MS Method selectivity Selectivity method->selectivity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lloq LLOQ method->lloq recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

Caption: Key parameters for the bioanalytical method validation.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of tebipenem in human plasma. The simple sample preparation procedure and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting clinical trials and pharmacokinetic studies of tebipenem pivoxil. The method has been thoroughly validated and meets the stringent requirements for bioanalytical method validation.

References

Application Notes and Protocols for In Vivo Mouse Infection Models to Evaluate Tebipenem Pivoxil Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tebipenem pivoxil is the oral prodrug of tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic.[1][2][3][4][5][6] It exhibits potent activity against a wide range of Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) Enterobacterales.[4][5][6][7][8] Preclinical evaluation of its efficacy is crucial, and various in vivo mouse infection models are employed for this purpose. These models are instrumental in determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, assessing therapeutic efficacy against specific pathogens, and guiding clinical dose selection.

This document provides detailed application notes and protocols for three commonly utilized murine infection models to test the efficacy of Tebipenem pivoxil: the neutropenic thigh infection model, the acute pyelonephritis (kidney infection) model, and the sepsis model.

Key Efficacy Data of Tebipenem Pivoxil in Murine Models

The efficacy of Tebipenem pivoxil has been demonstrated across multiple mouse infection models. The primary PK/PD index associated with its efficacy is the ratio of the free-drug plasma area under the curve to the minimum inhibitory concentration (fAUC/MIC).[2][3]

Model TypePathogen(s)Key Efficacy Endpoints & Findings
Neutropenic Thigh Infection Escherichia coli, Klebsiella pneumoniae (including ESBL-producing strains)- Dose-dependent reduction in bacterial load (CFU/thigh).[3] - A half-maximal effect was observed with a total daily dose of 11.13 mg/kg.[3] - The fAUC/MIC ratio was the PK/PD index most correlated with efficacy.[3]
Acute Pyelonephritis Escherichia coli and other Enterobacterales- Dose-ranging studies showed significant reductions in bacterial counts (log10 CFU/g of kidney tissue).[1][2] - fAUC/MIC ratios of 26.2 and 54.1 were associated with net bacterial stasis and a 1-log10 CFU/g reduction from baseline, respectively.[2]
Pneumonic Plague Model Yersinia pestis- Significantly higher survival rates in mice treated with Tebipenem pivoxil hydrobromide compared to vehicle control when dosed up to 36 hours post-challenge.[7]
Anthrax Model Bacillus anthracis- Survival rates of 73-75% were observed when treatment was initiated 12 to 24 hours post-challenge, significantly higher than the vehicle control group.[7]
Sepsis Model Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa- Tebipenem pivoxil tablets (100 mg/kg) demonstrated a protective effect in animals challenged with lethal doses of various pathogens.[8]
Lung Infection Model Mycobacterium abscessus- The combination of tebipenem-pivoxil and avibactam (B1665839) ARX-1796 showed efficacy in reducing bacterial load in the lungs.[9][10][11]

Experimental Protocols

Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections, particularly in an immunocompromised host.

Objective: To determine the dose-response relationship and the PK/PD index of Tebipenem pivoxil against specific bacterial strains in a thigh infection.

Protocol:

  • Animal Preparation:

    • Use specific-pathogen-free female ICR (CD-1) or similar mouse strains, typically 5-6 weeks old.[12]

    • Induce neutropenia to minimize the host immune response, allowing for a direct assessment of the antibiotic's effect. This is typically achieved by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[12]

  • Infection:

    • Prepare a bacterial inoculum of the desired strain (e.g., E. coli, K. pneumoniae) to a concentration of approximately 10^7 CFU/mL.[12]

    • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.[3][12]

  • Treatment:

    • Administer Tebipenem pivoxil (or its hydrobromide salt) orally via gavage at various doses.[3] Dosing can be fractionated (e.g., every 8 hours) to evaluate different PK/PD indices.[3]

    • Include a vehicle control group (receiving the formulation vehicle without the drug) and potentially a positive control group with a known effective antibiotic.

  • Endpoint Analysis:

    • At a predetermined time point (commonly 24 hours after the start of treatment), euthanize the mice.[3][12]

    • Aseptically remove the infected thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[12]

    • Perform serial dilutions of the thigh homogenate and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.[12]

    • The primary endpoint is the change in log10 CFU/thigh compared to the initial bacterial load at the start of therapy.

Workflow Diagram:

Thigh_Infection_Model cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Animal->Neutropenia Infection Thigh Infection (IM Injection) Neutropenia->Infection Treatment Oral Treatment (Tebipenem Pivoxil) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Harvest Harvest & Homogenize Thigh Euthanasia->Harvest CFU Determine CFU/gram Harvest->CFU

Caption: Workflow for the neutropenic mouse thigh infection model.

Acute Pyelonephritis (Kidney Infection) Model

This model simulates a complicated urinary tract infection (cUTI) and is particularly relevant for drugs like Tebipenem pivoxil, which are being developed for this indication.[1][2][4][5][6]

Objective: To evaluate the efficacy of Tebipenem pivoxil in reducing bacterial burden in the kidneys.

Protocol:

  • Animal Preparation:

    • Use female mice, as they are more susceptible to ascending UTIs.

    • Induce neutropenia as described in the thigh infection model to focus on the drug's bactericidal activity.[1][2]

  • Infection:

    • Anesthetize the mice.

    • Infect the mice with a known CFU count of a uropathogenic strain (e.g., E. coli) directly into the kidneys (intrarenal injection) to ensure a consistent infection level.[1][2] A typical inoculum is around 10^4 CFU per kidney.[1][2]

  • Treatment:

    • Begin oral administration of Tebipenem pivoxil via gavage two hours post-infection.[1][2]

    • Test a range of doses, often administered over a 24-hour period (e.g., every 8 hours), to establish a dose-response curve.[1][2]

    • Include a vehicle control group.

  • Endpoint Analysis:

    • At 24 hours after the initiation of treatment, euthanize the mice.[1][2]

    • Aseptically remove the kidneys, weigh them, and homogenize them in sterile PBS.

    • Determine the bacterial load (CFU/gram of kidney tissue) by plating serial dilutions of the homogenate.

    • The primary outcome is the change in log10 CFU/gram of kidney tissue from the baseline at the start of therapy.[1][2]

Workflow Diagram:

Kidney_Infection_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Analysis Mice Select Female Mice Neutropenic Induce Neutropenia Mice->Neutropenic Anesthesia Anesthetize Mice Neutropenic->Anesthesia Inoculation Intrarenal Injection (e.g., E. coli) Anesthesia->Inoculation DrugAdmin Oral Gavage (Tebipenem Pivoxil) Inoculation->DrugAdmin Endpoint Euthanize & Harvest Kidneys (24h post-treatment) DrugAdmin->Endpoint CFU_Count Determine CFU/gram Endpoint->CFU_Count

Caption: Workflow for the acute pyelonephritis mouse model.

Sepsis Model

Sepsis models are used to evaluate the ability of an antibiotic to prevent mortality from a systemic, overwhelming infection.

Objective: To assess the protective efficacy of Tebipenem pivoxil against lethal systemic infection.

Protocol:

  • Animal Preparation:

    • Use immunocompetent mice for this model to better mimic the clinical scenario of sepsis.

  • Infection:

    • Induce sepsis through one of several methods:

      • Intraperitoneal (IP) Injection: Inject a lethal dose of a bacterial suspension (e.g., S. aureus, E. coli) into the peritoneal cavity.[8] The dose needs to be pre-determined to cause mortality in control animals within a specific timeframe (e.g., 24-48 hours).

      • Cecal Ligation and Puncture (CLP): This is considered a gold-standard model as it mimics polymicrobial sepsis from a perforated bowel.[13][14] It involves anesthetizing the mouse, ligating the cecum, and puncturing it with a needle to allow fecal contents to leak into the peritoneum.[13][14]

  • Treatment:

    • Administer Tebipenem pivoxil orally at various doses at specific time points after the induction of sepsis (e.g., 1 and 6 hours post-infection).

    • Include a vehicle control group and a positive control group.

  • Endpoint Analysis:

    • The primary endpoint is survival, monitored over a period of 7 to 14 days.

    • Secondary endpoints can include measuring bacterial load in the blood and peritoneal fluid, and assessing levels of inflammatory cytokines.

Logical Relationship Diagram:

Sepsis_Model_Logic cluster_induction Sepsis Induction cluster_treatment Intervention cluster_outcome Outcome Assessment IP_Inject IP Injection (Lethal Bacterial Dose) Tebipenem Tebipenem Pivoxil (Oral Dosing) IP_Inject->Tebipenem Control Vehicle Control IP_Inject->Control CLP Cecal Ligation & Puncture (CLP) CLP->Tebipenem CLP->Control Survival Survival Rate (%) Tebipenem->Survival Bacterial_Load Bacterial Load (Blood/Peritoneum) Tebipenem->Bacterial_Load Control->Survival Control->Bacterial_Load

References

Application Notes and Protocols: Agar Dilution Method for Determining Tebipenem MIC90 against Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tebipenem (B1682724) against Enterobacterales using the agar (B569324) dilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI). This document also includes compiled MIC90 data and visual representations of the experimental workflow and the drug's mechanism of action.

Introduction

Tebipenem is a broad-spectrum, orally available carbapenem (B1253116) antibiotic effective against a variety of Gram-negative and Gram-positive bacteria, including many multi-drug resistant (MDR) strains of Enterobacterales.[1][2][3] The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent, providing a quantitative measure of its in vitro activity against a bacterial isolate.[4] This method is particularly useful for testing a large number of isolates against a limited number of antimicrobial agents. The MIC90, the concentration at which 90% of the tested isolates are inhibited, is a key pharmacodynamic parameter used to assess the overall efficacy of an antibiotic against a specific bacterial population.

Data Presentation: Tebipenem MIC90 against Enterobacterales

The following table summarizes the in vitro activity of Tebipenem against various species of Enterobacterales, as determined by agar and broth microdilution methods.

Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Testing MethodReference
Escherichia coli101≤0.0150.03Broth Microdilution[5][6]
Klebsiella pneumoniae2080.030.06Broth Microdilution[5]
Proteus mirabilis1030.060.12Broth Microdilution[5]
All Enterobacterales3000.12>4Agar Dilution[4]
ESBL-producing Enterobacterales-0.030.25Broth Microdilution
Enterobacterales (from cancer patients)--0.06 - 0.25Broth Microdilution[7]
Enterobacterales (surveillance isolates)-0.060.25Not Specified[8]
3GC-resistant E. coli274-0.03Broth Microdilution[9][10]
3GC-resistant K. pneumoniae42-0.125Broth Microdilution[9][10]

Note: While the focus of this document is the agar dilution method, for a comprehensive overview, data from broth microdilution studies are also included as it is a reference method and more data is publicly available.

Experimental Protocols

This section provides a detailed methodology for performing the agar dilution test to determine the MIC of Tebipenem against Enterobacterales.

Materials
  • Tebipenem analytical standard powder

  • Mueller-Hinton Agar (MHA)

  • Sterile distilled water or other appropriate solvent for Tebipenem

  • Sterile petri dishes (90 or 150 mm)

  • Sterile pipettes and tubes for serial dilutions

  • Inoculator (e.g., Steers replicator)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or broth

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603)

  • Test isolates of Enterobacterales

Preparation of Tebipenem Stock Solution
  • Calculate the amount of Tebipenem powder needed to prepare a stock solution of 1000 µg/mL or higher.

  • Dissolve the weighed powder in a small amount of a suitable solvent (consult manufacturer's instructions) and then bring to the final volume with sterile distilled water.

  • Sterilize the stock solution by membrane filtration if it is not sterile.

  • Prepare serial twofold dilutions of the stock solution to obtain the desired range of concentrations for the agar plates.

Preparation of Agar Plates
  • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • For each desired final concentration of Tebipenem, add 1 part of the appropriate antibiotic dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly but gently to avoid air bubbles.

  • Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm.

  • Allow the agar to solidify at room temperature.

  • Prepare a growth control plate containing MHA without any antibiotic.

  • The plates can be stored at 2-8°C for up to one week.

Inoculum Preparation
  • From a fresh (18-24 hour) culture of the test organism on a non-selective agar medium, select 3-5 well-isolated colonies.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension 1:10 in sterile saline or broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.

Inoculation of Agar Plates
  • Using an inoculator, deliver approximately 1-2 µL of the standardized bacterial suspension to the surface of each agar plate. This will result in a final spot inoculum of approximately 10⁴ CFU.

  • Allow the inoculated spots to dry completely before inverting the plates for incubation.

Incubation
  • Incubate the plates at 35 ± 2°C for 16-20 hours in an ambient air incubator.

Interpretation of Results
  • After incubation, examine the plates for bacterial growth.

  • The MIC is the lowest concentration of Tebipenem that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.

  • The growth control plate should show confluent growth.

  • The MICs for the QC strains should fall within their established acceptable ranges.

Mandatory Visualizations

Tebipenem's Mechanism of Action

Tebipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death.

Tebipenem_Mechanism_of_Action cluster_bacterium Enterobacterales Cell tebipenem Tebipenem pbp Penicillin-Binding Proteins (PBPs) tebipenem->pbp Binds to & Inactivates peptidoglycan_synthesis Peptidoglycan Synthesis (Cell Wall Formation) pbp->peptidoglycan_synthesis Catalyzes cell_lysis Cell Lysis (Bacterial Death) peptidoglycan_synthesis->cell_lysis Inhibition leads to

Caption: Tebipenem inhibits bacterial cell wall synthesis by targeting PBPs.

Experimental Workflow: Agar Dilution Method

The following diagram outlines the key steps involved in the agar dilution method for determining the MIC of Tebipenem.

Agar_Dilution_Workflow prep_antibiotic 1. Prepare Tebipenem Stock & Dilutions prep_agar 2. Prepare Mueller-Hinton Agar Plates with Varying Tebipenem Concentrations prep_antibiotic->prep_agar inoculation 4. Inoculate Agar Plates with Test Organisms prep_agar->inoculation prep_inoculum 3. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation 5. Incubate at 35°C for 16-20 hours inoculation->incubation reading 6. Read and Record MIC (Lowest concentration with no visible growth) incubation->reading

Caption: Workflow for the agar dilution MIC determination method.

Logical Relationship: MIC90 Determination

The MIC90 is determined from the MIC values of a population of bacterial isolates. The following diagram illustrates the logical process.

MIC90_Determination collect_isolates 1. Collect a Population of Enterobacterales Isolates determine_mics 2. Determine the MIC of Tebipenem for Each Isolate collect_isolates->determine_mics rank_mics 3. Rank the MIC Values from Lowest to Highest determine_mics->rank_mics calculate_90th_percentile 4. Identify the MIC Value at or below which 90% of the Isolates are Inhibited rank_mics->calculate_90th_percentile mic90_value MIC90 Value calculate_90th_percentile->mic90_value

Caption: Logical steps for the determination of the MIC90 value.

References

Application Notes and Protocols for Studying Tebipenem Pharmacodynamics using a Hollow-Fiber Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to investigate the pharmacodynamics of tebipenem (B1682724), a novel oral carbapenem (B1253116) antibiotic. The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles, offering a powerful tool to study the time-course of antimicrobial activity and the suppression of resistance.

Introduction to Tebipenem and the Hollow-Fiber Infection Model

Tebipenem is a broad-spectrum carbapenem antibiotic with the unique advantage of being orally bioavailable as a prodrug, tebipenem pivoxil hydrobromide.[1][2] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[3] Tebipenem has demonstrated potent activity against a wide range of Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.[4]

The hollow-fiber infection model is an advanced in vitro system that allows for the precise control of drug concentrations over time, mimicking the pharmacokinetic profiles observed in humans.[5][6] This dynamic model is invaluable for studying the pharmacokinetics/pharmacodynamics (PK/PD) of antibiotics, as it can maintain a high bacterial density, facilitating the study of resistance emergence and suppression.[5] The European Medicines Agency (EMA) has endorsed the use of the HFIM for the development of anti-tuberculosis regimens, highlighting its regulatory acceptance.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the hollow-fiber infection model to evaluate the pharmacodynamics of tebipenem against Escherichia coli.

Table 1: Bacterial Strains and Tebipenem MICs

Bacterial StrainTypeTebipenem MIC (mg/L)Reference(s)
E. coli 998822ESBL-producing0.008 - 0.03[4][7]
E. coli NCTC 13441ESBL-producing0.008 - 0.03[4][7]
E. coli 4643ESBL-producingNot specified[7]
E. coli SPT719ESBL-producing0.03[8]
E. coli 13319ESBL-producingNot specified[7]
E. coli 1033345ESBL-producingNot specified[7]

Table 2: Tebipenem Dosing Regimens and Pharmacodynamic Parameters in HFIM Studies

Dosing Regimen (Simulated Human Dose)Study DurationKey FindingsPharmacodynamic Target for Resistance SuppressionReference(s)
4.69 mg to 1200 mg every 8 hours (q8h)10 daysDose-dependent bacterial killing observed.fAUC/MIC of 34.58 to 51.87[7][8][9]
600 mg q8h10 daysConsistently lowered bacterial burdens below the initial inoculum. Intermittent amplification of resistant subpopulations was observed but did not reach the total population density.Not explicitly stated, but this dose was effective in suppression.[4][7]
600 mg q8h (as step-down from ertapenem)7 daysSuccessfully prevented bacterial regrowth after initial ertapenem (B1671056) therapy.Not applicable (combination therapy study).[10]

Table 3: Tebipenem Pharmacokinetic/Pharmacodynamic Parameters

ParameterValueReference(s)
Primary PK/PD IndexfAUC/MIC (Time-dependent)[8][9]
Protein Binding (Human)45%[3]
Serum Half-life (Human)~1 hour[1]
fAUC/MIC Target for StasisMedian of 23[9]
fAUC/MIC Target for Resistance Suppression34.58 - 51.87[8][9]

Experimental Protocols

This section provides detailed protocols for conducting a hollow-fiber infection model experiment to study the pharmacodynamics of tebipenem.

Materials and Equipment
  • Hollow-fiber cartridges (e.g., FiberCell Systems)

  • Peristaltic pumps

  • Syringe pumps

  • Central reservoir

  • Tubing and connectors

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial isolate (e.g., E. coli NCTC 13441)

  • Tebipenem analytical powder

  • Tryptic Soy Agar (TSA) plates

  • TSA plates supplemented with tebipenem (e.g., 4x the baseline MIC)

  • Sterile saline

  • Spectrophotometer

  • Incubator (37°C)

  • Shaking incubator

  • Biosafety cabinet

  • Vortex mixer

  • Pipettes and sterile tips

  • Microcentrifuge tubes

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experiment Phase (7-10 days) cluster_analysis Analysis Phase prep_media Prepare Mueller-Hinton Broth setup_hfim Assemble and Prime Hollow-Fiber System prep_media->setup_hfim prep_inoculum Prepare Bacterial Inoculum (~1x10^8 CFU/mL) inoculate Inoculate HFIM with Bacteria prep_inoculum->inoculate prep_drug Prepare Tebipenem Stock Solution start_pumps Start Pumps to Simulate Tebipenem PK Profile prep_drug->start_pumps setup_hfim->inoculate inoculate->start_pumps sampling Collect Samples at Predetermined Time Points start_pumps->sampling Continuous Operation quantify_total Quantify Total Bacterial Population (Drug-free agar) sampling->quantify_total quantify_resistant Quantify Resistant Subpopulation (Tebipenem-supplemented agar) sampling->quantify_resistant pk_analysis Confirm Tebipenem Concentrations (LC-MS/MS) sampling->pk_analysis pd_analysis Analyze PK/PD Relationships quantify_total->pd_analysis quantify_resistant->pd_analysis pk_analysis->pd_analysis

Caption: Experimental workflow for the hollow-fiber infection model.

Detailed Protocol Steps

Step 1: Preparation of Bacterial Inoculum

  • From a frozen stock, streak the selected bacterial isolate onto a TSA plate and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of MHB in a sterile flask.

  • Incubate at 37°C in a shaking incubator until the culture reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of ~0.5).

  • Centrifuge the culture, discard the supernatant, and resuspend the bacterial pellet in fresh MHB.

  • Adjust the bacterial suspension to a final concentration of approximately 1.0 x 10⁸ CFU/mL. This can be confirmed by serial dilution and plating.

Step 2: Assembly and Priming of the Hollow-Fiber System

  • Following the manufacturer's instructions, assemble the hollow-fiber cartridge, tubing, and central reservoir in a biosafety cabinet to maintain sterility.

  • Prime the system by circulating sterile MHB through the entire circuit for at least one hour to ensure the system is free of air bubbles and to allow the fibers to equilibrate.

Step 3: Inoculation of the Hollow-Fiber System

  • Stop the circulation of MHB.

  • Carefully inject 10 mL of the prepared bacterial inoculum (from Step 1) into the extracapillary space of the hollow-fiber cartridge through the designated port.[3]

  • Allow the system to sit for 30 minutes to permit the bacteria to distribute evenly.

Step 4: Simulation of Tebipenem Pharmacokinetics

  • Prepare a stock solution of tebipenem in a suitable solvent and then dilute it in MHB to the desired starting concentration for the central reservoir.

  • Program the syringe pump to deliver the tebipenem solution into the central reservoir to achieve the peak concentration (Cmax) of the simulated human dose.

  • Program the peristaltic pumps to control the flow of fresh MHB into the central reservoir and the removal of waste from the central reservoir. The flow rates should be calculated to simulate the human half-life of tebipenem (approximately 1 hour).[1] This will create a dynamic concentration-time profile that mimics the absorption, distribution, metabolism, and excretion of the drug in the body.

Step 5: Sampling

  • Collect samples from the extracapillary space of the hollow-fiber cartridge at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours).[7]

  • For each sample, withdraw a small volume (e.g., 200 µL).

  • One portion of the sample will be used for bacterial quantification, and another can be stored (e.g., at -80°C) for later pharmacokinetic analysis of tebipenem concentrations by LC-MS/MS.

Step 6: Quantification of Bacterial Populations

  • Wash the collected samples twice with sterile normal saline to remove residual antibiotic.[3]

  • Perform serial dilutions of the washed sample in sterile saline.

  • Plate the dilutions onto both drug-free TSA plates (for the total bacterial population) and TSA plates supplemented with tebipenem at a concentration of 4x the baseline MIC (for the resistant subpopulation).[3]

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the CFU/mL for both the total and resistant populations at each time point.

Step 7: Data Analysis

  • Plot the log₁₀ CFU/mL versus time for both the total and resistant bacterial populations for each simulated tebipenem regimen and the no-treatment control.

  • Determine the pharmacokinetic parameters from the measured tebipenem concentrations (if performed).

  • Calculate the relevant PK/PD index, which for tebipenem is the free drug area under the concentration-time curve divided by the MIC (fAUC/MIC).[8][9]

  • Correlate the fAUC/MIC values with the observed bacterial killing and the suppression of resistance to identify the target exposure for efficacy.

Mechanism of Action and Logical Relationships

Tebipenem's Mechanism of Action

G cluster_drug Tebipenem Action cluster_bacteria Bacterial Cell tebipenem Tebipenem pbp Penicillin-Binding Proteins (PBPs) tebipenem->pbp Binds to cell_wall Peptidoglycan Synthesis pbp->cell_wall Inhibits lysis Cell Wall Weakening & Lysis cell_wall->lysis Leads to

Caption: Mechanism of action of tebipenem.

Tebipenem, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3] This inactivation of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately, cell lysis and death.

By leveraging the hollow-fiber infection model, researchers can gain valuable insights into the pharmacodynamic properties of tebipenem, optimize dosing regimens, and assess its potential to combat antimicrobial resistance. These detailed protocols provide a robust framework for conducting such studies in a reproducible and scientifically rigorous manner.

References

Application Notes and Protocols: Phase 3 Clinical Trial Design for Oral Tebipenem Pivoxil Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the Phase 3 clinical trial design for oral tebipenem (B1682724) pivoxil hydrobromide (tebipenem HBr), an orally bioavailable carbapenem (B1253116) antibiotic. The information is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of novel anti-infective agents. The protocols are based on the publicly available data from the ADAPT-PO and PIVOT-PO pivotal trials.

Introduction

Tebipenem HBr is being developed as the first oral carbapenem antibiotic for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP).[1] The emergence of multidrug-resistant (MDR) Gram-negative pathogens has limited the utility of currently available oral antibiotics, often necessitating hospitalization for intravenous (IV) therapy.[2][3] An effective oral carbapenem could provide a significant advantage by enabling the transition from IV to oral therapy, potentially reducing hospital stays and healthcare costs.[3]

The Phase 3 program for tebipenem HBr was designed to demonstrate its non-inferiority to standard-of-care IV carbapenems in the treatment of cUTIs and AP.

Phase 3 Clinical Trial Design Overview

The pivotal Phase 3 studies, ADAPT-PO and PIVOT-PO, were global, randomized, double-blind, double-dummy, non-inferiority trials.[4][5]

Table 1: Overview of Key Phase 3 Trial Design Parameters

ParameterADAPT-PO TrialPIVOT-PO Trial
ClinicalTrials.gov ID NCT03788967NCT06059846
Primary Indication Complicated Urinary Tract Infection or Acute PyelonephritisComplicated Urinary Tract Infection including Pyelonephritis
Patient Population Hospitalized adult patientsHospitalized adult patients
Trial Design International, double-blind, double-dummy, non-inferiorityGlobal, randomized, double-blind, pivotal, non-inferiority
Randomization 1:1 ratio1:1 ratio
Investigational Arm Oral Tebipenem Pivoxil Hydrobromide (600 mg every 8 hours)Oral Tebipenem Pivoxil Hydrobromide (600 mg every 6 hours)
Comparator Arm Intravenous Ertapenem (B1671056) (1 g every 24 hours)Intravenous Imipenem-Cilastatin (500 mg every 6 hours)
Treatment Duration 7 to 10 days (up to 14 days for bacteremia)7 to 10 days
Primary Endpoint Overall Response (composite of clinical cure and favorable microbiological response) at Test-of-Cure (TOC) visit (Day 19 ± 2 days)Overall Response (composite of clinical cure plus microbiological eradication) at the Test-of-Cure (TOC) visit
Non-Inferiority Margin 12.5%-10%

Experimental Protocols

Patient Screening and Enrollment

Inclusion Criteria:

  • Adult patients (typically ≥ 18 years of age).

  • Diagnosis of complicated urinary tract infection or acute pyelonephritis requiring hospitalization and intravenous antibiotic therapy.

  • Presence of clinical signs and symptoms consistent with cUTI or AP.

  • Urine specimen for culture and susceptibility testing obtained prior to the first dose of study drug.

Exclusion Criteria:

  • Known hypersensitivity to carbapenems or other beta-lactam antibiotics.

  • Concomitant systemic antibacterial therapy with activity against the suspected uropathogen.

  • Creatinine clearance below a specified threshold (e.g., < 60 mL/min), indicating significant renal impairment.

  • Pregnancy or lactation.

  • Participation in another investigational drug trial within a specified period.

Randomization and Blinding

Patients who meet all inclusion and no exclusion criteria are randomized in a 1:1 ratio to receive either oral tebipenem HBr or the IV comparator.[4][5] To maintain blinding, a double-dummy design is employed.[6] Patients in the tebipenem HBr arm receive active oral tablets and an IV placebo infusion.[6] Conversely, patients in the comparator arm receive active IV infusion and oral placebo tablets.[6]

Drug Administration and Dosing
  • Tebipenem HBr Arm: 600 mg oral tebipenem pivoxil hydrobromide is administered every 6 or 8 hours.[4] This is accompanied by a placebo IV infusion administered on the same schedule as the active comparator.[6]

  • Comparator Arm: The active IV comparator (ertapenem 1 g every 24 hours or imipenem-cilastatin 500 mg every 6 hours) is administered.[4] This is accompanied by oral placebo tablets to match the dosing frequency of the investigational drug.

Treatment duration is typically 7 to 10 days.[4][5] In the ADAPT-PO trial, treatment could be extended to 14 days for patients with bacteremia.[4]

Assessment of Endpoints

Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure (TOC) visit, which occurs approximately 19 days after randomization.[4] This is a composite endpoint defined as:

  • Clinical Cure: Resolution of the signs and symptoms of the cUTI or AP.

  • Microbiological Response/Eradication: Reduction of the baseline uropathogen to a predefined low level (e.g., < 10^4 CFU/mL) in the urine culture obtained at the TOC visit.

Secondary Endpoints:

  • Clinical cure rate at the TOC visit.[7]

  • Microbiological response rate at the TOC visit.[7]

  • Overall response at the end-of-treatment visit.

  • Incidence and severity of adverse events.[4]

Data Presentation

Table 2: Primary Efficacy Outcomes of Phase 3 Trials

OutcomeADAPT-PO Trial (Tebipenem HBr vs. Ertapenem)PIVOT-PO Trial (Tebipenem HBr vs. Imipenem-Cilastatin)
Overall Response at TOC 58.8% (264/449) in tebipenem HBr group vs. 61.6% (258/419) in ertapenem group58.5% (261/446) in tebipenem HBr group vs. 60.2% (291/483) in imipenem-cilastatin group
Weighted Difference (95% CI) -3.3 percentage points (-9.7 to 3.2)-1.3% (-7.5% to 4.8%)

Table 3: Key Secondary Efficacy and Safety Outcomes

OutcomeADAPT-PO Trial (Tebipenem HBr vs. Ertapenem)PIVOT-PO Trial (Tebipenem HBr vs. Imipenem-Cilastatin)
Clinical Cure at TOC 93.1% in tebipenem HBr group vs. 93.6% in ertapenem group93.5% in tebipenem HBr group vs. 95.2% in imipenem-cilastatin group
Microbiological Response at TOC Not explicitly reported as a separate secondary endpoint in the provided source.60.3% in tebipenem HBr group vs. 61.3% in imipenem-cilastatin group
Incidence of Adverse Events 25.7% in tebipenem HBr group vs. 25.6% in ertapenem groupGenerally similar to imipenem-cilastatin
Most Common Adverse Events Mild diarrhea and headacheDiarrhea and headache (mild or moderate and non-serious)

Visualizations

Phase3_Trial_Workflow cluster_screening Screening and Enrollment cluster_randomization Randomization and Blinding cluster_treatment Treatment Phase (7-10 days) cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Patient_Population Hospitalized Adults with cUTI or AP Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization 1:1 Randomization Informed_Consent->Randomization Arm_A Oral Tebipenem HBr + IV Placebo Randomization->Arm_A Arm A Arm_B IV Comparator (Ertapenem or Imipenem-Cilastatin) + Oral Placebo Randomization->Arm_B Arm B End_of_Treatment End of Treatment Visit (Safety and Clinical Assessment) Arm_A->End_of_Treatment Arm_B->End_of_Treatment Test_of_Cure Test of Cure Visit (Day 19) (Primary Endpoint Assessment) End_of_Treatment->Test_of_Cure Secondary_Analysis Secondary Endpoint and Safety Analysis End_of_Treatment->Secondary_Analysis Late_Follow_Up Late Follow-Up Visit (Long-term Safety) Test_of_Cure->Late_Follow_Up Primary_Analysis Primary Endpoint Analysis (Non-Inferiority) Test_of_Cure->Primary_Analysis Late_Follow_Up->Secondary_Analysis

Caption: Workflow of the Phase 3 clinical trials for oral tebipenem pivoxil hydrobromide.

References

Application Note: A Stability-Indicating HPLC-DAD Method for the Assay of Tebipenem Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Tebipenem Pivoxil. Tebipenem Pivoxil is an orally administered carbapenem (B1253116) antibiotic, a prodrug that is converted to its active form, Tebipenem, in the body.[1][2][3][4] The stability of the drug is a critical parameter in ensuring its safety and efficacy. This document provides a comprehensive protocol for a stability-indicating assay, including forced degradation studies, to ensure the method can accurately quantify Tebipenem Pivoxil in the presence of its degradation products.

Introduction

Tebipenem Pivoxil is a broad-spectrum antibiotic effective against a variety of bacterial infections.[4] As with any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, which can impact its potency and potentially lead to the formation of harmful impurities. A stability-indicating analytical method is therefore crucial for the quality control of Tebipenem Pivoxil in drug substance and drug product. This HPLC-DAD method is designed to separate the parent drug from its degradation products, allowing for an accurate assessment of its stability.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated HPLC-DAD method was developed for the stability studies of Tebipenem Pivoxil.[5]

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent with DAD detector
Column LiChrospher C-18 (5 µm, 250 x 4.6 mm) or equivalent
Mobile Phase 50 mmol L−1 Ammonium Acetate:Acetonitrile:Triethylamine (68:30:2, v/v/v), adjusted to pH 3.5 with concentrated phosphoric acid
Flow Rate 0.8 mL min−1
Detection Wavelength 330 nm
Column Temperature Ambient
Injection Volume 20 µL
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Tebipenem Pivoxil reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare sample solutions by dissolving the drug substance or crushed tablets in the mobile phase to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the stability-indicating method.[6] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient.[6]

  • Acid Hydrolysis: Dissolve 2.5 mg of Tebipenem Pivoxil in 25.0 mL of 0.1 M HCl and keep at 313 K.[5] At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Dissolve 2.5 mg of Tebipenem Pivoxil in 25.0 mL of 0.1 M NaOH and keep at 313 K.[5] At specified time intervals, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve 2.5 mg of Tebipenem Pivoxil in 25.0 mL of 3% H₂O₂ solution and keep at room temperature.[5] Monitor the degradation and, at the appropriate time, dilute the sample with the mobile phase.

  • Thermal Degradation: Place solid Tebipenem Pivoxil in a heat chamber at 373 K in dry air and at 343 K with 76.4% relative humidity.[5] After a suitable duration, dissolve the samples in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose solid Tebipenem Pivoxil to sunlight (10,000 lux) for 48 hours.[5] Subsequently, dissolve the sample in the mobile phase to the desired concentration.

Method Validation Data

The developed HPLC-DAD method was validated according to the International Conference on Harmonization (ICH) guidelines.

Validation ParameterResult
Linearity (Concentration Range) 0.041–0.240 mg mL⁻¹ (for Tebipenem)
Correlation Coefficient (r) 0.999
Precision (%RSD) 1.14 - 1.96%
Recovery 99.60 - 101.90%
Limit of Detection (LOD) 9.69 µg mL⁻¹
Limit of Quantitation (LOQ) 29.36 µg mL⁻¹

Note: The validation parameters presented are for the active metabolite Tebipenem, as detailed in a study on its stability.[7][8] A full validation for Tebipenem Pivoxil using the described method is recommended.

Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation prep_std Prepare Standard Solution (100 µg/mL) hplc_analysis HPLC-DAD Analysis (C18, 330 nm) prep_std->hplc_analysis prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_analysis acid Acid Hydrolysis (0.1M HCl, 313K) acid->hplc_analysis base Base Hydrolysis (0.1M NaOH, 313K) base->hplc_analysis oxidation Oxidation (3% H2O2) oxidation->hplc_analysis thermal Thermal Degradation (Dry & Humid Heat) thermal->hplc_analysis photo Photolytic Degradation (Sunlight) photo->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for the stability-indicating assay of Tebipenem Pivoxil.

stability_assay_logic start Tebipenem Pivoxil (Drug Substance/Product) stress Application of Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress separation Chromatographic Separation (HPLC-DAD) start->separation Unstressed Sample degradation Generation of Degradation Products (e.g., Tebipenem) stress->degradation degradation->separation quantification Quantification of Tebipenem Pivoxil separation->quantification purity Peak Purity Assessment (DAD) separation->purity result Accurate Stability Assessment quantification->result purity->result

Caption: Logical relationship of a stability-indicating assay.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust technique for the stability-indicating assay of Tebipenem Pivoxil. The method effectively separates the parent drug from its degradation products formed under various stress conditions, ensuring accurate quantification. This protocol is suitable for routine quality control and stability studies of Tebipenem Pivoxil in the pharmaceutical industry.

References

Application Notes and Protocols: Assessing Tebipenem's In Vitro Activity Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro activity of tebipenem (B1682724) against a wide range of anaerobic bacteria. The following sections outline the necessary materials, step-by-step procedures for susceptibility testing, and data presentation guidelines to ensure accurate and reproducible results.

Introduction

Tebipenem is an orally available carbapenem (B1253116) antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Accurate assessment of its in vitro potency is crucial for understanding its spectrum of activity and for guiding clinical use. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, which serve as the foundation for the protocols described herein.[3][4][5]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of tebipenem (and its active form, SPR859) against various anaerobic bacteria as reported in the literature. This data provides a baseline for expected activity and can be used for comparison with experimental results.

Anaerobic BacteriaNumber of IsolatesTebipenem (SPR859) MIC₅₀ (mg/L)Tebipenem (SPR859) MIC₉₀ (mg/L)Meropenem MIC₅₀ (mg/L)Meropenem MIC₉₀ (mg/L)Metronidazole MIC₅₀ (mg/L)Metronidazole MIC₉₀ (mg/L)
Bacteroides sp.250.521411
Fusobacterium spp.10≤0.015≤0.015≤0.0150.06≤0.060.25
Porphyromonas spp.100.030.06≤0.030.060.251
Prevotella spp.300.1250.250.060.1250.250.5
Clostridium difficile102 (agar MIC)2 (agar MIC)--0.25-0.5 (agar MIC)-

Data compiled from studies utilizing CLSI agar (B569324) dilution methods.[1][2]

Experimental Protocols

The following protocols are based on the CLSI M11 standard for antimicrobial susceptibility testing of anaerobic bacteria.[3][4] The agar dilution method is considered the gold standard for reference laboratories.[6][7]

Materials
  • Tebipenem analytical powder

  • Anaerobic bacterial isolates for testing

  • Growth Medium: Brucella agar supplemented with 5% laked sheep blood, 1 µg/mL vitamin K₁, and 5 µg/mL hemin.[7]

  • Inoculum Broth: Thioglycollate broth or other suitable anaerobic broth.

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Anaerobic incubation system (e.g., anaerobic chamber or jar system with gas-generating sachets) capable of maintaining an atmosphere of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

  • Steers-Foltz replicator or multi-pronged inoculator (for agar dilution)

  • Sterile petri dishes, pipettes, and other standard microbiology laboratory equipment.

  • Quality Control (QC) Strains:

    • Bacteroides fragilis ATCC 25285

    • Bacteroides thetaiotaomicron ATCC 29741

    • Clostridium difficile ATCC 700057[5]

Preparation of Antimicrobial Stock Solutions and Agar Plates
  • Prepare Tebipenem Stock Solution: Aseptically prepare a stock solution of tebipenem at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Prepare Agar Plates:

    • Prepare Brucella agar according to the manufacturer's instructions and sterilize.

    • Cool the molten agar to 48-50°C in a water bath.

    • Add the required supplements (laked sheep blood, vitamin K₁, hemin).

    • To create a series of plates with doubling dilutions of tebipenem, perform serial dilutions of the tebipenem stock solution directly into the molten agar. For example, to achieve a final concentration of 128 µg/mL, add 1 mL of the 1280 µg/mL stock solution to 9 mL of molten agar. Mix thoroughly but gently to avoid bubbles.

    • Dispense the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

Inoculum Preparation
  • Subculture the anaerobic isolates onto supplemented Brucella agar plates and incubate under anaerobic conditions at 36°C for 24-48 hours to ensure purity and viability.

  • From a fresh culture, suspend several colonies in a suitable broth (e.g., thioglycollate) to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1 x 10⁸ CFU/mL.

  • Dilute this suspension 1:10 in the same broth to obtain a final inoculum density of approximately 1 x 10⁷ CFU/mL.

Inoculation and Incubation
  • Using a Steers-Foltz replicator or a similar device, inoculate the prepared antibiotic-containing agar plates and the growth control plate with the bacterial suspensions. The replicator will deliver approximately 1-2 µL of each suspension, resulting in about 10⁵ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Place the plates in an anaerobic chamber or jar system.

  • Incubate at 36°C for 44-48 hours.[1]

Interpretation of Results
  • After incubation, examine the plates for bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tebipenem that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control plate.[1]

  • The results for the QC strains must fall within the acceptable ranges as specified by CLSI to validate the experiment.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start: Obtain Tebipenem and Bacterial Isolates prep_media Prepare Supplemented Brucella Agar start->prep_media prep_antibiotic Prepare Tebipenem Stock Solution start->prep_antibiotic prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum prep_plates Create Serial Dilutions of Tebipenem in Agar Plates prep_media->prep_plates prep_antibiotic->prep_plates inoculate Inoculate Agar Plates with Bacterial Suspensions prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates in Anaerobic Conditions (36°C, 44-48h) inoculate->incubate read_results Read and Record MIC Values incubate->read_results qc_check Verify Quality Control Strain Results read_results->qc_check end End: Report Final MIC Data qc_check->end

Caption: Workflow for Agar Dilution Susceptibility Testing.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers to accurately assess the in vitro activity of tebipenem against anaerobic bacteria. Adherence to standardized methodologies, such as those provided by CLSI, is essential for generating reliable and comparable data.

References

Application Notes and Protocols for Tebipenem Pivoxil in the Treatment of Acute Pyelonephritis in Hospitalized Adults

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tebipenem (B1682724) pivoxil is an orally bioavailable carbapenem (B1253116) antibiotic, a class of β-lactam antimicrobials with a broad spectrum of activity against many gram-positive and gram-negative bacteria.[1] It is the prodrug of tebipenem, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] Tebipenem pivoxil hydrobromide is being developed as the first oral carbapenem for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP), in adults.[4] This document provides detailed application notes summarizing clinical trial data and protocols for key experiments relevant to the study of tebipenem pivoxil.

Mechanism of Action

Tebipenem, the active moiety of tebipenem pivoxil, functions by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[2] This binding action inhibits the cross-linking of peptidoglycan, a critical component of the cell wall, leading to a weakened cell wall and subsequent cell lysis and death.[2][3] A key advantage of carbapenems like tebipenem is their stability against many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[1][2]

cluster_drug_delivery Drug Administration and Activation cluster_bacterial_cell Bacterial Cell Tebipenem_Pivoxil Tebipenem Pivoxil (Oral Prodrug) Intestinal_Absorption Intestinal Absorption Tebipenem_Pivoxil->Intestinal_Absorption Uptake by OATPs Tebipenem Tebipenem (Active Form) Intestinal_Absorption->Tebipenem Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Tebipenem->Bacterial_Cell_Wall Penetration PBPs Penicillin-Binding Proteins (PBPs) Tebipenem->PBPs Inhibits Bacterial_Cell_Wall->PBPs Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of tebipenem pivoxil.

Clinical Efficacy and Safety

Two pivotal Phase 3 clinical trials, ADAPT-PO and PIVOT-PO, have evaluated the efficacy and safety of oral tebipenem pivoxil hydrobromide in hospitalized adults with cUTI or acute pyelonephritis.

ADAPT-PO Trial

The ADAPT-PO trial was a randomized, double-blind, double-dummy, non-inferiority study comparing oral tebipenem pivoxil hydrobromide to intravenous (IV) ertapenem (B1671056).[5]

Table 1: Summary of ADAPT-PO Trial Results [5][6]

Endpoint (Test-of-Cure, Day 19)Tebipenem Pivoxil HBr (600 mg PO q8h)Ertapenem (1 g IV q24h)Treatment Difference (95% CI)
Overall Response 58.8% (264/449)61.6% (258/419)-3.3% (-9.7 to 3.2)
Clinical Cure 93.1%93.6%-0.6% (-4.0 to 2.8)
PIVOT-PO Trial

The PIVOT-PO trial was a global, randomized, double-blind, pivotal Phase 3 clinical trial comparing oral tebipenem pivoxil hydrobromide to IV imipenem-cilastatin.[7][8] The trial was stopped early for efficacy based on a recommendation from an Independent Data Monitoring Committee.[9][10]

Table 2: Summary of PIVOT-PO Trial Results [11]

Endpoint (Test-of-Cure, Day 17)Tebipenem Pivoxil HBr (600 mg PO q6h)Imipenem-Cilastatin (500 mg IV q6h)
Overall Response 58.5% (261/446)60.2% (291/483)
Safety and Tolerability

In both the ADAPT-PO and PIVOT-PO trials, tebipenem pivoxil hydrobromide was well-tolerated with a safety profile similar to the intravenous comparators.[6][9] The most common treatment-emergent adverse events were diarrhea and headache.[6][9]

Table 3: Common Treatment-Emergent Adverse Events (ADAPT-PO) [6]

Adverse EventTebipenem Pivoxil HBrErtapenem
Diarrhea 5.0%Not specified in abstract
Headache 3.8%Not specified in abstract
Any TEAE 25.7%25.6%

Pharmacokinetics

Tebipenem pivoxil is rapidly absorbed after oral administration and converted to its active form, tebipenem.

Table 4: Pharmacokinetic Parameters of Tebipenem (Healthy Adults)

DoseCmax (mg/L)Tmax (h)AUC (mg·h/L)% Recovered in Urine
600 mg q8h (Multiple Dose) ~11.37< 1.5~2.5-fold > 300 mg dose55-60%

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of tebipenem against uropathogenic bacteria, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Tebipenem analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates (e.g., Escherichia coli, Klebsiella pneumoniae)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Tebipenem Stock Solution: Prepare a stock solution of tebipenem in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of the tebipenem working solution (e.g., 12.8 µg/mL for a final top concentration of 6.4 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of tebipenem that completely inhibits visible growth of the organism.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Tebipenem in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination.
Murine Model of Ascending Urinary Tract Infection

This protocol describes an in vivo model to evaluate the efficacy of tebipenem pivoxil in treating acute pyelonephritis.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • Uropathogenic E. coli (UPEC) strain

  • Tebipenem pivoxil formulation for oral gavage

  • Anesthetic (e.g., isoflurane)

  • Catheters

  • Phosphate-buffered saline (PBS)

  • Homogenizer

Procedure:

  • Bacterial Culture: Grow UPEC in Luria-Bertani (LB) broth overnight at 37°C. Centrifuge the culture, wash the pellet with PBS, and resuspend in PBS to a concentration of 1 x 10^9 CFU/mL.

  • Anesthesia and Catheterization: Anesthetize mice using isoflurane. Insert a sterile catheter into the bladder via the urethra.

  • Inoculation: Instill 50 µL of the bacterial suspension (5 x 10^7 CFU) into the bladder through the catheter.

  • Treatment: At 24 hours post-infection, begin oral gavage treatment with tebipenem pivoxil (e.g., twice daily for 3 days). A control group should receive the vehicle.

  • Euthanasia and Tissue Harvest: At 24 hours after the final treatment, euthanize the mice. Aseptically remove the bladder and kidneys.

  • Bacterial Load Determination:

    • Weigh the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on LB agar.

    • Incubate the plates overnight at 37°C and count the colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial loads in the tebipenem pivoxil-treated group to the vehicle control group.

Start Start Inoculation Transurethral Inoculation of Mice with UPEC Start->Inoculation Treatment Initiate Oral Treatment with Tebipenem Pivoxil or Vehicle Inoculation->Treatment Euthanasia Euthanize Mice and Harvest Bladder and Kidneys Treatment->Euthanasia Homogenization Homogenize Tissues Euthanasia->Homogenization Plating Plate Serial Dilutions of Homogenates Homogenization->Plating Quantification Incubate and Quantify Bacterial Load (CFU/g) Plating->Quantification End End Quantification->End

Caption: Murine model of ascending UTI workflow.
Clinical Trial Design for Phase III Study

This outlines a hypothetical Phase III, randomized, double-blind, non-inferiority trial to evaluate oral tebipenem pivoxil in hospitalized adults with acute pyelonephritis.

Objective: To demonstrate that oral tebipenem pivoxil is non-inferior to standard intravenous therapy in the treatment of acute pyelonephritis.

Study Population: Hospitalized adult patients with a clinical diagnosis of acute pyelonephritis.

Intervention:

  • Experimental Arm: Oral tebipenem pivoxil (e.g., 600 mg q8h) + IV placebo.

  • Control Arm: IV carbapenem (e.g., ertapenem 1 g q24h) + oral placebo.

Duration of Treatment: 7-10 days.

Primary Endpoint: Overall response at the test-of-cure visit (Day 19 ± 2), defined as a composite of clinical cure and microbiological eradication.

Key Secondary Endpoints:

  • Clinical cure rate at test-of-cure.

  • Microbiological eradication rate by pathogen.

  • Incidence of adverse events.

Screening Patient Screening and Informed Consent Randomization Randomization (1:1) Screening->Randomization Arm_A Oral Tebipenem Pivoxil + IV Placebo Randomization->Arm_A Arm_B IV Ertapenem + Oral Placebo Randomization->Arm_B Treatment Treatment Period (7-10 days) Arm_A->Treatment Arm_B->Treatment TOC_Visit Test-of-Cure Visit (Day 19 ± 2) Treatment->TOC_Visit Primary_Endpoint Primary Endpoint Assessment: Overall Response TOC_Visit->Primary_Endpoint Follow_Up Follow-up for Safety Primary_Endpoint->Follow_Up End End of Study Follow_Up->End

Caption: Phase III clinical trial design.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Analytical Quantification of Tebipenem Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical quantification of Tebipenem (B1682724) and its metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Q1: What are the primary metabolites of Tebipenem Pivoxil and what is the main metabolic pathway?

A1: Tebipenem Pivoxil (TBPM-PI) is a prodrug that is rapidly converted to its pharmacologically active form, Tebipenem (TBPM). This conversion primarily occurs in the enterocytes of the gastrointestinal tract via intestinal esterases.[1][2] The main metabolic pathway involves the de-pivoxilation of TBPM-PI to yield TBPM.[3] Further metabolism of Tebipenem can occur, leading to the formation of other metabolites, such as the inactive ring-opened metabolite LJC 11562, which has been identified as a major component in plasma besides Tebipenem itself.[1][4] Other minor metabolites, designated as M1 to M4, have also been identified in urine.[3]

Tebipenem_Metabolism cluster_absorption Intestinal Absorption & Metabolism cluster_circulation Systemic Circulation cluster_excretion Renal and Fecal Excretion TBPM_PI Tebipenem Pivoxil (Prodrug) TBPM Tebipenem (Active Moiety) TBPM_PI->TBPM Intestinal Esterases LJC_11562 LJC 11562 (Ring-opened metabolite) TBPM->LJC_11562 Metabolism Other Other Minor Metabolites (M1-M4) TBPM->Other Further Metabolism

Proposed metabolic pathway of Tebipenem Pivoxil.

Q2: I am observing significant signal suppression (matrix effects) in my LC-MS/MS analysis of Tebipenem in plasma. What are the likely causes and how can I mitigate this?

A2: Matrix effects, which can manifest as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact the accuracy and sensitivity of your assay.[5]

  • Common Causes: The most frequent sources of matrix effects in plasma samples are endogenous phospholipids (B1166683) from cell membranes.[5] Other contributors can include salts, proteins, and co-administered drugs.[5]

  • Troubleshooting & Mitigation Strategies:

    • Optimize Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is a common starting point.[6] However, if matrix effects persist, consider more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[7]

    • Chromatographic Separation: Adjust your chromatographic method to separate Tebipenem and its metabolites from the co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

    • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.[7]

    • Post-Column Infusion Experiment: To identify the regions of your chromatogram affected by matrix effects, you can perform a post-column infusion experiment.[8] This will help in optimizing your chromatographic method to avoid these regions.

Q3: Tebipenem is known to be unstable. What precautions should I take during sample collection, processing, and storage?

A3: The instability of carbapenems, including Tebipenem, is a critical factor to consider for accurate quantification.[9][10]

  • Sample Collection: During whole blood collection, it is recommended to add a stabilizer like isopropyl alcohol (IPA) to prevent the ex vivo conversion of Tebipenem Pivoxil to Tebipenem.[11]

  • Sample Processing: A single-step protein precipitation using acetonitrile and a stabilizing agent like 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0, 50 mM) can be used for plasma samples.[6]

  • Storage Stability:

    • Room Temperature: Tebipenem in plasma is stable for at least 4 hours at 25°C.[6][9]

    • Refrigerated (Autosampler): Processed samples are stable for at least 24 hours at 8°C.[6][9]

    • Frozen: Tebipenem in plasma is stable at -20°C for at least 3 days and at -80°C for at least 30 days.[6][9]

    • Freeze-Thaw Cycles: The analyte is stable for at least five freeze-thaw cycles when stored at -80°C.[6][9]

  • Stress Conditions: Tebipenem is susceptible to degradation under acidic, basic, and oxidative conditions.[12][13][14] It is also affected by heat and light.[12][13] Therefore, it is crucial to protect samples from prolonged exposure to these conditions.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase A Sample Collection (Whole Blood) B Add Stabilizer (e.g., IPA) A->B C Centrifugation to obtain Plasma B->C D Protein Precipitation (Acetonitrile + MOPS Buffer) C->D E Centrifugation D->E F Supernatant for LC-MS/MS Analysis E->F G Short-term (≤ 4h): Room Temp (25°C) Autosampler (≤ 24h): 8°C F->G H Long-term: -20°C (≤ 3 days) -80°C (≤ 30 days) F->H I Avoid: - Strong Acids/Bases - Oxidizing Agents - Prolonged Heat/Light F->I

Recommended workflow for Tebipenem sample handling.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Tebipenem after oral administration of Tebipenem Pivoxil.

Table 1: Pharmacokinetic Parameters of Tebipenem in Healthy Chinese Volunteers After Single Oral Doses [3][15]

Parameter100 mg Dose200 mg Dose400 mg Dose
Tmax (h) 0.500.500.67
Cmax (μg/mL) ---
AUC0-t (μg·h/mL) ---
AUC0-∞ (μg·h/mL) ---
t1/2 (h) 0.800.750.89
CL/F (L/h) 17.4115.7616.93
Vd/F (L) 20.1018.1222.46

Data presented as geometric means for t1/2, CL/F, and Vd/F, and median for Tmax. Cmax and AUC values increased with the dose.

Table 2: Urinary Excretion of Tebipenem in Healthy Chinese Volunteers After Single Oral Doses [3][15]

Parameter100 mg Dose200 mg Dose400 mg Dose
Cumulative Amount Excreted in 24h (mg) 90.52 ± 9.29190.29 ± 23.74320.18 ± 43.98
Percentage of Dose Recovered in Urine (%) 90.52 ± 9.2995.14 ± 11.8780.04 ± 10.99

Data presented as mean ± standard deviation.

Detailed Experimental Protocols

This section provides a detailed methodology for a validated UPLC-MS/MS method for the determination of Tebipenem in human plasma.

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Tebipenem in Human Plasma [6]

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an equal volume of 50 mM 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0) to stabilize the analyte.

    • Perform protein precipitation by adding acetonitrile.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for UPLC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).[6]

    • Mobile Phase A: Water containing 0.17% formic acid and 8.5 mM ammonium (B1175870) acetate.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Elution: Isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.[3]

    • Flow Rate: 0.5 mL/min for 0–2.4 min, then 0.8 mL/min for 2.41–3.40 min.[3]

    • Column Temperature: 40°C.[3]

    • Total Run Time: 3.0 min.[6]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • Tebipenem: m/z 384.2 → 298.1[3]

      • Internal Standard (example): m/z 348.1 → 227.1[3]

  • Method Validation Parameters:

    • Linearity: 0.1–20 µg/mL (r² > 0.99).[6]

    • Lower Limit of Quantification (LLOQ): 0.1 µg/mL.[6]

    • Precision (CV%): Within 3.81%.[6]

    • Accuracy (RE%): Within ± 8.56%.[6]

    • Recovery: 90.19–95.74%.[6]

    • Carryover: Below 8.1%.[6]

References

Technical Support Center: Optimizing Oral Dosage of Tebipenem Pivoxil for Renal-Impaired Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for studies on the oral dosage of Tebipenem pivoxil in patients with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the pharmacokinetics of Tebipenem pivoxil in patients with renal impairment?

A1: Tebipenem, the active moiety of the prodrug Tebipenem pivoxil, is primarily eliminated from the body through the kidneys.[1][2][3] In patients with impaired renal function, the drug's clearance is reduced, leading to its accumulation in the body. This increased exposure can potentially lead to adverse effects. Therefore, understanding how renal impairment alters the pharmacokinetic profile of Tebipenem is essential for determining safe and effective dosing regimens in this patient population.[4][5][6]

Q2: What are the key pharmacokinetic parameters that are altered in patients with renal impairment?

A2: In patients with renal impairment, the most significantly altered pharmacokinetic parameters for Tebipenem are its area under the curve (AUC) and elimination half-life (t½), which both increase as renal function declines.[1][7][8] Renal clearance (CLR) decreases with the severity of renal impairment.[1][7] The maximum plasma concentration (Cmax) may also be slightly increased in patients with moderate to severe renal impairment.[1]

Q3: Are there established dosing recommendations for Tebipenem pivoxil in renal-impaired patients?

A3: Yes, based on pharmacokinetic studies, dose adjustments are recommended for patients with moderate to severe renal impairment and those with end-stage renal disease (ESRD) on hemodialysis.[2][7][9] For instance, one study suggested that a dose reduction may be necessary for patients with a creatinine (B1669602) clearance (CLCR) of ≤50 mL/min.[2][7] Another study proposed specific dosing regimens based on creatinine clearance ranges, such as 300 mg every 8 hours for moderate renal impairment and 150 mg every 12 hours for severe renal impairment.[9]

Q4: How does hemodialysis affect Tebipenem concentrations in the body?

A4: Hemodialysis is effective in removing Tebipenem from the bloodstream.[1][7] Studies have shown that a 4-hour hemodialysis session can decrease Tebipenem plasma exposure by approximately 40-41%.[1][7][8] This necessitates careful consideration of dosing timing in patients with ESRD undergoing hemodialysis.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of Tebipenem (the active form of Tebipenem pivoxil) in subjects with varying degrees of renal function, based on a single 600 mg oral dose of Tebipenem pivoxil hydrobromide.

Table 1: Summary of Tebipenem Pharmacokinetic Parameters by Renal Function Cohort [1][8]

Renal Function CohortCreatinine Clearance (mL/min)Cmax (μg/mL)AUC₀₋∞ (μg·h/mL)t½ (h)CLR (L/h)
Normal≥ 9011.334.11.813.4
Mild Impairment60 to < 9012.147.72.49.3
Moderate Impairment30 to < 6014.776.53.84.9
Severe Impairment< 3014.4152.07.92.4

Table 2: Recommended Dosing Regimens for Tebipenem Pivoxil Based on Renal Function [9]

Renal Function CategoryCreatinine Clearance (mL/min)Recommended Dose
Normal≥ 80600 mg every 8 hours
Moderate Impairment50 to < 80300 mg every 8 hours
Moderate-to-Severe Impairment30 to < 50300 mg every 8 hours
Severe Impairment< 30150 mg every 12 hours

Experimental Protocols

This section outlines a detailed methodology for a pharmacokinetic study of Tebipenem pivoxil in patients with renal impairment, based on FDA guidelines.[4]

1. Study Design

A single-center, open-label, single-dose, parallel-group study is recommended.

2. Study Population

  • Inclusion Criteria:

    • Male and female subjects aged 18 to 79 years.

    • Subjects categorized into four groups based on estimated creatinine clearance (eCLcr) calculated using the Cockcroft-Gault formula:

      • Group 1: Normal renal function (eCLcr ≥ 90 mL/min)

      • Group 2: Mild renal impairment (eCLcr 60 to < 90 mL/min)

      • Group 3: Moderate renal impairment (eCLcr 30 to < 60 mL/min)

      • Group 4: Severe renal impairment (eCLcr < 30 mL/min, not requiring dialysis)

    • A fifth group of patients with End-Stage Renal Disease (ESRD) on stable hemodialysis may also be included.

  • Exclusion Criteria:

    • History of allergy to carbapenems or other beta-lactam antibiotics.

    • Clinically significant unstable medical conditions.

    • Use of any investigational drug within 30 days prior to dosing.

3. Drug Administration

A single oral dose of 600 mg Tebipenem pivoxil hydrobromide is administered with 240 mL of water after an overnight fast of at least 10 hours.

4. Pharmacokinetic Sampling

  • Blood Samples: Venous blood samples (approximately 5 mL) are collected into tubes containing K2EDTA at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Urine Samples: For non-ESRD subjects, urine is collected over the following intervals: 0-4, 4-8, 8-12, and 12-24 hours post-dose. The volume of urine for each interval is recorded, and an aliquot is stored at -70°C until analysis.

5. Bioanalytical Method

Plasma and urine concentrations of Tebipenem are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the following pharmacokinetic parameters for Tebipenem: Cmax, Tmax, AUC₀₋t, AUC₀₋∞, t½, CL/F (apparent total body clearance), and CLR.

7. Statistical Analysis

Pharmacokinetic parameters are summarized using descriptive statistics for each renal function group. The effect of renal impairment on the pharmacokinetics of Tebipenem is assessed by comparing the parameters across the different groups using analysis of variance (ANOVA) or an equivalent non-parametric method.

Mandatory Visualizations

G cluster_blood Bloodstream cluster_renal_tubule Renal Proximal Tubule Cell cluster_urine Urine Tebipenem_blood Tebipenem OAT Organic Anion Transporters (OATs) Tebipenem_blood->OAT Uptake from blood Tebipenem_cell Tebipenem OAT->Tebipenem_cell Metabolism Metabolism Tebipenem_cell->Metabolism Efflux Apical Efflux Transporter Tebipenem_cell->Efflux Secretion into urine Metabolites Inactive Metabolites Metabolism->Metabolites Metabolites->Efflux Tebipenem_urine Tebipenem Efflux->Tebipenem_urine Metabolites_urine Inactive Metabolites Efflux->Metabolites_urine

Caption: Proposed renal excretion pathway of Tebipenem.

G start Start: Identify Need for Dosage Optimization study_design Phase 1 Clinical Trial Design (Single Ascending Dose in Renal Impairment Cohorts) start->study_design patient_recruitment Patient Recruitment and Stratification by Creatinine Clearance study_design->patient_recruitment dosing Administer Single Oral Dose of Tebipenem Pivoxil patient_recruitment->dosing pk_sampling Serial Blood and Urine Sampling dosing->pk_sampling bioanalysis LC-MS/MS Analysis of Tebipenem Concentrations pk_sampling->bioanalysis pk_analysis Pharmacokinetic Modeling and Parameter Calculation (AUC, Cmax, t½, CLR) bioanalysis->pk_analysis dose_adjustment Determine Dose Adjustment Based on PK Data pk_analysis->dose_adjustment end End: Establish Dosing Guidelines for Renal-Impaired Patients dose_adjustment->end

Caption: Experimental workflow for dosage optimization.

Troubleshooting Guide

Issue 1: High inter-individual variability in pharmacokinetic parameters within a renal impairment cohort.

  • Possible Cause:

    • Differences in the underlying cause of renal impairment.

    • Co-morbidities affecting drug absorption, distribution, metabolism, or excretion.

    • Concomitant medications that may interact with Tebipenem pivoxil.

    • Inaccurate estimation of renal function.

  • Troubleshooting Steps:

    • Review patient medical histories for any confounding factors.

    • Perform subgroup analyses to identify potential sources of variability.

    • Ensure consistent and accurate methods for estimating creatinine clearance.

    • Consider a larger sample size for the cohort to increase statistical power.

Issue 2: Unexpectedly low or high Tebipenem concentrations in plasma or urine samples.

  • Possible Cause:

    • Errors in sample collection, processing, or storage.

    • Issues with the bioanalytical assay (e.g., matrix effects, instrument malfunction).

    • Patient non-compliance with fasting requirements or dosing regimen.

  • Troubleshooting Steps:

    • Review sample handling and storage protocols and records.

    • Re-validate the bioanalytical method and analyze quality control samples.

    • Interview the patient to confirm compliance with study procedures.

Issue 3: Difficulty in recruiting patients for the severe renal impairment or ESRD cohorts.

  • Possible Cause:

    • Smaller patient pool with the specific level of renal impairment.

    • Reluctance of patients with severe disease to participate in clinical trials.

    • Strict inclusion/exclusion criteria.

  • Troubleshooting Steps:

    • Collaborate with multiple clinical sites and nephrology clinics to expand the recruitment base.

    • Provide clear and comprehensive information to potential participants about the study's purpose and procedures.

    • Review and, if scientifically justifiable, consider broadening the inclusion criteria in consultation with regulatory authorities.

Issue 4: Discrepancy between estimated creatinine clearance and observed drug clearance.

  • Possible Cause:

    • Limitations of the creatinine clearance estimation formula in the specific patient population (e.g., elderly, individuals with low muscle mass).

    • Inhibition or induction of renal drug transporters by concomitant medications.

    • Contribution of non-renal clearance pathways that may be altered in renal impairment.

  • Troubleshooting Steps:

    • Consider using a more direct method of measuring glomerular filtration rate (GFR), such as iohexol (B1672079) clearance, in a subset of patients to validate the estimation method.

    • Thoroughly document and analyze the impact of all concomitant medications.

    • Investigate the potential for altered non-renal clearance in patients with severe renal impairment.

References

Strategies to improve the stability of Tebipenem pivoxil formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tebipenem (B1682724) Pivoxil formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Tebipenem Pivoxil formulations. Here you will find answers to frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Tebipenem pivoxil formulation is showing significant degradation during stability studies. What are the primary causes?

A1: Tebipenem pivoxil, like other carbapenems, is susceptible to degradation through several pathways due to its inherent chemical structure, particularly the strained β-lactam ring. The primary causes of degradation are:

  • Hydrolysis: The β-lactam ring is highly susceptible to cleavage by water. This process is significantly accelerated at both acidic (pH < 4) and basic (pH > 7) conditions. Tebipenem pivoxil readily decomposes at pH 1 and pH 9.[1] The pivoxil ester bond can also be hydrolyzed, leading to the formation of the active moiety, Tebipenem, which is also susceptible to further degradation.[2]

  • Oxidation: The molecule is sensitive to oxidative conditions, which can lead to the formation of various degradation products.[1][2]

  • Temperature: Elevated temperatures can increase the rate of both hydrolysis and other degradation reactions in solid-state and solution formulations.[2]

  • Humidity: For solid formulations, moisture can accelerate degradation by facilitating hydrolysis of the β-lactam ring.[2]

Q2: What are the initial steps to improve the stability of my aqueous formulation of Tebipenem pivoxil?

A2: For aqueous formulations, controlling the pH is the most critical first step.

  • Buffering: Implement a buffering system to maintain the pH in a range where Tebipenem pivoxil exhibits maximum stability, which is generally in the acidic to neutral pH range. Acetate and phosphate (B84403) buffers are commonly used in pharmaceutical formulations.[3]

  • Antioxidants: To mitigate oxidative degradation, consider the inclusion of antioxidants. Common pharmaceutical antioxidants include ascorbic acid, sodium metabisulfite, and chelating agents like ethylenediaminetetraacetic acid (EDTA) that sequester metal ions which can catalyze oxidation.[2][3]

  • Storage Conditions: Store the formulation at refrigerated temperatures (2-8 °C) and protect it from light to minimize thermal and photo-degradation.

Q3: I am developing a solid oral dosage form. What strategies can I employ to enhance the stability of Tebipenem pivoxil?

A3: For solid dosage forms, the primary goal is to protect the drug from moisture and incompatible excipients.

  • Salt Formation: Using a salt form of Tebipenem pivoxil, such as the hydrobromide (HBr) salt, has been shown to improve the drug's stability and overall properties.[4]

  • Excipient Selection: Carefully screen excipients for compatibility. Common choices for tablet formulations include binders like hydroxypropyl cellulose, fillers such as microcrystalline cellulose, and lubricants like magnesium stearate.[1] Avoid excipients with high water content or reactive impurities.

  • Moisture Protection:

    • Coatings: Apply a moisture-barrier film coating to the tablet. For oral delivery, an enteric coating (e.g., with polymers like Eudragit) can also protect the drug from the acidic environment of the stomach.[5]

    • Packaging: Use packaging with low moisture permeability, such as aluminum/aluminum blisters, and include a desiccant in the packaging.[3]

  • Manufacturing Process: Consider using a dry granulation or direct compression method to minimize the exposure of the drug to water during manufacturing.

Q4: How can I identify the degradation products in my formulation?

A4: A stability-indicating analytical method is essential for identifying and quantifying degradation products. A validated High-Performance Liquid Chromatography (HPLC) method with UV or Diode Array Detection (DAD) is commonly used.[2] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1] The primary degradation product is often Tebipenem, resulting from the hydrolysis of the pivoxil ester.[2] Further degradation leads to the opening of the β-lactam ring.[2]

Quantitative Stability Data

The following tables provide an illustrative summary of the stability of Tebipenem pivoxil under various stress conditions. The data is representative and intended to guide formulation development. Actual results will vary based on the specific formulation and storage conditions.

Table 1: Illustrative Degradation of Tebipenem Pivoxil in Aqueous Solution after 24 hours

ConditionpHTemperature% Degradation (Unstabilized)% Degradation (With Antioxidant & Buffer)
Acidic Hydrolysis1.237°C> 90%~ 50%
Neutral7.037°C~ 25%< 10%
Basic Hydrolysis9.037°C> 95%~ 60%
Oxidative Stress (3% H₂O₂)7.025°C~ 60%< 15%

Table 2: Illustrative Degradation of Solid Tebipenem Pivoxil Formulation after 3 months

ConditionTemperatureRelative Humidity% Degradation (Uncoated Tablet)% Degradation (Coated Tablet with Desiccant)
Accelerated40°C75% RH~ 15%< 2%
Room Temperature25°C60% RH~ 5%< 1%

Experimental Protocols

Protocol 1: Forced Degradation Study of Tebipenem Pivoxil

Objective: To identify the potential degradation pathways of Tebipenem pivoxil under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Tebipenem pivoxil in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Keep the solution at room temperature and analyze immediately and at short intervals (e.g., 5, 15, 30 minutes) as degradation is rapid.

    • Withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Tebipenem pivoxil in a vial.

    • Store the vial in an oven at 70°C for 7 days.

    • At the end of the study, dissolve the solid in the mobile phase to a known concentration for HPLC analysis.

  • Photolytic Degradation (Solid State):

    • Spread a thin layer of solid Tebipenem pivoxil in a petri dish.

    • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dissolve the solid in the mobile phase to a known concentration for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify Tebipenem pivoxil in the presence of its degradation products.

Methodology:

  • Chromatographic System: HPLC with a UV/DAD detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of 50 mmol/L ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (e.g., in a ratio of 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Detection Wavelength: 330 nm.[6]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of Tebipenem pivoxil at known concentrations to generate a calibration curve.

    • Prepare samples from the forced degradation study by diluting them to fall within the range of the calibration curve.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak for Tebipenem pivoxil based on its retention time compared to the standard.

    • Peaks other than the main drug peak are considered degradation products.

    • Calculate the percentage of remaining Tebipenem pivoxil and the percentage of each degradation product.

Visualizations

Degradation Pathway of Tebipenem Pivoxil

G TBPM_PI Tebipenem Pivoxil (Prodrug) TBPM Tebipenem (Active Moiety) TBPM_PI->TBPM Ester Hydrolysis Open_Ring_Ester Open β-Lactam Ring (Ester Form) TBPM_PI->Open_Ring_Ester β-Lactam Hydrolysis Open_Ring_Acid Open β-Lactam Ring (Acid Form) TBPM->Open_Ring_Acid β-Lactam Hydrolysis Other_Products Other Degradation Products TBPM->Other_Products Oxidation, Rearrangement Open_Ring_Ester->Open_Ring_Acid Ester Hydrolysis Open_Ring_Ester->Other_Products Oxidation, Rearrangement Open_Ring_Acid->Other_Products Oxidation, Rearrangement

Caption: Simplified degradation pathway of Tebipenem pivoxil.

Experimental Workflow for Stability-Indicating Method Development

G cluster_0 Phase 1: Stress Testing cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation start Prepare Drug Solution/ Solid Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analyze Analyze Stressed Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze hplc_dev Develop HPLC Method (Column, Mobile Phase, etc.) hplc_dev->analyze check_sep Check for Peak Purity & Resolution analyze->check_sep check_sep->hplc_dev Optimize validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) check_sep->validate Adequate final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Decision Tree for Formulation Strategy

G start Formulation Stability Issue Identified q1 Is the formulation liquid or solid? start->q1 liquid_strat Focus on Solution Stability q1->liquid_strat Liquid solid_strat Focus on Solid-State Stability q1->solid_strat Solid q2 Primary degradation due to hydrolysis or oxidation? liquid_strat->q2 hydrolysis Optimize pH with Buffers (e.g., Acetate, Phosphate) q2->hydrolysis Hydrolysis oxidation Add Antioxidants/Chelators (e.g., Ascorbic Acid, EDTA) q2->oxidation Oxidation q3 Primary degradation due to moisture or excipients? solid_strat->q3 moisture Apply Moisture-Barrier Coating Use Desiccant in Packaging q3->moisture Moisture excipients Perform Excipient Compatibility Study Select Inert Excipients q3->excipients Excipients

Caption: Decision tree for selecting a stability enhancement strategy.

References

Technical Support Center: Synthesis and Impurity Characterization of Tebipenem Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of Tebipenem (B1682724) pivoxil.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities encountered during the synthesis of Tebipenem pivoxil?

A1: Impurities in Tebipenem pivoxil can be broadly categorized into process-related impurities and degradation products.

  • Process-related impurities: These arise from the synthetic route and can include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents or reagents. A study has identified several process-related impurities, including isomers and compounds with variations in the side chains of the Tebipenem pivoxil molecule.[1][2]

  • Degradation products: Tebipenem pivoxil is susceptible to degradation under various conditions, primarily through hydrolysis of the β-lactam ring or the pivoxil ester.[3][4] Common degradation pathways are initiated by exposure to acidic, basic, oxidative, and thermal stress.[3][5][6]

Q2: What is the primary degradation product of Tebipenem pivoxil?

A2: The main degradation product of Tebipenem pivoxil is Tebipenem , which is formed by the hydrolysis of the pivoxil ester group.[3] Tebipenem itself is the active form of the drug.[7]

Q3: What are other significant impurities that have been identified?

A3: Besides Tebipenem, other notable impurities include:

  • Open β-lactam ring impurities: These are formed by the cleavage of the critical β-lactam ring, rendering the antibiotic inactive.[3][4]

  • Isomers of Tebipenem pivoxil: Different stereoisomers can be formed during the synthesis process.

  • Tebipenem dimer: This impurity can form through intermolecular reactions.

  • Impurities from excipient interactions: In pharmaceutical formulations, new impurities can be generated from the reaction between Tebipenem pivoxil or its existing impurities and the excipients used.[1][2] A comprehensive study using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC/QTOF-MS) has characterized 23 related impurities in an oral pharmaceutical formulation of Tebipenem pivoxil.[1][2]

Q4: How can I identify and characterize these impurities?

A4: The primary analytical techniques for identifying and characterizing Tebipenem pivoxil impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).[1][3][6]

  • HPLC with UV/DAD detection: This is a robust method for separating and quantifying known impurities. A C18 column is commonly used.[3]

  • UHPLC-QTOF-MS: This high-resolution mass spectrometry technique is essential for the identification and structural elucidation of unknown impurities by providing accurate mass measurements and fragmentation patterns.[1]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Observed Issue Potential Cause Suggested Solution
Appearance of a new, unexpected peak Formation of a new degradation product due to sample instability.Prepare fresh samples and store them under recommended conditions (e.g., refrigeration).
Contamination of the mobile phase or sample.Prepare fresh mobile phase and ensure clean sample preparation.
Presence of a previously undetected process-related impurity.Use UHPLC-MS to identify the new peak and investigate its origin in the synthesis.
Peak tailing for the main component or impurities Interaction of basic impurities with acidic silanol (B1196071) groups on the HPLC column.Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.
Column overload.Reduce the injection volume or sample concentration.
Poor resolution between Tebipenem pivoxil and an impurity Suboptimal mobile phase composition.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration.
Inappropriate column chemistry.Screen different column stationary phases (e.g., phenyl-hexyl, C8).
Drifting retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition over time.Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation.Replace the column if performance does not improve after flushing.

Data Presentation

Table 1: Summary of Identified Impurities in Tebipenem Pivoxil
Impurity Name/TypeMethod of IdentificationPotential OriginReference
TebipenemHPLC, UHPLC-MSDegradation (hydrolysis of pivoxil ester)[3]
Open β-lactam ring impuritiesHPLC, UHPLC-MSDegradation (acidic/basic conditions)[3][4]
Tebipenem DimerMass SpectrometryDegradation/Side Reaction
Isomers of Tebipenem pivoxilUHPLC-MSSynthesis By-product[1]
Excipient-related adductsUHPLC-MSFormulation[1][2]
Various other related substances (23 identified)UHPLC-QTOF-MSProcess and Degradation[1][2]
Table 2: Quantitative Analysis of Tebipenem Degradation under Stress Conditions
Stress ConditionTebipenem Remaining (%)TimeReference
0.2 N HCl (303 K)~60%3 min[5]
0.01 N NaOH (298 K)0%Immediate[5]
3% H₂O₂ (298 K)~60%3 min[5]
Solid State (343 K, 76.5% RH)Degradation observed48 h[3]
Solid State (Photolysis)No degradation-[5]

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: LiChrospher C18 (5 µm, 250 x 4.6 mm) or equivalent.[3]

  • Mobile Phase: A mixture of 50 mmol L⁻¹ ammonium (B1175870) acetate, acetonitrile, and triethylamine (B128534) (e.g., 68:30:2, v/v/v), with the pH adjusted to 3.5 using phosphoric acid.[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Detection Wavelength: 330 nm.[3]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Tebipenem pivoxil sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

UHPLC-QTOF-MS for Impurity Identification

This protocol is for the identification and structural elucidation of unknown impurities.

  • Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ZORBAX Eclipse XDB-C18 (1.8 µm, 100 x 2.1 mm) or equivalent.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution: A typical gradient would be: 0 min, 5% B; 6 min, 24% B; 13 min, 29% B; 15 min, 95% B; 17 min, 95% B; 17.1 min, 5% B; 20 min, 5% B.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. The MS/MS data is crucial for structural elucidation based on fragmentation patterns.

Visualizations

Synthesis_Pathway cluster_0 Core Synthesis cluster_1 Final Steps cluster_2 Potential Impurity Formation Starting_Materials Key Starting Materials Intermediate_1 Carbapenem Core (Protected) Starting_Materials->Intermediate_1 Multiple Steps Intermediate_2 Tebipenem (Protected) Intermediate_1->Intermediate_2 Side Chain Addition Process_Impurities Process-Related Impurities (e.g., isomers, by-products) Intermediate_1->Process_Impurities Deprotection Deprotection Intermediate_2->Deprotection Intermediate_2->Process_Impurities Esterification Pivoxil Esterification Deprotection->Esterification Tebipenem_Pivoxil Tebipenem Pivoxil Esterification->Tebipenem_Pivoxil Esterification->Process_Impurities Degradation_Products Degradation Products (e.g., open-ring, Tebipenem) Tebipenem_Pivoxil->Degradation_Products

Caption: Generalized synthesis pathway of Tebipenem pivoxil and points of impurity formation.

Analytical_Workflow Sample Tebipenem Pivoxil Sample (Bulk Drug or Formulation) HPLC_Screening HPLC-UV/DAD Screening Sample->HPLC_Screening Known_Impurities Quantify Known Impurities HPLC_Screening->Known_Impurities Unknown_Peak Unknown Peak Detected? HPLC_Screening->Unknown_Peak UHPLC_MS UHPLC-QTOF-MS Analysis Unknown_Peak->UHPLC_MS Yes No_Unknown Analysis Complete Unknown_Peak->No_Unknown No Structure_Elucidation Structure Elucidation (Accurate Mass & Fragmentation) UHPLC_MS->Structure_Elucidation Characterize_New_Impurity Characterize & Quantify New Impurity Structure_Elucidation->Characterize_New_Impurity

Caption: Analytical workflow for the identification and characterization of impurities.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., New Peak, Tailing) Check_Sample Sample Preparation Issue? Problem->Check_Sample Check_Mobile_Phase Mobile Phase Issue? Check_Sample->Check_Mobile_Phase No Solution_Sample Prepare Fresh Sample Check_Sample->Solution_Sample Yes Check_Hardware HPLC System Issue? Check_Mobile_Phase->Check_Hardware No Solution_Mobile_Phase Prepare Fresh Mobile Phase Check_Mobile_Phase->Solution_Mobile_Phase Yes Check_Column Column Issue? Check_Hardware->Check_Column No Solution_Hardware Check for Leaks, Purge System Check_Hardware->Solution_Hardware Yes Solution_Column Flush or Replace Column Check_Column->Solution_Column Yes

Caption: Decision tree for troubleshooting common HPLC issues in Tebipenem pivoxil analysis.

References

Technical Support Center: Analysis of Tebipenem in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Tebipenem (B1682724) in a urine matrix.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing Tebipenem in urine using LC-MS/MS?

A1: The primary challenges in analyzing Tebipenem in urine by LC-MS/MS are managing significant matrix effects. The urine matrix is complex and can contain high concentrations of salts, urea, and other endogenous compounds that can interfere with the ionization of Tebipenem, leading to ion suppression or enhancement. This can negatively impact the accuracy, precision, and sensitivity of the assay. Additionally, the stability of carbapenems like Tebipenem in biological matrices can be a concern.

Q2: Is there a validated LC-MS/MS method for Tebipenem in human urine?

A2: Yes, a validated UPLC-MS/MS method for the quantitative analysis of Tebipenem in human urine has been reported, with a calibration curve ranging from 2.00 to 1000 ng/mL. While the full detailed protocol is not publicly available, this confirms that reliable quantification in urine is achievable.

Q3: What is the expected excretion profile of Tebipenem in urine?

A3: Human mass balance studies have shown that a significant portion of the administered dose of Tebipenem Pivoxil (the prodrug of Tebipenem) is excreted in the urine as the active form, Tebipenem, and its metabolites.[1][2] Following a single oral dose of [14C]-Tebipenem Pivoxil Hydrobromide, approximately 38.7% of the total radioactivity was recovered in the urine.[1] Tebipenem is the main component found in urine, along with its ring-open metabolite, LJC 11562, and other minor metabolites.[1][3]

Q4: Is a stable isotope-labeled (SIL) internal standard for Tebipenem commercially available?

A4: As of our latest search, a commercially available stable isotope-labeled internal standard for Tebipenem is not readily listed by major suppliers. However, several companies specialize in the custom synthesis of deuterated or 13C-labeled compounds for use as internal standards in mass spectrometry.[4][5][6][7][8] Utilizing a SIL internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry

Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for Tebipenem in my urine samples. What could be the cause and how can I fix it?

Answer:

Poor peak shape can be attributed to several factors related to the sample, chromatography, or instrument. Here's a systematic approach to troubleshooting:

  • Sample pH: Ensure the pH of the final sample extract is compatible with the mobile phase. A significant pH mismatch can lead to peak distortion.

  • Injection Volume and Solvent: Injecting a large volume of a strong solvent can cause peak fronting. Try reducing the injection volume or ensuring the sample is dissolved in a solvent weaker than the initial mobile phase.

  • Column Contamination: The urine matrix can lead to a build-up of contaminants on the analytical column. Implement a robust column washing step after each run or consider using a guard column.

  • Column Degradation: Tebipenem is a polar compound, and the stability of the stationary phase of your LC column is crucial. If the column has been used extensively, its performance may be degraded. Try replacing it with a new column.

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is stable. For carbapenems, a mobile phase containing a low concentration of an organic modifier with a suitable buffer is often used.

Issue 2: High Variability in Results and Poor Reproducibility

Question: My results for Tebipenem concentration in urine samples are highly variable between injections of the same sample. What is causing this lack of reproducibility?

Answer:

High variability is often a sign of inconsistent sample preparation or significant matrix effects. Consider the following:

  • Inconsistent Sample Preparation: Ensure your sample preparation protocol is followed precisely for all samples, standards, and quality controls. Automated liquid handlers can improve reproducibility.

  • Matrix Effects: The variability in the composition of urine samples between different individuals can lead to varying degrees of ion suppression or enhancement. The most effective way to mitigate this is by using a stable isotope-labeled internal standard for Tebipenem. If a SIL-IS is not available, a structural analog can be used, but with careful validation.

  • Instrument Instability: Check for fluctuations in the LC pump pressure and the stability of the mass spectrometer's spray. A dirty ion source can lead to an unstable signal.

Issue 3: Low Signal Intensity or Inability to Reach Required LLOQ

Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for Tebipenem in urine. What steps can I take to improve the sensitivity of my assay?

Answer:

Low signal intensity is a common challenge, often due to ion suppression from the urine matrix or suboptimal instrument parameters. Here are some strategies to enhance sensitivity:

  • Optimize Sample Preparation: A simple "dilute-and-shoot" method may not be sufficient for low concentrations. Consider a more rigorous sample preparation technique like Solid Phase Extraction (SPE) to remove interfering matrix components and concentrate the analyte. For polar compounds like Tebipenem, a hydrophilic-lipophilic balanced (HLB) SPE sorbent is a good starting point.

  • Chromatographic Separation: Improve the separation of Tebipenem from co-eluting matrix components by optimizing the LC gradient. A longer, shallower gradient can improve resolution.

  • Mass Spectrometer Parameters: Optimize the MS/MS parameters for Tebipenem, including the precursor and product ions, collision energy, and ion source parameters (e.g., spray voltage, gas flows, and temperature).

  • Choice of Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of carbapenems. Ensure this is optimized for Tebipenem.

Experimental Protocols

Recommended Sample Preparation Protocol: Solid Phase Extraction (SPE)

This protocol is a recommended starting point for the extraction of Tebipenem from urine and should be validated for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix for 15 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take 1.0 mL of the supernatant and add the internal standard solution.

    • Dilute with 1.0 mL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute Tebipenem with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Suggested LC-MS/MS Parameters

These parameters are based on a validated method for Tebipenem in plasma and methods for other carbapenems, and should serve as a starting point for method development.[9]

  • LC System: UPLC system

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (To be optimized for your specific instrument)

    • Tebipenem: Determine precursor and product ions by infusion.

    • Internal Standard: Determine precursor and product ions by infusion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 1000 L/hr

    • Cone Gas Flow: 150 L/hr

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Tebipenem in Urine

ParameterDilute-and-ShootProtein Precipitation (PP)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery Not ApplicableModerate to HighAnalyte DependentHigh
Matrix Effect HighHighModerateLow
Throughput HighHighLow to ModerateModerate
Cost per Sample LowLowModerateHigh
Recommendation Suitable for high concentrations of Tebipenem.Not typically the first choice for urine due to low protein content.Can be effective but may require significant method development.Recommended for low concentrations and to minimize matrix effects.

Table 2: Pharmacokinetic Parameters of Tebipenem in Urine (Example Data)

ParameterValueReference
% of Dose Excreted in Urine (0-24h) 80-95%[10]
Maximum Urinary Excretion Rate 0-2 hours post-dose[10]
Mean Recovery of Radioactivity in Urine 38.7%[1]

Visualizations

experimental_workflow Experimental Workflow for Tebipenem Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample Collection centrifugation Centrifugation urine_sample->centrifugation is_addition Internal Standard Spiking centrifugation->is_addition spe Solid Phase Extraction (SPE) is_addition->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Injection reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition data_processing Data Processing data_acquisition->data_processing

Caption: Workflow for Tebipenem analysis in urine.

troubleshooting_matrix_effects Troubleshooting Matrix Effects in Tebipenem Analysis start Inconsistent Results or Low Sensitivity Observed? check_is Are you using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_sil Implement a SIL-IS (custom synthesis may be required) check_is->implement_sil No optimize_sp Optimize Sample Preparation check_is->optimize_sp Yes implement_sil->optimize_sp dilute_shoot Dilute-and-Shoot optimize_sp->dilute_shoot Current Method spe Solid Phase Extraction (SPE) optimize_sp->spe Try Next lle Liquid-Liquid Extraction (LLE) optimize_sp->lle Alternative optimize_chrom Optimize Chromatographic Separation (e.g., gradient, column) dilute_shoot->optimize_chrom spe->optimize_chrom lle->optimize_chrom end Re-validate Method optimize_chrom->end

Caption: Decision tree for troubleshooting matrix effects.

References

Impact of food on the oral absorption of Tebipenem pivoxil hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the oral absorption of tebipenem (B1682724) pivoxil hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of food on the absorption of tebipenem pivoxil hydrobromide immediate-release (IR) tablets?

A1: For the immediate-release tablet formulation, food has a variable impact on the rate of absorption but not on the overall extent of absorption. Specifically, for a 300 mg IR dose, the peak plasma concentration (Cmax) was observed to be reduced by approximately 50% when taken with a high-fat meal, but the total drug exposure (AUC) remained similar to that in a fasted state.[1] For the higher 600 mg IR dose, the pharmacokinetic parameters were comparable between fed and fasted conditions.[2][3][4] A study focused on the bioequivalence of two tablet formulations concluded that dosing with food had no meaningful effect on the drug's pharmacokinetics, suggesting that the tablets can be administered without regard to meals.[5]

Q2: How does food affect the absorption of tebipenem pivoxil fine granules?

A2: When tebipenem pivoxil is administered as fine granules, food has been shown to reduce the rate of absorption. The Cmax in a non-fasting state was lowered to approximately 60% of that in a fasting state.[6] However, the total amount of drug absorbed (AUC) and the amount excreted in the urine were nearly equivalent between fed and fasted states.[6] This indicates that while the peak concentration is lower, the overall bioavailability is not significantly affected.[6]

Q3: Is there a difference in the food effect between immediate-release (IR) and extended-release (ER) formulations?

A3: Yes, the effect of food varies between IR and ER formulations. For certain ER formulations of tebipenem pivoxil hydrobromide (specifically 6-hour and 12-hour formulations), administration with a high-fat meal resulted in an increase in both AUC and Cmax compared to the fasted state.[1] This was not observed with the 2-hour and 4-hour ER formulations.[1] This contrasts with the IR formulation, where food tends to decrease or have a minimal effect on Cmax while not significantly altering AUC.[1]

Q4: What is the mechanism behind the observed food effect?

A4: Tebipenem pivoxil hydrobromide is a prodrug that is converted to its active form, tebipenem, by esterases in the gastrointestinal tract.[7] The presence of food can slow the rate of gastric emptying, which can delay the drug's arrival at the site of absorption and thus reduce the peak concentration (Cmax) for immediate-release formulations.[8] For some extended-release formulations, the increased residence time in the gastrointestinal tract in the presence of food might allow for more complete dissolution and absorption, leading to an increase in both Cmax and AUC.[9]

Troubleshooting Guide

Issue: Unexpectedly low Cmax values are observed when administering the 300 mg IR tablet in our study.

Possible Cause: This is a known food effect. Administration of the 300 mg IR tablet with a high-fat meal can reduce the mean Cmax by approximately 50%.[1]

Recommendation:

  • Verify Dosing Conditions: Confirm whether the subjects were in a fed or fasted state. The timing of the last meal relative to drug administration is critical.

  • Standardize Meal Protocol: If dosing in a fed state, ensure the meal is standardized across all subjects, as the composition (e.g., fat content) can influence the extent of the food effect.

  • Focus on AUC: For bioequivalence or overall exposure studies, the Area Under the Curve (AUC) is a more critical parameter for the IR formulation, as it has been shown to be less affected by food than Cmax.[1]

Issue: We are seeing higher than expected AUC and Cmax with our ER formulation in the fed state.

Possible Cause: This phenomenon has been documented for specific ER formulations (6-h and 12-h).[1] The presence of food can enhance the bioavailability of these particular formulations.

Recommendation:

  • Formulation-Specific Analysis: Recognize that the food effect is highly dependent on the specific release characteristics of the ER formulation.

  • Review Protocol: Ensure that the study protocol accounts for this potential increase in exposure when dosing with food to avoid any safety concerns.

  • Characterize the Food Effect: If developing a new ER formulation, it is crucial to thoroughly characterize the food effect as it may be a significant factor in the drug's pharmacokinetic profile.

Experimental Protocols

Study Design for Food Effect Assessment

A representative study to assess the impact of food on tebipenem pivoxil hydrobromide pharmacokinetics is a randomized, open-label, single-dose, crossover study.[5]

  • Subjects: Healthy adult volunteers.[2][4]

  • Treatment Arms:

    • Arm 1 (Fasted): Administration of a single oral dose of tebipenem pivoxil hydrobromide after an overnight fast of at least 10 hours.

    • Arm 2 (Fed): Administration of a single oral dose of tebipenem pivoxil hydrobromide shortly after consuming a standardized high-fat meal. A typical high-fat meal consists of approximately 800 to 1000 calories, with about 50% of the caloric content derived from fat.

  • Washout Period: A sufficient washout period is maintained between the two treatment arms.

  • Pharmacokinetic Sampling: Whole blood or plasma samples are collected at predefined intervals before and after dosing (e.g., pre-dose, and at various time points up to 24 hours post-dose).[5]

  • Analytical Method: Plasma concentrations of tebipenem are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameters: The key parameters calculated include Area Under the concentration-time Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Data Presentation

Table 1: Pharmacokinetic Parameters of Tebipenem (IR Formulation) in Fed vs. Fasted States

Dose (IR)ConditionCmax (μg/mL)AUC (μg·h/mL)Tmax (h)
300 mg FastedValueValueValue
Fed~50% reduction vs. Fasted[1]Similar to Fasted[1]Value
600 mg FastedValueValueValue
FedComparable to Fasted[2]Comparable to Fasted[2]Value

Note: Specific numerical values for Cmax, AUC, and Tmax would be extracted from the full study publications.

Table 2: Summary of Food Effect on Relative Bioavailability of Tebipenem by Formulation

FormulationParameterEffect of High-Fat Meal
Immediate-Release (IR) Tablet CmaxDecreased or no significant change
AUCNo significant change[1]
Fine Granules CmaxDecreased (~40% reduction)[6]
AUCNo significant change[6]
Extended-Release (ER) 2-h & 4-h Cmax & AUCNo significant change[1][9]
Extended-Release (ER) 6-h & 12-h Cmax & AUCIncreased[1][9]

Visualizations

Food_Effect_Workflow cluster_screening Phase 1: Subject Screening cluster_period1 Phase 2: Treatment Period 1 (Randomized) cluster_period2 Phase 3: Treatment Period 2 (Crossover) Screen Screening of Healthy Volunteers Enroll Enrollment & Consent Screen->Enroll Rand1 Randomization Enroll->Rand1 GroupA1 Group A: Dose (Fasted) Rand1->GroupA1 GroupB1 Group B: Dose (Fed) Rand1->GroupB1 PK1 Serial PK Sampling GroupA1->PK1 GroupB1->PK1 Washout Washout Period PK1->Washout GroupA2 Group A: Dose (Fed) GroupB2 Group B: Dose (Fasted) PK2 Serial PK Sampling GroupA2->PK2 GroupB2->PK2 Analysis Phase 4: Bioanalysis & Pharmacokinetic Modeling PK2->Analysis

Caption: Experimental workflow for a two-way crossover food effect study.

Absorption_Pathway cluster_fasted Fasted State cluster_fed Fed State (High-Fat Meal) IR_Fasted IR Tablet Stomach_Fasted Rapid Gastric Emptying IR_Fasted->Stomach_Fasted Abs_Fasted Rapid Absorption (High Cmax, Early Tmax) Stomach_Fasted->Abs_Fasted IR_Fed IR Tablet Stomach_Fed Delayed Gastric Emptying IR_Fed->Stomach_Fed ER_Fed ER Tablet (e.g., 12-h) ER_Fed->Stomach_Fed Abs_IR_Fed Delayed, Slower Absorption (Lower Cmax, Delayed Tmax) Stomach_Fed->Abs_IR_Fed Abs_ER_Fed Enhanced Dissolution & Prolonged Absorption Window (Higher Cmax & AUC) Stomach_Fed->Abs_ER_Fed start Oral Administration start->IR_Fasted start->IR_Fed start->ER_Fed

References

Minimizing degradation of Tebipenem during in vitro sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Tebipenem (B1682724) during in vitro sample preparation.

Troubleshooting Guides

Issue: Unexpected peaks or high background in chromatograms.

  • Question: I am observing extra peaks and a high background in my HPLC analysis of Tebipenem. What could be the cause?

  • Answer: Unexpected peaks and high background are often indicative of Tebipenem degradation. Tebipenem is susceptible to degradation under various stress conditions, including acidic and basic environments, oxidation, and exposure to heat and light.[1][2] The primary degradation pathway involves the cleavage of the β-lactam ring, leading to the formation of multiple degradation products.[3][4] To troubleshoot, review your sample preparation workflow for potential sources of these stressors. Ensure that the pH of your solutions is controlled and that samples are protected from prolonged exposure to harsh conditions.

Issue: Low recovery of Tebipenem.

  • Question: My quantitative analysis shows a lower than expected concentration of Tebipenem. What could be causing this loss?

  • Answer: Low recovery of Tebipenem is a common issue, primarily due to its instability.[1][5] Degradation can occur rapidly, especially in aqueous solutions at non-optimal pH or elevated temperatures.[1] To mitigate this, it is crucial to work quickly, keep samples cooled, and use appropriate buffers to maintain a stable pH. For instance, studies have shown significant degradation in both acidic (0.2 N HCl) and basic (0.02 N NaOH) solutions.[1][2]

Issue: Inconsistent results between sample replicates.

  • Question: I am getting variable results between my replicate samples. What could be the reason for this inconsistency?

  • Answer: Inconsistent results often stem from variations in sample handling and the timing of analysis. Given Tebipenem's instability, even minor differences in the duration of sample processing or storage can lead to varying degrees of degradation.[5] Standardize your protocol to ensure each replicate is treated identically, from collection to analysis. It is also important to note that the prodrug, Tebipenem pivoxil, is converted to the active form, Tebipenem, by carboxylesterases, and incomplete or variable conversion can also lead to inconsistencies.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Tebipenem?

A1: The most significant degradation pathway for Tebipenem is the hydrolysis of the β-lactam ring.[3][4] This bicyclic 4:5 fused ring system is inherently strained and susceptible to cleavage under various conditions, particularly in acidic or basic aqueous solutions.[1][5]

Q2: What is the optimal pH for maintaining Tebipenem stability in solution?

A2: While specific long-term stability studies at various pH values are not extensively detailed in the provided results, the general instability in both acidic and basic conditions suggests that a near-neutral pH is preferable for short-term handling.[1][2] For analytical purposes, mobile phases are often buffered; for example, a mobile phase for HPLC analysis of Tebipenem pivoxil and Tebipenem was adjusted to pH 3.5 with phosphoric acid, suggesting some stability at this pH for the duration of the chromatographic run.[5] However, for sample storage, maintaining a neutral pH and low temperature is advisable.

Q3: How should I store my in vitro samples containing Tebipenem before analysis?

A3: To minimize degradation, samples should be processed and analyzed as quickly as possible. If immediate analysis is not feasible, samples should be stored at low temperatures (e.g., on ice or frozen) and in a neutral pH buffer.[1] One study mentioned instantly cooling reaction solutions with a mixture of ice and water and then neutralizing them.[1]

Q4: Are there any recommended stabilizers for Tebipenem in biological matrices?

A4: For the analysis of Tebipenem in whole blood, isopropyl alcohol (IPA) has been used as a stabilizer to prevent the conversion of the prodrug Tebipenem pivoxil to Tebipenem after sample collection.[6] In a study determining Tebipenem in human plasma, 3-morpholinopropanesulfonic acid (MOPS) buffer (pH 7.0, 50 mM) was added to plasma samples to stabilize the analyte.[4]

Q5: Can I use standard protein precipitation methods for Tebipenem samples?

A5: Yes, protein precipitation is a common step in sample preparation for Tebipenem analysis. Acetonitrile (B52724) is frequently used as the precipitation solvent.[6][7][8]

Quantitative Data Summary

Table 1: Summary of Tebipenem Degradation under Various Stress Conditions

Stress ConditionReagents/ParametersObserved DegradationReference
Acidic Hydrolysis 0.2 N HCl at 303 KApproximately 40% degradation after 3 minutes.[1]
Basic Hydrolysis 0.02 N NaOH at 298 KSignificant degradation.[1][2]
Oxidative 3% H₂O₂ at 298 KApproximately 40% degradation after 3 minutes.[1]
Thermal (Solid State) 373 K in dry air (RH=0%)Degradation follows first-order kinetics.[4]
Thermal (Solid State) 343 K at 76.5% RHDegradation follows autocatalytic kinetics.[4]
Photodegradation Exposure to sunlight (10,000 lux)Degradation observed.[1][2]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Tebipenem

  • Sample Collection: Collect the in vitro sample (e.g., from a cell culture or enzymatic assay).

  • Stabilization: Immediately place the sample on ice to slow down degradation. If working with biological matrices containing esterases and the prodrug Tebipenem pivoxil, consider adding a stabilizer like isopropyl alcohol.[6]

  • Protein Precipitation (if applicable): For samples containing proteins, add a sufficient volume of cold acetonitrile (typically 2-3 times the sample volume) to precipitate the proteins.

  • Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing Tebipenem.

  • Dilution: If necessary, dilute the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.

  • Analysis: Immediately inject the prepared sample into the HPLC system for analysis.

Protocol 2: HPLC Method for Quantification of Tebipenem

This protocol is based on a validated stability-indicating LC method.[1][2]

  • Instrumentation: A standard HPLC system with a PDA detector.

  • Column: C-18 stationary phase.

  • Mobile Phase: 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 298 nm.

  • Column Temperature: Ambient.

  • Injection Volume: Typically 10-20 µL.

  • Run Time: Sufficient to allow for the elution of Tebipenem and any potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample In Vitro Sample Collection stabilize Immediate Cooling & Stabilization (e.g., on ice, add IPA/MOPS) sample->stabilize Minimize delay precipitate Protein Precipitation (if needed, e.g., with Acetonitrile) stabilize->precipitate centrifuge Centrifugation (4°C) precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant hplc HPLC Injection & Analysis supernatant->hplc Immediate injection data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for in vitro sample preparation of Tebipenem.

degradation_pathway tebipenem Tebipenem (Active β-lactam ring) degraded_product Degradation Product (Inactive open β-lactam ring) tebipenem->degraded_product Hydrolysis stressor Stress Factors (Acid, Base, Heat, Oxidants) stressor->tebipenem

Caption: Simplified degradation pathway of Tebipenem via hydrolysis.

References

Validation & Comparative

A Comparative Guide: Oral Tebipenem Pivoxil Hydrobromide versus Intravenous Ertapenem for Complicated Urinary Tract Infection (cUTI) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

The rise of antimicrobial resistance, particularly among Gram-negative pathogens, presents a significant challenge in treating complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).[1] Historically, treatment for these serious infections has necessitated intravenous (IV) antibiotics, often leading to hospitalization.[1][2] This guide provides an objective comparison between the novel oral carbapenem (B1253116), tebipenem (B1682724) pivoxil hydrobromide, and the established IV standard-of-care, ertapenem (B1671056), based on data from the pivotal Phase 3 ADAPT-PO clinical trial.

Mechanism of Action: Carbapenem Antibiotics

Both tebipenem and ertapenem are carbapenems, a class of β-lactam antibiotics known for their broad-spectrum bactericidal activity.[3][4] Their primary mechanism involves the inhibition of bacterial cell wall synthesis.[4][5] They bind to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[3][5][6] By inactivating these proteins, carbapenems disrupt the integrity of the bacterial cell wall, leading to cell lysis and death.[3][6] This class is notably stable against hydrolysis by many β-lactamases, making them effective against many resistant bacterial strains.[5]

cluster_drug Drug Action cluster_bacterium Bacterial Cell drug Tebipenem or Ertapenem (Carbapenem Antibiotic) pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to & Inhibits synthesis Peptidoglycan Synthesis pbp->synthesis Catalyzes wall Bacterial Cell Wall Integrity synthesis->wall Builds lysis Cell Lysis (Bacterial Death) wall->lysis Disruption Leads to

Diagram 1: Mechanism of action for carbapenem antibiotics.

Clinical Efficacy: The ADAPT-PO Trial

The primary evidence comparing oral tebipenem pivoxil hydrobromide (TBP-PI-HBr) to IV ertapenem comes from the ADAPT-PO (Acinetobacter Directed and AnPneumonic Therapy for Patients with POda) study, a global, randomized, double-blind, Phase 3 non-inferiority trial.[7][8][9]

Experimental Protocol: ADAPT-PO Study

The ADAPT-PO trial was designed to rigorously evaluate the efficacy and safety of an all-oral regimen of TBP-PI-HBr against a standard IV comparator in hospitalized adults with cUTI or AP.[8][10]

  • Study Design : A Phase 3, multicenter, randomized, double-blind, double-dummy non-inferiority trial.[7][11] The study was conducted at 95 centers across Europe, South Africa, and the United States.[1][12]

  • Participants : The trial enrolled 1,372 hospitalized adult patients diagnosed with cUTI or acute pyelonephritis.[7][8] The primary analysis was conducted on the microbiological intention-to-treat (micro-ITT) population, which comprised 868 patients.[7]

  • Randomization and Blinding : Patients were randomized in a 1:1 ratio.[7][8] To maintain blinding, a double-dummy design was used where patients in the oral tebipenem group received an IV placebo, and patients in the IV ertapenem group received an oral placebo.[8][11]

  • Treatment Regimens :

    • Tebipenem Arm : 600 mg of oral TBP-PI-HBr every 8 hours, plus an IV placebo every 24 hours.[7][8]

    • Ertapenem Arm : 1 g of IV ertapenem every 24 hours, plus an oral placebo tablet every 8 hours.[7][8]

  • Treatment Duration : The treatment course was 7 to 10 days.[7][8] In cases where patients had concurrent bacteremia, the treatment could be extended up to 14 days.[7][8]

  • Primary Endpoint : The primary efficacy outcome was the overall response at the test-of-cure (TOC) visit, which occurred on Day 19 (±2 days).[8] Overall response was a composite of clinical cure (complete or significant resolution of symptoms) and microbiological eradication (reduction of baseline uropathogen to <10³ CFU/mL).[8][13]

  • Non-inferiority Margin : The pre-specified non-inferiority margin for the primary endpoint was 12.5%.[7][8]

cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Phase (7-10 Days) cluster_assessment Follow-up & Analysis patients Hospitalized Adults with cUTI or AP (N=1,372) randomize 1:1 Randomization patients->randomize tebi_arm Tebipenem Arm 600mg PO q8h + Placebo IV q24h randomize->tebi_arm erta_arm Ertapenem Arm 1g IV q24h + Placebo PO q8h randomize->erta_arm toc Test-of-Cure Visit (Day 19 ± 2 days) tebi_arm->toc erta_arm->toc endpoint Primary Endpoint Assessment (Overall Response: Clinical Cure + Microbiological Eradication) toc->endpoint

Diagram 2: Experimental workflow of the ADAPT-PO clinical trial.
Efficacy Results

Oral tebipenem pivoxil hydrobromide met the primary endpoint, demonstrating non-inferiority to IV ertapenem in the treatment of cUTI and AP.[8][14] The clinical cure rates were high and comparable in both treatment arms.[8]

Endpoint (Micro-ITT Population)Tebipenem Pivoxil Hydrobromide (n=449)Intravenous Ertapenem (n=419)Weighted Difference (95% CI)
Overall Response at TOC (Primary) 58.8% (264 patients)61.6% (258 patients)-3.3% (-9.7 to 3.2)
Clinical Cure at TOC 93.1%93.6%-0.6% (-4.0 to 2.8)
Data sourced from the New England Journal of Medicine publication of the ADAPT-PO trial.[7][8][15]

The results demonstrated that the oral agent was statistically non-inferior to the IV therapy for the primary composite endpoint.[12] The majority of patients who failed to achieve the primary endpoint were asymptomatic individuals with recurrent bacteriuria.[7]

It is important to note that while the trial met its prespecified endpoint, the U.S. Food and Drug Administration (FDA) conducted a separate analysis that reduced the number of evaluable patients, leading them to conclude the non-inferiority margin was not met in their analysis.[16] This prompted a subsequent Phase 3 trial (PIVOT-PO) to provide additional data.[17]

Safety and Tolerability Profile

The safety profiles of oral tebipenem and IV ertapenem were found to be similar in the ADAPT-PO trial.[7][15] The incidence of treatment-emergent adverse events (TEAEs) was nearly identical between the two groups.[8]

Adverse Event ProfileTebipenem Pivoxil HydrobromideIntravenous Ertapenem
Overall TEAEs 25.7%25.6%
Most Common TEAEs Diarrhea (5.0%), Headache (3.8%)Diarrhea, Headache (3.8%)
C. difficile-associated Events 0 cases3 cases
Serious Adverse Events 1.3%1.7%
Premature Discontinuation < 1%< 1%
Data sourced from the ADAPT-PO trial results.[8][12]

Most adverse events reported in both arms were mild in severity.[8] Notably, no cases of Clostridioides difficile-associated diarrhea were observed in the tebipenem group.[8]

Pharmacokinetic Profile

The two drugs differ fundamentally in their administration and absorption profiles.

  • Tebipenem Pivoxil Hydrobromide : This is an orally bioavailable prodrug.[8] After oral administration, it is converted in the enterocytes to its active form, tebipenem.[18] This formulation allows for systemic carbapenem exposure via an oral route, which is a significant departure from the IV-only administration of other approved carbapenems.[4][19] Population pharmacokinetic modeling has shown its absorption and elimination can be well-described by a two-compartment model.[18]

  • Ertapenem : Administered intravenously, ertapenem has 100% bioavailability.[3] It exhibits a plasma protein binding of 85-95% and an elimination half-life of approximately 4 hours.[3][20]

Conclusion

The pivotal ADAPT-PO Phase 3 trial demonstrated that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem for the treatment of complicated urinary tract infections and acute pyelonephritis, based on the primary composite endpoint of clinical cure and microbiological eradication.[7][8] Both treatments exhibited high rates of clinical cure and possessed comparable safety profiles.[1][8]

For researchers and drug development professionals, tebipenem pivoxil hydrobromide represents a significant advancement, offering a potential oral treatment option for infections that often require IV therapy and hospitalization.[2][8] Its efficacy against multidrug-resistant Enterobacterales, including ESBL-producing strains, positions it as a valuable tool in combating antimicrobial resistance.[7][8] The development of an oral carbapenem could facilitate earlier hospital discharge, prevent hospital admissions, and provide a crucial alternative for patients with limited oral treatment options.[9]

References

A Comparative Analysis of the In Vitro Activity of Tebipenem and Meropenem Against Gram-Positive Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antibacterial activity of tebipenem (B1682724), an oral carbapenem (B1253116), and meropenem (B701), an intravenous carbapenem, against a range of Gram-positive bacterial isolates. This analysis is supported by experimental data from multiple studies, detailing the minimum inhibitory concentrations (MICs) and the methodologies used to determine them.

Tebipenem, the active moiety of the prodrug tebipenem pivoxil, is a broad-spectrum carbapenem antibiotic that offers the potential for oral treatment of infections caused by multidrug-resistant bacteria.[1][2] Meropenem is a well-established intravenous carbapenem with potent activity against a wide variety of bacterial pathogens.[3] Understanding the comparative in vitro potency of these two agents against Gram-positive organisms is crucial for guiding clinical development and therapeutic use.

Comparative In Vitro Susceptibility Data

The in vitro activity of tebipenem and meropenem against various Gram-positive organisms is summarized in the table below. The data, presented as Minimum Inhibitory Concentration (MIC) values, demonstrate that tebipenem is a potent agent against many clinically relevant Gram-positive pathogens.

OrganismAntibioticNo. of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA) Tebipenem489--0.03[4][5]
Meropenem----
Staphylococcus epidermidis (MSSE) Tebipenem31--0.015[4][5]
Meropenem----
Other Coagulase-Negative Staphylococci (MSCoNS) Tebipenem29--0.03[4][5]
Meropenem29--0.25[4][5]
Enterococcus faecalis (vancomycin-susceptible) Tebipenem31≤1-1[4][5]
Meropenem31>1->1[4][5]
Streptococcus pneumoniae Tebipenem----
Meropenem----
β-hemolytic Streptococci Tebipenem----
Meropenem----
Viridans group streptococci Tebipenem----
Meropenem----
Bacillus species Tebipenem----
Meropenem----
Corynebacterium species Tebipenem----
Meropenem----
Micrococcus species Tebipenem----
Meropenem----

Note: A dash (-) indicates that specific data was not available in the cited sources.

Overall, studies indicate that tebipenem's MIC values were generally 2- to 4-fold lower than those of meropenem against the tested Gram-positive isolates.[6] For methicillin-susceptible staphylococci, including MSSA, MSSE, and other MSCoNS, tebipenem demonstrated potent activity.[4][5] Notably, tebipenem's in vitro activity was greater than that of meropenem when tested against Enterococcus faecalis.[4][5] It is important to note that tebipenem, similar to other carbapenems, shows reduced activity against methicillin-resistant staphylococci (MRSA).[7][8]

Experimental Protocols

The determination of in vitro susceptibility of tebipenem and meropenem was conducted following standardized laboratory procedures.

Broth Microdilution Method

The primary method used for determining the Minimum Inhibitory Concentration (MIC) values was the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][9][10]

1. Preparation of Materials:

  • Bacterial Isolates: Clinically significant Gram-positive organisms were isolated from patient samples.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used as the liquid growth medium.

  • Antibiotics: Stock solutions of tebipenem and meropenem were prepared and serially diluted to the desired concentrations.

  • Microtiter Plates: 96-well microtiter plates were used for the assay.

2. Inoculum Preparation:

  • Bacterial isolates were cultured on appropriate agar (B569324) plates to obtain fresh, pure colonies.

  • A bacterial suspension was prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • The serially diluted antibiotic solutions were dispensed into the wells of the 96-well microtiter plates.

  • The standardized bacterial inoculum was added to each well containing the antibiotic dilutions.

  • Control wells were included: a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • The plates were incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the plates were visually inspected for bacterial growth, indicated by turbidity.

  • The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

  • MIC₅₀ and MIC₉₀ values, the concentrations at which 50% and 90% of the isolates were inhibited, respectively, were then calculated.

5. Quality Control:

  • Reference strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, were tested concurrently to ensure the accuracy and reproducibility of the results.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method used to determine the in vitro susceptibility of Gram-positive organisms to tebipenem and meropenem.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase isolate_prep Bacterial Isolate Culturing inoculum_prep Inoculum Standardization (0.5 McFarland) isolate_prep->inoculum_prep Standardize Suspension abx_prep Antibiotic Serial Dilution plate_loading Dispensing into 96-Well Plates abx_prep->plate_loading Load Antibiotics inoculum_prep->plate_loading Add Inoculum incubation Incubation (35-37°C, 16-20h) plate_loading->incubation Incubate Plates read_results Visual Inspection for Growth incubation->read_results Examine Plates determine_mic MIC Determination read_results->determine_mic Identify Lowest Inhibitory Concentration

Caption: Workflow for Broth Microdilution Susceptibility Testing.

References

Oral Tebipenem Pivoxil Demonstrates Non-Inferiority to IV Imipenem-Cilastatin in Treating Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pivotal Phase 3 PIVOT-PO trial reveals that the investigational oral antibiotic, tebipenem (B1682724) pivoxil hydrobromide (TBP-PI-HBr), is non-inferior to intravenous (IV) imipenem-cilastatin for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis (AP). This finding suggests a significant potential shift in the treatment paradigm for cUTIs, offering a viable oral alternative to hospital-based IV therapies.[1][2][3][4][5]

The PIVOT-PO study, a global, randomized, double-blind clinical trial, was notably stopped early for efficacy following a recommendation from an Independent Data Monitoring Committee (IDMC).[2][3][6] The trial met its primary endpoint, demonstrating that oral tebipenem was as effective as IV imipenem-cilastatin in achieving a composite of clinical cure and microbiological eradication of the infection.[2][4]

Data Presentation: Efficacy and Safety Outcomes

The quantitative data from the PIVOT-PO trial underscores the non-inferiority of oral tebipenem pivoxil hydrobromide compared to IV imipenem-cilastatin.

Table 1: Primary Efficacy Outcome (Overall Response at Test-of-Cure)
Treatment GroupNResponders, n (%)Adjusted Treatment Difference (95% CI)
Oral Tebipenem Pivoxil HBr446261 (58.5%)-1.3% (-7.5%, 4.8%)
IV Imipenem-Cilastatin483291 (60.2%)

The primary endpoint was the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit in the microbiological intent-to-treat population. The non-inferiority margin was set at -10%.[1][4][5][7]

Table 2: Secondary Efficacy Outcomes at Test-of-Cure
OutcomeOral Tebipenem Pivoxil HBr, n/N (%)IV Imipenem-Cilastatin, n/N (%)Adjusted Treatment Difference (95% CI)
Clinical Cure417/446 (93.5%)460/483 (95.2%)-1.6% (-4.7%, 1.4%)
Microbiological Eradication269/446 (60.3%)296/483 (61.3%)-0.8% (-6.9%, 5.3%)

Clinical cure was defined as the complete resolution or significant improvement of baseline signs and symptoms. Microbiological eradication was defined as the reduction of baseline uropathogens to <10³ CFU/mL.[4][8]

Table 3: Common Treatment-Emergent Adverse Events
Adverse EventOral Tebipenem Pivoxil HBrIV Imipenem-Cilastatin
DiarrheaMost frequentConsistent with IMI-CIL
HeadacheSecond most frequentConsistent with IMI-CIL

The safety profile of tebipenem pivoxil hydrobromide was generally similar to that of imipenem-cilastatin and other carbapenems. The most frequently reported adverse events were mild or moderate and non-serious.[1][2][3][4][5]

Experimental Protocols

The PIVOT-PO trial was a meticulously designed study to ensure the robustness of its findings.

Study Design: A Phase 3, global, randomized, double-blind, double-dummy, multicenter, non-inferiority trial.[2][3][5][7][9]

Patient Population: The trial enrolled 1,690 hospitalized adult patients (≥18 years of age) with a clinical diagnosis of complicated urinary tract infection or acute pyelonephritis.[1][2][5][9][10] Key inclusion criteria included evidence of pyuria.[10][11]

Randomization and Blinding: Patients were randomized on a 1:1 basis to either the oral tebipenem pivoxil hydrobromide group or the intravenous imipenem-cilastatin group.[2] The double-dummy design was employed to maintain blinding, where patients in the oral treatment group received a placebo IV infusion, and patients in the IV treatment group received a placebo oral tablet.[1][3]

Treatment Regimens:

  • Oral Tebipenem Pivoxil HBr Group: 600 mg orally every six hours plus a dummy IV infusion for 7 to 10 days.[1][2][5][10]

  • IV Imipenem-Cilastatin Group: 500 mg intravenously every six hours plus a matched dummy oral tablet for 7 to 10 days.[1][2][5][10]

Endpoints:

  • Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[1][2][7][10][12]

  • Secondary Endpoints: Included clinical cure and microbiological eradication rates at the test-of-cure visit, as well as safety and tolerability.[4]

Mandatory Visualization

Diagram 1: PIVOT-PO Trial Experimental Workflow

PIVOT_PO_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (7-10 Days) cluster_followup Follow-up s1 Hospitalized Adults (≥18 years) with cUTI or AP rand Randomization s1->rand t1 Oral Tebipenem Pivoxil HBr (600mg Q6H) + Placebo IV rand->t1 Arm 1 t2 IV Imipenem-Cilastatin (500mg Q6H) + Placebo Oral Tablet rand->t2 Arm 2 f1 End-of-Treatment Visit t1->f1 t2->f1 f2 Test-of-Cure Visit (Primary Endpoint Assessment) f1->f2 f3 Late Follow-up Visit f2->f3

Caption: Workflow of the PIVOT-PO non-inferiority trial.

Diagram 2: Mechanism of Action of Carbapenems

MoA cluster_drug Carbapenem Antibiotic cluster_bacteria Bacterial Cell cluster_outcome Result drug Tebipenem or Imipenem pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to cw_synthesis Cell Wall Synthesis pbp->cw_synthesis Inhibits cell_wall Bacterial Cell Wall cw_synthesis->cell_wall Prevents formation of lysis Cell Lysis & Bacterial Death cell_wall->lysis Leads to Cilastatin_Role cluster_drugs Administered Drugs cluster_kidney Kidney cluster_outcome Outcome imipenem Imipenem dhp1 Renal Dehydropeptidase-I imipenem->dhp1 Metabolized by cilastatin Cilastatin cilastatin->dhp1 Inhibits inactivation Inactivation of Imipenem dhp1->inactivation Leads to prolonged_activity Prolonged Antibacterial Effect dhp1->prolonged_activity Prevents inactivation, leading to

References

Oral Tebipenem Pivoxil: A Potent Weapon Against Fluoroquinolone-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the efficacy and comparative performance of tebipenem (B1682724) pivoxil, an oral carbapenem, in combating multidrug-resistant urinary tract infections.

The rising tide of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. Fluoroquinolone-resistant Enterobacterales, frequent culprits in complicated urinary tract infections (cUTIs), have significantly limited oral treatment options, often necessitating hospitalization for intravenous therapies. Tebipenem pivoxil, an oral carbapenem, has emerged as a promising alternative, demonstrating potent activity against these recalcitrant pathogens. This guide provides a comprehensive comparison of tebipenem pivoxil's efficacy against fluoroquinolone-resistant Enterobacterales, supported by experimental data and detailed methodologies.

Comparative In Vitro Activity

Tebipenem has consistently demonstrated potent in vitro activity against a broad range of Enterobacterales, including strains resistant to fluoroquinolones and those producing extended-spectrum β-lactamases (ESBLs).[1][2][3] Its performance is comparable to intravenous carbapenems like ertapenem (B1671056) and meropenem (B701).

A recent surveillance study evaluating Enterobacterales isolates from US medical centers (2019-2020) causing urinary tract infections highlighted the potent and uniform in vitro activity of tebipenem.[4] The study found that the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of tebipenem against Enterobacterales was 0.06 μg/mL, equivalent to meropenem and comparable to ertapenem (0.03 μg/mL).[4][5]

OrganismTebipenem MIC90 (μg/mL)Ertapenem MIC90 (μg/mL)Meropenem MIC90 (μg/mL)Levofloxacin Susceptibility (%)
All Enterobacterales0.060.030.0667.5
Escherichia coli0.015 - 0.030.015 - 0.03--
Klebsiella pneumoniae0.015 - 0.030.015 - 0.03--
Proteus mirabilis-Lower than tebipenem (8-fold)--

Table 1: Comparative MIC90 values of tebipenem and other carbapenems against Enterobacterales causing UTIs. [4][5] Data from a US surveillance study (2019-2020).

Notably, tebipenem's activity remains largely unaffected by the presence of ESBL enzymes, a common resistance mechanism that compromises many cephalosporins.[1] Against ESBL-producing and multidrug-resistant (MDR) isolates, carbapenems, including tebipenem, demonstrated high susceptibility rates (93.7% to 96.8%).[4]

Clinical Efficacy in Complicated Urinary Tract Infections

The efficacy of oral tebipenem pivoxil hydrobromide has been rigorously evaluated in phase 3 clinical trials, demonstrating its non-inferiority to intravenous ertapenem for the treatment of cUTI and acute pyelonephritis (AP).

The ADAPT-PO trial, a multinational, double-blind, double-dummy study, randomized hospitalized adult patients with cUTI or AP to receive either oral tebipenem pivoxil hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every 24 hours) for 7 to 10 days.[6][7] The primary endpoint was the overall response (a composite of clinical cure and favorable microbiological response) at the test-of-cure visit.

OutcomeOral Tebipenem Pivoxil HBrIntravenous ErtapenemWeighted Difference (95% CI)
Overall Response (micro-ITT population)58.8% (264/449)61.6% (258/419)-3.3% (-9.7 to 3.2)
Clinical Cure (micro-ITT population)93.1%93.6%-0.6% (-4.0 to 2.8)

Table 2: Primary Efficacy Outcomes from the ADAPT-PO Trial. [6] The results demonstrated that oral tebipenem pivoxil hydrobromide was non-inferior to intravenous ertapenem.

Crucially, the efficacy of tebipenem pivoxil hydrobromide was consistent across various resistant phenotypes, including fluoroquinolone-resistant and ESBL-producing strains.[8][9] In a sub-analysis of the ADAPT-PO trial focusing on patients with Enterobacterales infections, clinical response rates at the test-of-cure visit were high and similar between the tebipenem and ertapenem treatment groups, including in subsets with resistant pathogens.[10] For ESBL-positive Enterobacterales, the clinical response rate was 87.6% for tebipenem pivoxil hydrobromide and 95.3% for ertapenem.[10]

More recently, the PIVOT-PO trial further corroborated these findings, showing similar efficacy between oral tebipenem pivoxil hydrobromide and intravenous imipenem-cilastatin for the treatment of cUTI, including in patients with ESBL-producing Enterobacterales.[11]

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of tebipenem and comparator agents is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

experimental_workflow cluster_prep Isolate Preparation cluster_testing Broth Microdilution cluster_analysis Data Analysis Isolates Bacterial Isolates (e.g., from UTI patients) Culture Subculture on appropriate agar Isolates->Culture Suspension Prepare standardized inoculum (0.5 McFarland) Culture->Suspension Plates Microtiter plates with serial 2-fold dilutions of antibiotics Suspension->Plates Inoculation Inoculate plates with bacterial suspension Plates->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read plates to determine MIC (lowest concentration with no visible growth) Incubation->Reading Interpretation Interpret results based on CLSI breakpoints Reading->Interpretation

Figure 1: Workflow for In Vitro Susceptibility Testing.
ADAPT-PO Phase 3 Clinical Trial Design

The ADAPT-PO trial was a pivotal study establishing the efficacy and safety of oral tebipenem pivoxil hydrobromide.

clinical_trial_workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (7-10 days) cluster_followup Follow-up cluster_endpoint Primary Endpoint Assessment Screening Hospitalized adults with cUTI or AP screened Inclusion Meet inclusion/exclusion criteria Screening->Inclusion Randomization Randomized 1:1 Inclusion->Randomization GroupA Oral Tebipenem Pivoxil HBr + IV Placebo Randomization->GroupA GroupB IV Ertapenem + Oral Placebo Randomization->GroupB TOC Test-of-Cure Visit (Day 19 ± 2 days) GroupA->TOC GroupB->TOC FU Late Follow-up Visit TOC->FU Endpoint Overall Response: Clinical Cure + Microbiological Response TOC->Endpoint

Figure 2: ADAPT-PO Clinical Trial Workflow.

Mechanism of Fluoroquinolone Resistance in Enterobacterales

Understanding the mechanisms of fluoroquinolone resistance underscores the importance of alternative agents like tebipenem. Resistance primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, the target enzymes of fluoroquinolones.[12][13] Additionally, plasmid-mediated resistance mechanisms can contribute to reduced susceptibility.[12]

fq_resistance cluster_targets Bacterial DNA Replication cluster_resistance Mechanisms of Fluoroquinolone Resistance DNA_Gyrase DNA Gyrase (gyrA, gyrB) Topo_IV Topoisomerase IV (parC, parE) Target_Mutation Target Site Mutations (QRDR) Target_Mutation->DNA_Gyrase Alters binding site Target_Mutation->Topo_IV Alters binding site Efflux_Pumps Increased Efflux Fluoroquinolones Fluoroquinolones Efflux_Pumps->Fluoroquinolones Removes from cell PMQR Plasmid-Mediated Resistance (e.g., Qnr proteins) PMQR->DNA_Gyrase Protects PMQR->Topo_IV Protects Fluoroquinolones->DNA_Gyrase Inhibits Fluoroquinolones->Topo_IV Inhibits

References

Oral Tebipenem: A Head-to-Head Comparison with Other Oral Antibiotics for Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) pathogens has significantly complicated the management of urinary tract infections (UTIs), creating a critical need for effective oral antibiotic options. Tebipenem (B1682724) pivoxil hydrobromide (Tebipenem HBr), a novel oral carbapenem (B1253116), has emerged as a promising candidate to address this therapeutic gap. This guide provides a detailed comparison of oral tebipenem with other oral antibiotics for the treatment of UTIs, supported by data from pivotal clinical trials. While direct head-to-head trials comparing oral tebipenem with other oral agents are limited, this guide synthesizes available data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: The Carbapenem Advantage

Tebipenem, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] It binds to penicillin-binding proteins (PBPs), essential enzymes in the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[1][2] This disruption leads to cell lysis and death. A key advantage of carbapenems is their stability against many beta-lactamases, enzymes produced by bacteria that can inactivate other beta-lactam antibiotics like penicillins and cephalosporins.[1]

cluster_drug_action Tebipenem Action cluster_bacterial_process Bacterial Process Tebipenem Tebipenem PBPs Penicillin-Binding Proteins (PBPs) Tebipenem->PBPs Binds to & Inhibits PBPs_active Active PBPs Tebipenem->PBPs_active Inhibits Peptidoglycan Peptidoglycan Synthesis CellWall Bacterial Cell Wall Lysis Cell Lysis & Death Peptidoglycan_synthesis Peptidoglycan Synthesis PBPs_active->Peptidoglycan_synthesis PBPs_active->Peptidoglycan_synthesis Catalyzes CellWall_integrity Cell Wall Integrity Peptidoglycan_synthesis->CellWall_integrity Peptidoglycan_synthesis->CellWall_integrity Maintains Bacterial_survival Bacterial Survival CellWall_integrity->Bacterial_survival

Mechanism of action of Tebipenem.

Pivotal Clinical Trials: Tebipenem vs. Intravenous Carbapenems

The primary evidence for the efficacy and safety of oral tebipenem in complicated UTIs (cUTIs) comes from two major Phase 3 clinical trials: ADAPT-PO and PIVOT-PO. These studies compared oral tebipenem to intravenous (IV) carbapenems, a standard of care for hospitalized patients with cUTI.

ADAPT-PO Trial

The ADAPT-PO trial was a randomized, double-blind, double-dummy, non-inferiority trial that compared oral tebipenem pivoxil hydrobromide to IV ertapenem (B1671056) in hospitalized adult patients with cUTI or acute pyelonephritis.[3][4][5]

PIVOT-PO Trial

More recently, the PIVOT-PO trial, a global, randomized, double-blind study, compared oral tebipenem HBr with IV imipenem-cilastatin in a similar patient population.[6][7][8] This trial was stopped early for efficacy based on a recommendation from an Independent Data Monitoring Committee.[6][9]

cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Patients Hospitalized Adults with cUTI or AP Oral_Tebipenem Oral Tebipenem HBr + IV Placebo Patients->Oral_Tebipenem IV_Carbapenem IV Carbapenem (Ertapenem or Imipenem-Cilastatin) + Oral Placebo Patients->IV_Carbapenem Treatment 7-10 Days (up to 14 for bacteremia) Oral_Tebipenem->Treatment IV_Carbapenem->Treatment TOC Test of Cure (Day 17-19) Treatment->TOC FollowUp Late Follow-up (Day 25-28) TOC->FollowUp

Workflow of Tebipenem Phase 3 Clinical Trials.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the ADAPT-PO and PIVOT-PO trials, alongside typical efficacy rates for other commonly used oral antibiotics for UTIs. It is important to note that the data for other oral antibiotics are not from direct head-to-head comparative trials with tebipenem and are presented for general reference.

Table 1: Efficacy of Oral Tebipenem vs. IV Carbapenems in cUTI
EndpointADAPT-PO: Oral Tebipenem HBr (n=449)ADAPT-PO: IV Ertapenem (n=419)PIVOT-PO: Oral Tebipenem HBr (n=446)PIVOT-PO: IV Imipenem-Cilastatin (n=483)
Overall Response at Test-of-Cure 58.8%[5][10]61.6%[5][10]58.5%[8]60.2%[8]
Clinical Cure at Test-of-Cure 93.1%[3][4][10]93.6%[3][4][10]Not ReportedNot Reported
Clinical Cure at Late Follow-up 88.6%[11]90.0%[11]87.9%[8]88.6%[8]
Table 2: Safety and Tolerability of Oral Tebipenem vs. IV Carbapenems
Adverse EventADAPT-PO: Oral Tebipenem HBrADAPT-PO: IV ErtapenemPIVOT-PO: Oral Tebipenem HBrPIVOT-PO: IV Imipenem-Cilastatin
Overall Adverse Events 25.7%[5][10]25.6%[5][10]27.9% (Treatment-Emergent)[8]23.8% (Treatment-Emergent)[8]
Most Common AEs Mild diarrhea, headache[10][11]Mild diarrhea, headache[10][11]Diarrhea, headache[6]Not specified
Serious Adverse Events 1.3%[12]1.7%[12]3.4%[8]2.6%[8]
Table 3: General Efficacy of Other Oral Antibiotics for UTIs (for reference)
Oral Antibiotic ClassCommon AgentsTypical Clinical Efficacy for Uncomplicated UTIConsiderations for Complicated UTI
Fluoroquinolones Ciprofloxacin, LevofloxacinHigh, but resistance is a growing concern[13]Often used, but resistance patterns must be considered.[13]
Trimethoprim-Sulfamethoxazole TMP-SMXEfficacy highly dependent on local resistance rates.Use is limited by high rates of resistance.
Beta-lactams Amoxicillin-clavulanate, Cephalexin, CefdinirGenerally lower efficacy than first-line agents.May be used, but broader-spectrum agents are often preferred.[14]
Nitrofurantoin NitrofurantoinEffective for uncomplicated cystitis.Not recommended for pyelonephritis or complicated UTIs.
Fosfomycin FosfomycinEffective as a single dose for uncomplicated cystitis.[14]May have a role in some complicated UTIs, especially those caused by MDR organisms.[15]

Experimental Protocols

ADAPT-PO and PIVOT-PO Study Design
  • Study Design: Phase 3, multicenter, randomized, double-blind, double-dummy, non-inferiority trials.[3][4][6]

  • Participants: Hospitalized adults with a clinical diagnosis of cUTI or acute pyelonephritis.[3][4][6]

  • Intervention:

    • Tebipenem Arm: Oral tebipenem pivoxil hydrobromide (600 mg every 8 hours in ADAPT-PO, every 6 hours in PIVOT-PO) plus an IV placebo.[4][6]

    • Comparator Arm: IV ertapenem (1 g every 24 hours) or IV imipenem-cilastatin (500 mg every 6 hours) plus an oral placebo.[4][6]

  • Duration of Therapy: 7 to 10 days, with a provision for up to 14 days in patients with bacteremia.[3][4][6]

  • Primary Efficacy Endpoint: The primary endpoint for both trials was the overall response at the test-of-cure visit (Day 19 in ADAPT-PO, Day 17 in PIVOT-PO).[3][4][6][8] Overall response was a composite of clinical cure and microbiological eradication.[3][4][6]

    • Clinical Cure: Defined as the complete resolution or significant improvement of baseline signs and symptoms of cUTI or pyelonephritis, with no new symptoms requiring further antibiotic therapy.[4]

    • Microbiological Eradication: Defined as a reduction in the baseline uropathogen to <10³ colony-forming units (CFU) per milliliter in the urine culture.[4]

  • Non-inferiority Margin: The pre-specified non-inferiority margin was 12.5% in the ADAPT-PO trial and 10% in the PIVOT-PO trial.[8][11]

Conclusion

Oral tebipenem has demonstrated non-inferiority to IV carbapenems in the treatment of complicated UTIs, including acute pyelonephritis, with a comparable safety profile.[3][5][6][8][10][11][12] This positions tebipenem as a significant advancement, potentially allowing for earlier hospital discharge and a transition to oral therapy for infections that previously necessitated prolonged IV treatment.

While direct comparative data against other oral antibiotics are not yet available, the high clinical cure rates and its efficacy against resistant Enterobacterales suggest that tebipenem could become a valuable option, particularly in cases where resistance to fluoroquinolones and other oral agents is prevalent. The development of a potent, broad-spectrum oral carbapenem marks a critical step forward in the management of UTIs caused by challenging pathogens. Further research, including head-to-head trials with other oral antibiotics, will be crucial to fully define its role in the evolving landscape of UTI treatment.

References

The Oral Carbapenem Tebipenem: A Comparative Analysis of its Efficacy Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on tebipenem (B1682724), an orally bioavailable carbapenem, reveals its potential as a valuable agent in the fight against difficult-to-treat carbapenem-resistant Enterobacteriaceae (CRE). This guide provides a comparative analysis of tebipenem's performance against CRE, supported by in vitro susceptibility data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.

Executive Summary

Tebipenem demonstrates potent in vitro activity against a broad range of Enterobacteriaceae. However, like other carbapenems, its efficacy is compromised by the production of carbapenemases, the primary mechanism of resistance in CRE. This guide summarizes the cross-resistance profile of tebipenem in CRE harboring key carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48). While tebipenem shows promise, particularly against some isolates with specific resistance profiles, the data underscores the ongoing challenge posed by carbapenemase-producing strains.

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for tebipenem and comparator carbapenems against various Enterobacteriaceae isolates, including well-characterized CRE strains. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative In Vitro Activity of Tebipenem and Other Carbapenems against Carbapenem-Susceptible and ESBL-Producing Enterobacteriaceae

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)
Escherichia coliTebipenem≤0.015-0.030.03
Meropenem≤0.015-0.030.03
Imipenem0.120.25
Ertapenem≤0.0150.03
Klebsiella pneumoniaeTebipenem0.030.06-0.125
Meropenem0.030.06
Imipenem0.250.5
Ertapenem≤0.030.06
ESBL-producing E. coliTebipenem0.030.06
Meropenem0.0150.06
ESBL-producing K. pneumoniaeTebipenem0.030.12
Meropenem0.030.12

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: In Vitro Activity of Tebipenem and Meropenem against Carbapenemase-Producing Enterobacteriaceae

Organism & Resistance MechanismAntibioticMIC50 (mg/L)MIC90 (mg/L)
KPC-producing K. pneumoniaeTebipenem≥8>8
Meropenem16>64
NDM-producing EnterobacteriaceaeTebipenem≥8>8
Meropenem>32>32
OXA-48-like-producing EnterobacteriaceaeTebipenem≥8>8
Meropenem232

Data compiled from multiple sources.[1][6][7] It is important to note that MIC values for carbapenemase-producing organisms can vary significantly based on the specific enzyme variant and the presence of other resistance mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of susceptibility testing results. The following sections outline the standard protocols used in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of tebipenem and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Protocol:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar (B569324) plates, and colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

  • Inoculation and Incubation: The microdilution plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for MIC testing.

  • Exposure: The bacterial suspension is added to flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control flask without any antibiotic is also included.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are removed from each flask, serially diluted, and plated on appropriate agar plates.

  • Data Analysis: After incubation, the colonies on the plates are counted to determine the number of viable bacteria (CFU/mL) at each time point. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Murine Infection Models

In vivo efficacy of tebipenem is evaluated using murine infection models, such as the thigh infection model and the urinary tract infection (UTI) model.

Murine Thigh Infection Model Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, treatment with tebipenem (administered as its oral prodrug, tebipenem pivoxil) or a comparator agent is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue). Efficacy is measured by the reduction in bacterial counts compared to untreated control animals.[8]

Murine Urinary Tract Infection (UTI) Model Protocol:

  • Infection: A standardized inoculum of a uropathogenic strain is introduced directly into the bladder of the mice via a catheter.

  • Treatment: Oral treatment with tebipenem pivoxil or a comparator is initiated at a specified time post-infection.

  • Assessment of Efficacy: At the end of the study, the bladder and kidneys are aseptically removed, homogenized, and plated to determine the bacterial load (CFU/organ). The reduction in bacterial counts in the treated groups compared to the control group indicates the efficacy of the antibiotic.[6][9]

Visualizing Resistance and Experimental Processes

To better understand the mechanisms of resistance and the experimental workflows, the following diagrams are provided.

ResistanceMechanism cluster_drug Carbapenem Antibiotic (Tebipenem) cluster_bacterium Carbapenem-Resistant Enterobacteriaceae (CRE) Tebipenem Tebipenem PBP Penicillin-Binding Proteins (PBPs) Tebipenem->PBP Inhibits Hydrolysis Hydrolysis Tebipenem->Hydrolysis Targeted by CellWall Cell Wall Synthesis PBP->CellWall Essential for CellWall->PBP Carbapenemase Carbapenemase (e.g., KPC, NDM, OXA-48) Carbapenemase->Hydrolysis Catalyzes InactiveTebipenem Inactive Tebipenem Hydrolysis->InactiveTebipenem

Caption: Mechanism of Tebipenem action and resistance in CRE.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Prepare serial dilutions of Tebipenem & comparators C Inoculate microdilution plate A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20h C->D E Visually determine lowest concentration with no growth D->E F Record MIC value E->F

Caption: Workflow for MIC determination by broth microdilution.

TimeKill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis A Prepare bacterial culture B Add Tebipenem at multiples of MIC A->B C Collect samples at various time points B->C D Perform serial dilutions C->D E Plate on agar D->E F Incubate and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G

References

Tebipenem Demonstrates Potent In Vitro Activity Against Third-Generation Cephalosporin-Resistant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Tebipenem (B1682724) has shown potent in vitro activity against strains of E. coli that are resistant to third-generation cephalosporins, largely due to the production of extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[1][2] These resistance mechanisms are a growing concern in clinical practice, limiting the effectiveness of many current oral antibiotic options. Tebipenem's stability against these β-lactamases makes it a valuable agent in the fight against antimicrobial resistance.[1][2]

Comparative In Vitro Susceptibility

The in vitro potency of tebipenem has been extensively evaluated against large collections of third-generation cephalosporin-resistant E. coli isolates. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness, with lower values indicating greater potency. Data consistently demonstrates that tebipenem exhibits low MIC values against these resistant strains, often comparable or superior to other carbapenems.

A key metric for comparing antibiotic efficacy is the MIC90, the concentration at which 90% of the tested isolates are inhibited. For third-generation cephalosporin-resistant E. coli, the tebipenem MIC90 value was found to be 0.03 mg/L.[1][3] This was equivalent to meropenem, 2-fold lower than doripenem, and 4- and 8-fold lower than ertapenem (B1671056) and imipenem, respectively.[1][3] Another study reported the MIC90 of tebipenem against ESBL-producing E. coli to be 0.06 mg/L.[4]

Below is a summary of the comparative in vitro activity of tebipenem and other carbapenems against third-generation cephalosporin-resistant E. coli.

AntibioticMIC50 (mg/L)MIC90 (mg/L)
Tebipenem 0.015 - 0.030.015 - 0.06
Meropenem≤0.015 - 0.030.03 - 0.06
Ertapenem≤0.015 - 0.030.03 - 0.12
Doripenem-0.06
Imipenem0.120.25

Note: MIC values are compiled from multiple sources and may vary slightly based on the specific isolates tested and methodologies used.[1][3][5][6][7][8]

Experimental Protocols

The determination of in vitro susceptibility of third-generation cephalosporin-resistant E. coli to tebipenem and comparator agents is primarily conducted using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
  • Bacterial Isolate Preparation:

    • Clinically isolated third-generation cephalosporin-resistant E. coli are cultured on appropriate agar (B569324) plates for 18-24 hours.

    • Several morphologically similar colonies are selected and suspended in a sterile saline or phosphate-buffered saline (PBS) solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]

    • This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Antibiotic Preparation and Serial Dilution:

    • Stock solutions of tebipenem and comparator antibiotics are prepared.

    • A two-fold serial dilution of each antibiotic is performed in CAMHB within a 96-well microtiter plate to achieve a range of desired concentrations.[9]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).[10]

    • The plates are incubated at 35-37°C for 16-20 hours.[10]

  • MIC Determination:

    • Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9][10]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative landscape of antibiotic activity, the following diagrams are provided.

G cluster_prep Isolate Preparation cluster_plate Plate Preparation cluster_main Assay start Select 3-5 Colonies suspend Suspend in Saline start->suspend adjust Adjust to 0.5 McFarland suspend->adjust dilute Dilute in CAMHB adjust->dilute inoculate Inoculate Plate dilute->inoculate antibiotics Prepare Antibiotic Stock serial_dilute Serial Dilution in Plate antibiotics->serial_dilute serial_dilute->inoculate incubate Incubate 16-20h inoculate->incubate read Read MIC incubate->read

Caption: Workflow of the broth microdilution method for MIC determination.

G cluster_carbapenems Carbapenems cluster_other Other Oral Agents 3GCR E. coli 3GCR E. coli Tebipenem Tebipenem (Oral) 3GCR E. coli->Tebipenem High Susceptibility Meropenem Meropenem 3GCR E. coli->Meropenem High Susceptibility Ertapenem Ertapenem 3GCR E. coli->Ertapenem High Susceptibility Doripenem Doripenem 3GCR E. coli->Doripenem High Susceptibility Imipenem Imipenem 3GCR E. coli->Imipenem High Susceptibility Fluoroquinolones Fluoroquinolones 3GCR E. coli->Fluoroquinolones Often Resistant TMP-SMX TMP-SMX 3GCR E. coli->TMP-SMX Often Resistant

Caption: Comparative activity against 3rd-gen cephalosporin-resistant E. coli.

References

Comparative Pharmacodynamics of Tebipenem and Ertapenem Against ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represent a significant global health challenge, limiting therapeutic options for common infections. Carbapenems have long been the cornerstone of treatment for infections caused by these multidrug-resistant organisms. This guide provides an objective comparison of the pharmacodynamics of two carbapenems: tebipenem (B1682724), an oral carbapenem, and ertapenem (B1671056), an established intravenous agent, against ESBL-producing bacteria. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these critical antimicrobial agents.

Mechanism of Action and the Challenge of ESBLs

Carbapenems exert their bactericidal effect by binding to and inactivating essential penicillin-binding proteins (PBPs) involved in the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, ESBLs, a group of β-lactamase enzymes, can hydrolyze and inactivate many penicillins and cephalosporins. While carbapenems are generally stable to hydrolysis by ESBLs, the high-level expression of these enzymes, sometimes in combination with other resistance mechanisms like porin loss, can lead to reduced susceptibility.

Carbapenem Mechanism of Action and ESBL Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Carbapenem Carbapenem (Tebipenem/Ertapenem) Porin Outer Membrane Porin Carbapenem->Porin Entry PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis and Death CellWall->Lysis ESBL ESBL Enzyme Hydrolysis Carbapenem Hydrolysis ESBL->Hydrolysis Hydrolysis->Carbapenem Inactivation

Carbapenem action and ESBL resistance mechanism.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The following table summarizes the comparative MIC data for tebipenem and ertapenem against clinical isolates of ESBL-producing Escherichia coli and Klebsiella pneumoniae.

OrganismDrugMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
ESBL-producing E. coli Tebipenem0.03 - 0.060.06 - 0.125≤0.06 - 0.25[1][2][3]
Ertapenem≤0.015 - 0.030.03≤0.015 - 0.5[4][5]
ESBL-producing K. pneumoniae Tebipenem0.030.125N/A[2]
Ertapenem≤0.030.06 - 2≤0.03 - 2[4][5]

Note: MIC values can vary between studies due to differences in the specific isolates tested and methodologies used.

These data indicate that both tebipenem and ertapenem demonstrate potent in vitro activity against ESBL-producing E. coli and K. pneumoniae. For E. coli, ertapenem generally exhibits slightly lower MIC50 and MIC90 values. Against K. pneumoniae, tebipenem's MIC90 appears to be slightly higher than that of ertapenem in some studies.

In Vitro Pharmacodynamic Models

To simulate the time course of antibiotic concentrations in the human body and evaluate their bactericidal activity, in vitro pharmacodynamic models such as time-kill assays and the hollow-fiber infection model are employed.

Time-Kill Assays

Time-kill studies assess the rate and extent of bacterial killing over time in the presence of an antibiotic. Studies have shown that both tebipenem and ertapenem exhibit concentration-dependent killing against ESBL-producing Enterobacterales.

Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that can simulate human pharmacokinetic profiles of antibiotics and assess their effect on a bacterial population over several days. A study evaluating oral tebipenem as a step-down therapy from intravenous ertapenem against five ESBL-producing E. coli isolates in a 7-day HFIM demonstrated that a simulated regimen of ertapenem for 1 or 3 days followed by tebipenem for the remainder of the study successfully suppressed bacterial growth and prevented regrowth.[6][7][8] Ertapenem monotherapy for the full 7 days also effectively reduced bacterial burdens.[6][7][8]

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of tebipenem and ertapenem.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Determination Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Microtiter Plate with Serial Dilutions of Antibiotic prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Lowest Concentration with No Visible Growth = MIC incubate->read_results end End read_results->end

Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Agent: Stock solutions of tebipenem and ertapenem are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test organism (e.g., ESBL-producing E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Hollow-Fiber Infection Model (HFIM)

The HFIM is a sophisticated in vitro system that simulates human pharmacokinetics.

Methodology:

  • System Setup: A hollow-fiber cartridge, containing semi-permeable polysulfone fibers, is connected to a central reservoir of culture medium. The bacterial culture is inoculated into the extracapillary space of the cartridge.

  • Pharmacokinetic Simulation: Computer-controlled syringe pumps are used to administer the antibiotic into the central reservoir and fresh medium to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans. The free-drug concentration is maintained at levels that mimic those observed in human plasma or other body compartments.

  • Sampling: Samples are collected from the extracapillary space at predetermined time points to measure the bacterial density (CFU/mL) and antibiotic concentrations.

  • Data Analysis: The change in bacterial density over time is plotted to create time-kill curves, and pharmacodynamic parameters are calculated to assess the antibiotic's efficacy.

Comparative Pharmacodynamic Profile

The pharmacodynamic parameter most closely associated with the efficacy of carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).

Comparative Pharmacodynamics: Tebipenem vs. Ertapenem cluster_tebipenem Tebipenem (Oral) cluster_ertapenem Ertapenem (IV) tebi_pk Oral Administration (e.g., 600 mg q8h) tebi_pd Achieves Target %fT>MIC for ESBL-producing Enterobacterales tebi_pk->tebi_pd comparison Key Differentiator tebi_pk->comparison tebi_outcome Effective Bacterial Killing and Suppression of Regrowth tebi_pd->tebi_outcome erta_pk Intravenous Administration (e.g., 1 g q24h) erta_pd Achieves Target %fT>MIC for ESBL-producing Enterobacterales erta_pk->erta_pd erta_pk->comparison erta_outcome Effective Bacterial Killing and Suppression of Regrowth erta_pd->erta_outcome route Route of Administration (Oral vs. IV) comparison->route

Key pharmacodynamic considerations.

Both tebipenem and ertapenem are effective in achieving the pharmacodynamic targets required for the treatment of infections caused by susceptible ESBL-producing bacteria. The primary distinction lies in their route of administration. Tebipenem's oral bioavailability offers a significant advantage, potentially allowing for earlier hospital discharge and a transition from intravenous to oral therapy for complicated urinary tract infections and pyelonephritis.

Conclusion

Tebipenem and ertapenem both demonstrate potent in vitro activity and favorable pharmacodynamics against ESBL-producing E. coli and K. pneumoniae. While ertapenem has a long-standing history as a reliable intravenous agent, the oral formulation of tebipenem represents a significant advancement, offering a potential alternative for step-down therapy and the management of less severe infections in an outpatient setting. The choice between these agents will depend on the clinical scenario, including the severity of infection, the patient's ability to tolerate oral medications, and local antimicrobial susceptibility patterns. Continued research and clinical studies are essential to further define the optimal role of tebipenem in the management of infections caused by ESBL-producing bacteria.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。